Product packaging for Lycopsamine N-oxide(Cat. No.:CAS No. 95462-15-0)

Lycopsamine N-oxide

Cat. No.: B042929
CAS No.: 95462-15-0
M. Wt: 315.36 g/mol
InChI Key: DNAWGBOKUFFVMB-FVZLBROTSA-N
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Description

Lycopsamine N-oxide is a pyrrolizidine alkaloid (PA) of significant interest in toxicological and phytochemical research. As an N-oxide derivative of lycopsamine, it represents a key metabolite and transport form found in various plants of the Boraginaceae, Asteraceae, and Fabaceae families. Its primary research value lies in elucidating the bioactivation pathway and mechanisms underlying the hepatotoxicity and genotoxicity associated with PA-containing plants. Upon ingestion, this compound can be reduced to the corresponding base PA in the gut, which is then metabolized by hepatic cytochrome P450 enzymes into highly reactive pyrrolic derivatives. These reactive intermediates are responsible for the observed cytotoxicity, DNA cross-linking, and veno-occlusive disease, making this compound a critical standard for studying plant-induced toxicosis in livestock and for assessing potential human health risks through contamination of food products and herbal remedies. Furthermore, researchers utilize this compound in biosynthetic studies to understand the oxidation and detoxification pathways in plants, as the N-oxide form is often a major storage and transport metabolite. This high-purity compound is essential for analytical method development, serving as a reference standard for the accurate identification and quantification of pyrrolizidine alkaloids in complex plant matrices, feeds, and environmental samples.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO6 B042929 Lycopsamine N-oxide CAS No. 95462-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWGBOKUFFVMB-FVZLBROTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lycopsamine N-oxide: A Technical Overview of its Chemical Profile and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the Boraginaceae family, such as comfrey (Symphytum officinale).[1][2] As a secondary metabolite, it plays a role in the plant's defense mechanisms. This document provides an in-depth guide to the chemical structure, properties, and biological implications of this compound, with a focus on its metabolic activation and toxicological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Chemical Structure and Identification

This compound is the N-oxide derivative of lycopsamine. Its chemical structure is characterized by a retronecine-type pyrrolizidine core.

  • IUPAC Name: [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[1][3]

  • Canonical SMILES: C--INVALID-LINK--C)(C(=O)OCC1=CC[N+]2([C@H]1--INVALID-LINK--O)[O-])O">C@@HO[1][3]

  • InChI Key: DNAWGBOKUFFVMB-FVZLBROTSA-N[3]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₅NO₆[1][2][4]
Molecular Weight 315.36 g/mol [1][2][3]
CAS Number 95462-15-0[1][4]
Appearance White to light yellow solid[5]
Melting Point >70°C (decomposes)[5]
Solubility Slightly soluble in Chloroform and Methanol[5]
pKa (Predicted) 12.54 ± 0.29[5]
Storage Conditions Store at < -15°C in a dry, well-sealed container[1][5]

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of this compound. These methods are based on established procedures for pyrrolizidine alkaloids and may require optimization for specific plant matrices or analytical instrumentation.

Extraction and Isolation from Plant Material

This protocol describes a common method for extracting and enriching this compound from dried plant material.

  • Sample Preparation:

    • Air-dry the plant material (e.g., leaves, roots) at room temperature until brittle.

    • Grind the dried material into a fine powder using a mechanical mill.

  • Extraction:

    • Macerate the powdered plant material in methanol for 24-48 hours at room temperature with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 0.5 M sulfuric acid.

    • Wash the acidic solution with diethyl ether or chloroform to remove lipophilic compounds.

    • The aqueous phase, containing the protonated alkaloids and their N-oxides, is retained.

  • Reduction of N-oxides (Optional, for analysis of total alkaloids):

    • To reduce the N-oxides to their corresponding tertiary amine alkaloids, add zinc dust to the acidic aqueous solution and stir for several hours.

    • Filter the solution to remove the excess zinc.

  • Isolation:

    • Make the acidic solution alkaline (pH 9-10) with ammonium hydroxide.

    • Perform liquid-liquid extraction with chloroform or dichloromethane to extract the free base alkaloids.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield an alkaloid-rich fraction.

  • Purification:

    • Further purification can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography.

Analytical Determination by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Dissolve the purified extract or a known amount of the crude extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • LC System: UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other alkaloids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ionization Mode: Heated Electrospray Ionization (HESI).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion: [M+H]⁺ for this compound (m/z 316.1755).

    • Product Ions: Specific product ions for quantification and confirmation need to be determined by direct infusion of a standard.

    • Collision Energy: Optimized for the specific instrument and precursor/product ion pair.

Biological Activity and Toxicological Pathway

This compound itself is considered a pro-toxin. Its toxicity is manifested after metabolic activation in the liver. This process is a critical area of study in toxicology and drug metabolism.

Metabolic Activation and Hepatotoxicity

The primary mechanism of this compound toxicity involves its conversion to a reactive intermediate in the liver.[2] This pathway is illustrated in the diagram below.

Lycopsamine_N_Oxide_Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Hepatic Metabolism cluster_toxicity Cellular Toxicity LNO This compound (in contaminated food/herbs) LNO_liver This compound (in Liver) LNO->LNO_liver Intestinal Absorption LA Lycopsamine (Tertiary Alkaloid) LNO_liver->LA Reduction DHP Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) LA->DHP Oxidation Adducts DNA & Protein Adducts DHP->Adducts Covalent Binding ROS Increased Reactive Oxygen Species (ROS) DHP->ROS CYP450_reduction CYP450 Reductases (e.g., CYP1A2, CYP2D6) CYP450_reduction->LNO_liver CYP450_oxidation CYP450 Monooxygenases CYP450_oxidation->LA Hepatotoxicity Hepatotoxicity (Cell Death, Liver Damage) Adducts->Hepatotoxicity ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mito_Apoptosis Mitochondrial Apoptosis ROS->Mito_Apoptosis PERK_pathway PERK/eIF2α/ATF4/CHOP Apoptosis Pathway ER_Stress->PERK_pathway Mito_Apoptosis->Hepatotoxicity PERK_pathway->Hepatotoxicity

References

Unveiling the Botanical Origins of Lycopsamine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide, a pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of plant species.[1][2] PAs are recognized for their potential toxicity, primarily hepatotoxicity, which arises from the metabolic activation of their unsaturated necine base in the liver.[1] Consequently, the identification and quantification of this compound in plant materials are of significant interest for toxicological research, food safety, and the development of herbal medicinal products. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Sources and Quantitative Data

This compound is predominantly found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[3][4][5] It often co-occurs with its free base form, lycopsamine, and other related PAs.[6] The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and the developmental stage of the plant.

The following table summarizes the quantitative data for this compound and related PAs in various plant species, as reported in the scientific literature.

Plant SpeciesFamilyPlant PartThis compound ConcentrationOther Major PAsAnalytical MethodReference
Symphytum officinale (Comfrey)BoraginaceaeRootPredominant PA N-oxideIntermedine N-oxide, 7-acetylintermedine, 7-acetyllycopsamineGC-MS[1][7]
Symphytum officinale (Comfrey)BoraginaceaeRootNot explicitly quantified, but presentIntermedine, 7-acetylintermedine, 7-acetyllycopsamine, symphytineNot specified[8]
Amsinckia intermediaBoraginaceaeLeavesMajor component, up to 3-5% of dry weight (with intermedine N-oxide)Intermedine N-oxideHPLC-esi(+)MS[9]
Amsinckia species (10 species)BoraginaceaeLeavesPredominant alkaloid (with intermedine N-oxide), ranging from ~1 to 4000 µg/gIntermedine N-oxideHPLC-esi(+)MS and MS/MS[10]
Cryptantha crassipesBoraginaceaeNot specifiedMajor pyrrolizidine alkaloid (with intermedine N-oxide)Intermedine N-oxideHPLC-esi-MS[11]
Ageratum conyzoidesAsteraceaeWhole plantDetectedLycopsamine, dihydrolycopsamine, acetyl-lycopsamine and their N-oxidesHPLC-HRMS[12]
Heliotropium indicumBoraginaceaeInflorescencesHighest levels found in this partNot specifiedGC-MS[1]
Cynoglossum officinaleBoraginaceaeHairy root culturesPresentNot specifiedGC-MS[1]

Experimental Protocols

The accurate quantification of this compound in plant materials requires robust extraction and analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) based methods are most commonly employed due to their high sensitivity and selectivity.[4]

Protocol: Quantification of this compound in Plant Material by SPE-LC-MS/MS

This protocol is a synthesized methodology based on established procedures for PA analysis.[13][14]

1. Sample Preparation:

  • Freeze-dry wet plant samples.

  • Finely grind the dried plant material to pass through a 1 mm sieve.

  • Homogenize the resulting powder.

2. Extraction:

  • Weigh 2.0 g ± 0.1 g of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M aqueous sulfuric acid.

  • Ensure the plant material is completely wetted.

  • Sonicate in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge the sample for 10 minutes at approximately 3800 x g.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process on the plant pellet with another 20 mL of 0.05 M aqueous sulfuric acid.

  • Combine the supernatants.

3. Solid-Phase Extraction (SPE) Purification:

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Neutralize an aliquot of the acidic extract with an ammonia solution. Load 10 mL of the neutralized extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the PAs from the cartridge with 2 x 5 mL of methanol.

4. Sample Reconstitution:

  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v), matching the initial mobile phase conditions of the LC-MS system.

5. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a binary gradient elution. A typical mobile phase could consist of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for this compound.

  • Quantification: Perform quantification using a matrix-matched calibration curve prepared with a certified reference standard of this compound.

Biosynthetic Pathway and Visualization

This compound belongs to the lycopsamine-type pyrrolizidine alkaloids.[1] The biosynthesis of the core pyrrolizidine structure, the necine base, starts from the amino acids arginine and ornithine, which are precursors to putrescine. The key enzyme, homospermidine synthase (HSS), catalyzes the formation of homospermidine from putrescine and spermidine.[1][15] Subsequent oxidation and cyclization steps lead to the formation of the necine base, which is then esterified with a necic acid to form the final alkaloid.[1][16] The N-oxidation is typically the final step in the biosynthesis.

Below is a simplified representation of the biosynthetic pathway leading to this compound, visualized using the DOT language.

Lycopsamine_N_oxide_Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Homospermidine Synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Trachelanthamidine Trachelanthamidine (Necine Base) Homospermidine->Trachelanthamidine DAO Diamine Oxidase Lycopsamine Lycopsamine Trachelanthamidine->Lycopsamine Esterification Esterification Necic_Acid Necic Acid (Viridifloric/Trachelanthic Acid) Necic_Acid->Lycopsamine Lycopsamine_N_oxide This compound Lycopsamine->Lycopsamine_N_oxide N_oxidation N-oxidation HSS->Homospermidine DAO->Trachelanthamidine Esterification->Lycopsamine N_oxidation->Lycopsamine_N_oxide Experimental_Workflow Start Plant Material Collection and Preparation Extraction Aqueous Acid Extraction Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Purification Supernatant_Collection->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

The Biosynthesis of Lycopsamine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring secondary metabolite found in various plant species, notably within the Boraginaceae family, such as Symphytum officinale (comfrey). PAs are recognized for their role in plant defense against herbivores and are of significant interest to the pharmaceutical and toxicological fields due to their potential bioactivities and hepatotoxicity.[1] Lycopsamine and its N-oxide are among the predominant PAs found in comfrey.[2] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and experimental methodologies used to elucidate this complex process.

Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Necine Base Formation: The synthesis of the characteristic bicyclic pyrrolizidine core structure, retronecine, from basic metabolic precursors.

  • Necic Acid Synthesis: The formation of the acidic moiety, viridifloric acid, which esterifies the necine base.

  • Esterification and N-oxidation: The coupling of the necine base and necic acid, followed by the final N-oxidation to yield the stable storage form of the alkaloid.

Stage 1: Necine Base Biosynthesis

The formation of the retronecine base is a multi-step enzymatic process that begins with common polyamines.

Step 1.1: Homospermidine Synthesis

The committed step in pyrrolizidine alkaloid biosynthesis is the formation of homospermidine from putrescine and spermidine.[3] This reaction is catalyzed by the enzyme Homospermidine Synthase (HSS) , an NAD⁺-dependent enzyme.[3]

  • Substrates: Putrescine and Spermidine

  • Enzyme: Homospermidine Synthase (HSS)

  • Product: Homospermidine

Biochemical studies have shown that HSS evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[3]

Step 1.2: Oxidative Cyclization of Homospermidine

Homospermidine undergoes a double oxidation and cyclization to form the pyrrolizidine backbone. This crucial step is catalyzed by Homospermidine Oxidase (HSO) , a copper-containing amine oxidase.[4][5] HSO oxidizes both primary amino groups of homospermidine, leading to the formation of the bicyclic intermediate, 1-formylpyrrolizidine.[4][5]

  • Substrate: Homospermidine

  • Enzyme: Homospermidine Oxidase (HSO)

  • Product: 1-Formylpyrrolizidine

Step 1.3: Formation of Retronecine

The conversion of 1-formylpyrrolizidine to retronecine involves a series of subsequent enzymatic modifications. While the exact sequence and all a series of subsequent enzymatic modifications. While the exact sequence and all enzymes have not been fully elucidated, tracer studies suggest a pathway involving the intermediate trachelanthamidine. It is proposed that 1-formylpyrrolizidine is first reduced to 1-hydroxymethylpyrrolizidine, which is then converted to trachelanthamidine. Subsequent dehydrogenation and hydroxylation steps lead to the formation of retronecine.[6]

  • Intermediate: 1-Formylpyrrolizidine

  • Putative Intermediates: 1-Hydroxymethylpyrrolizidine, Trachelanthamidine, Supinidine

  • Product: Retronecine

Stage 2: Necic Acid Biosynthesis

The necic acid moiety of lycopsamine is viridifloric acid. Its biosynthesis originates from amino acid metabolism.

Step 2.1: Synthesis of Viridifloric Acid

Tracer studies have indicated that the carbon skeleton of viridifloric acid is derived from the amino acids L-valine and L-isoleucine. The biosynthesis is thought to proceed through intermediates of the isoleucine biosynthesis pathway, with an acetohydroxyacid synthase playing a key role.

Stage 3: Esterification and N-oxidation

The final steps in the biosynthesis of this compound involve the coupling of the necine base and necic acid, followed by N-oxidation.

Step 3.1: Esterification

Retronecine is esterified with viridifloric acid to form lycopsamine. The enzyme catalyzing this esterification is likely an acyltransferase , possibly belonging to the BAHD family of acyltransferases, which are known to be involved in the biosynthesis of other plant alkaloids.[6]

  • Substrates: Retronecine and an activated form of Viridifloric Acid (e.g., Viridifloroyl-CoA)

  • Enzyme: Putative Acyltransferase

  • Product: Lycopsamine

Step 3.2: N-oxidation

The final step is the N-oxidation of the tertiary nitrogen in the pyrrolizidine ring of lycopsamine to form this compound. This reaction is catalyzed by a flavin-containing monooxygenase (FMO) .[7] In plants, PAs are predominantly found as their N-oxides, which are more water-soluble and are considered the primary form for transport and storage.[2]

  • Substrate: Lycopsamine

  • Enzyme: Flavin-containing Monooxygenase (FMO)

  • Product: this compound

Quantitative Data

ParameterEnzymeValueOrganism/ConditionsReference
Km for Senecionine Flavin-containing Monooxygenase0.3 mMPurified pig liver[7]

Note: Quantitative data for the specific enzymes in the lycopsamine biosynthesis pathway are limited in the literature. The data presented is for a related pyrrolizidine alkaloid and provides an indication of the enzyme kinetics.

Experimental Protocols

Homospermidine Synthase (HSS) Activity Assay

This assay is adapted from protocols used for characterizing deoxyhypusine synthase, from which HSS evolved.

Principle: The enzymatic activity of HSS is determined by quantifying the formation of homospermidine from its substrates, putrescine and spermidine. The polyamine products are derivatized and then analyzed by HPLC.

Materials:

  • Enzyme extract or purified HSS

  • Putrescine

  • Spermidine

  • NAD⁺

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • Derivatization agent (e.g., dansyl chloride or o-phthalaldehyde)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD⁺, putrescine, and spermidine.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the enzyme extract or purified HSS.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Derivatize the polyamines in the reaction mixture according to the chosen derivatization protocol.

  • Analyze the derivatized products by HPLC.

  • Quantify the amount of homospermidine formed by comparing the peak area to a standard curve of derivatized homospermidine.

Homospermidine Oxidase (HSO) Activity Assay

Principle: The activity of HSO, a copper-containing amine oxidase, can be measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction. A common method involves a coupled spectrophotometric assay using horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

  • Enzyme extract or purified HSO

  • Homospermidine

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, HRP, and ABTS.

  • Add the enzyme extract or purified HSO to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer and monitor the absorbance at the appropriate wavelength (e.g., 405 nm for oxidized ABTS) until a stable baseline is achieved.

  • Initiate the reaction by adding homospermidine to the cuvette and mix immediately.

  • Record the increase in absorbance over time.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of the oxidized chromogenic substrate.

Pyrrolizidine Alkaloid N-oxidase (FMO) Activity Assay

Principle: The activity of FMOs in catalyzing the N-oxidation of pyrrolizidine alkaloids can be determined by monitoring the consumption of NADPH or by directly quantifying the N-oxide product using HPLC.

Materials:

  • Microsomal preparation or purified FMO

  • Lycopsamine (or another PA substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • HPLC system with a UV detector

Procedure (HPLC-based):

  • Prepare a reaction mixture containing the reaction buffer and the microsomal preparation or purified FMO.

  • Add the PA substrate (lycopsamine) to the mixture.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a specific time.

  • Terminate the reaction (e.g., by adding ice-cold acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by HPLC to separate and quantify the parent alkaloid and the N-oxide product.

  • Calculate the enzyme activity based on the amount of N-oxide produced over time.

Visualizations

Lycopsamine_N_Oxide_Biosynthesis cluster_nec_base Necine Base Biosynthesis cluster_nec_acid Necic Acid Biosynthesis cluster_final_steps Esterification & N-oxidation Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine Spermidine Spermidine->Homospermidine HSS Formylpyrrolizidine 1-Formylpyrrolizidine Homospermidine->Formylpyrrolizidine HSO Trachelanthamidine Trachelanthamidine (putative intermediate) Formylpyrrolizidine->Trachelanthamidine Reduction & other steps Retronecine Retronecine Trachelanthamidine->Retronecine Dehydrogenation & Hydroxylation Lycopsamine Lycopsamine Retronecine->Lycopsamine Acyltransferase AminoAcids L-Valine / L-Isoleucine ViridifloricAcid Viridifloric Acid AminoAcids->ViridifloricAcid Acetohydroxyacid Synthase, etc. ViridifloricAcid->Lycopsamine LycopsamineNoxide This compound Lycopsamine->LycopsamineNoxide FMO

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow_HSS cluster_workflow HSS Activity Assay Workflow A 1. Prepare Reaction Mixture (Buffer, NAD+, Putrescine, Spermidine) B 2. Add Enzyme (HSS) A->B C 3. Incubate B->C D 4. Stop Reaction C->D E 5. Derivatize Polyamines D->E F 6. HPLC Analysis E->F G 7. Quantify Homospermidine F->G

Caption: Experimental workflow for HSS activity assay.

Conclusion

The biosynthesis of this compound is a complex, multi-enzyme pathway that highlights the intricate nature of plant secondary metabolism. While the initial steps involving homospermidine synthase and homospermidine oxidase are well-characterized, further research is needed to fully elucidate the subsequent enzymatic modifications leading to the diverse array of pyrrolizidine alkaloids. A thorough understanding of this pathway is crucial for applications in drug development, where PAs may serve as lead compounds, and in toxicology, for assessing the risks associated with PA-containing plants in the food chain and herbal medicines. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this important class of natural products.

References

An In-Depth Technical Guide to Lycopsamine N-oxide: Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in a variety of plant species worldwide. PAs and their N-oxides are secondary metabolites that serve as a defense mechanism for plants against herbivores. Historically, plants containing these compounds have been used in traditional medicine, but their inherent toxicity, particularly hepatotoxicity, has raised significant safety concerns. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, experimental protocols for isolation and characterization, and the known biological activities and associated signaling pathways of this compound.

Discovery and History

The discovery of pyrrolizidine alkaloids dates back to the 19th century, though their toxic effects were not immediately recognized.[1] Many plants containing these alkaloids were utilized in traditional medicinal practices across various cultures. Found in an estimated 3% of the world's flowering plants, PAs can contaminate food sources such as honey, grains, milk, and eggs.[1]

While the broader history of PAs is well-documented, the specific discovery of this compound is less definitively recorded in a single seminal publication. Its identification is intertwined with the extensive research on pyrrolizidine alkaloids conducted by scientists such as Bull, Culvenor, and Dick, who laid the foundational understanding of the chemistry and toxicology of this class of compounds. This compound, along with its tertiary amine counterpart lycopsamine, has been identified as a predominant PA in plants of the Boraginaceae, Asteraceae, and Fabaceae families.[2][3] Notably, it is a significant component of comfrey (Symphytum officinale).[4]

Chemical and Physical Properties

This compound is a monoester pyrrolizidine alkaloid. Its chemical structure consists of a retronecine N-oxide base esterified with viridifloric acid.

PropertyValueSource
Molecular Formula C₁₅H₂₅NO₆[5][6][7]
Molecular Weight 315.36 g/mol [5][6][8][7]
CAS Number 95462-15-0[5][6][8][7]
Appearance Colorless crystalline solid[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Storage Temperature Below -15°C[6]
Spectroscopic Data

Mass Spectrometry: The fragmentation pattern of this compound in mass spectrometry is characteristic of monoester pyrrolizidine alkaloid N-oxides. Key fragment ions observed include those at m/z 111 and 172.[8] A precursor ion with m/z of 316.1755 ([M+H]⁺) is typically observed.[5]

Experimental Protocols

Isolation and Purification of this compound from Symphytum officinale

The following is a general protocol for the isolation and purification of this compound from the roots of Symphytum officinale.

1. Extraction:

  • Dried and powdered plant material is extracted with an acidic aqueous solution (e.g., 0.1 M H₂SO₄) to protonate the alkaloids and their N-oxides, increasing their solubility in the aqueous phase.
  • The acidic extract is then filtered and washed with an organic solvent (e.g., diethyl ether or chloroform) to remove lipophilic impurities.

2. Alkaloid Enrichment:

  • The pH of the aqueous extract is adjusted to be basic (pH ~9-10) using a base such as ammonium hydroxide.
  • The free base alkaloids are then extracted into an organic solvent like chloroform or dichloromethane. The N-oxides, being more polar, will largely remain in the aqueous phase.

3. N-oxide Isolation:

  • The remaining aqueous phase containing the N-oxides is then passed through a strong cation-exchange solid-phase extraction (SPE) column.
  • The column is washed with water and then the N-oxides are eluted with a solution of ammonia in methanol.

4. Chromatographic Purification:

  • The eluate containing the N-oxides is concentrated and further purified using chromatographic techniques.
  • Column Chromatography: Silica gel or alumina columns can be used with a gradient of solvents such as chloroform and methanol with increasing polarity.
  • Preparative High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a mobile phase of acetonitrile and water (with an additive like formic acid) is often employed for final purification.

5. Characterization:

  • The purified this compound is characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

plant_material [label="Dried Symphytum officinale Roots"]; extraction [label="Acidic Aqueous Extraction"]; filtration [label="Filtration"]; partitioning [label="Liquid-Liquid Partitioning\n(Aqueous vs. Organic)"]; aqueous_phase [label="Aqueous Phase (contains PAs and PA N-oxides)"]; organic_phase [label="Organic Phase (lipophilic impurities)"]; basification [label="Basification (pH 9-10)"]; extraction2 [label="Organic Solvent Extraction"]; aqueous_phase2 [label="Aqueous Phase (contains PA N-oxides)"]; organic_phase2 [label="Organic Phase (contains tertiary PAs)"]; spe [label="Strong Cation-Exchange SPE"]; elution [label="Elution with Ammoniated Methanol"]; chromatography [label="Chromatographic Purification\n(Column Chromatography, Prep-HPLC)"]; characterization [label="Characterization (MS, NMR)"]; final_product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> extraction; extraction -> filtration; filtration -> partitioning; partitioning -> aqueous_phase [label=" "]; partitioning -> organic_phase [label=" "]; aqueous_phase -> basification; basification -> extraction2; extraction2 -> aqueous_phase2 [label=" "]; extraction2 -> organic_phase2 [label=" "]; aqueous_phase2 -> spe; spe -> elution; elution -> chromatography; chromatography -> characterization; characterization -> final_product; }

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound is primarily known for its hepatotoxicity, a characteristic shared with many other 1,2-unsaturated pyrrolizidine alkaloids. However, some studies also suggest potential antioxidant, anti-inflammatory, and anti-tumor activities.

Hepatotoxicity

The hepatotoxicity of this compound is a result of its metabolic activation in the liver. Cytochrome P450 enzymes metabolize the N-oxide to its corresponding tertiary amine, lycopsamine, which is then further metabolized to reactive pyrrolic esters. These reactive metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and toxicity.

Recent studies on the combined toxicity of intermedine and lycopsamine have elucidated a signaling pathway that is likely relevant to this compound's toxicity. This pathway involves:

  • Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) production.

  • Mitochondrial Apoptosis: Activation of the intrinsic apoptotic pathway, characterized by the involvement of Bax, caspase-9, and caspase-3, and the cleavage of PARP.

  • Endoplasmic Reticulum (ER) Stress: Triggering of the PERK/eIF2α/ATF4/CHOP signaling cascade.

hepatotoxicity_pathway LNO This compound Metabolism Metabolic Activation (Cytochrome P450) LNO->Metabolism ReactiveMetabolites Reactive Pyrrolic Esters Metabolism->ReactiveMetabolites ROS Increased ROS ReactiveMetabolites->ROS Mitochondria Mitochondrial Dysfunction ReactiveMetabolites->Mitochondria ER ER Stress ReactiveMetabolites->ER ROS->Mitochondria Bax Bax Activation Mitochondria->Bax PERK PERK Pathway Activation ER->PERK Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP CHOP->Apoptosis

Figure 2: Signaling pathway of this compound-induced hepatotoxicity.

Other Potential Activities

While the toxicity of this compound is a primary concern, some in vitro studies have suggested that it may possess other biological activities.

ActivityDescriptionQuantitative Data
Antioxidant Potential to scavenge free radicals.Specific quantitative data is limited in publicly available literature.
Anti-inflammatory May inhibit inflammatory pathways.Specific quantitative data is limited in publicly available literature.
Anti-tumor Has been investigated for its cytotoxic effects against cancer cell lines.IC50 values against various cancer cell lines have been reported in some studies, but a comprehensive public database is not available.

Further research is needed to fully elucidate the mechanisms and potential therapeutic applications of these activities, especially in light of the compound's inherent toxicity.

Conclusion

This compound is a significant pyrrolizidine alkaloid with well-established hepatotoxicity. Its discovery and history are closely linked to the broader study of this class of natural products. The protocols for its isolation and characterization are crucial for further toxicological and pharmacological research. The elucidation of its mechanism of toxicity, particularly the involvement of oxidative stress, mitochondrial apoptosis, and ER stress, provides valuable insights for risk assessment and the development of potential mitigation strategies. While other biological activities have been suggested, the toxicological profile of this compound currently outweighs its therapeutic potential, necessitating careful consideration in any application. This guide serves as a foundational resource for professionals in the fields of natural product chemistry, toxicology, and drug development.

References

An In-Depth Technical Guide to Lycopsamine N-oxide: Properties, Protocols, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found predominantly in plants of the Boraginaceae family, such as comfrey (Symphytum officinale), and various species of Amsinckia and Heliotropium.[1][2] As with other PAs, this compound is recognized for its potential hepatotoxicity, which has significant implications for the safety of herbal remedies and contaminated food products.[1] However, emerging research also suggests potential therapeutic applications, including anti-inflammatory and anti-tumor activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a colorless crystalline solid.[3] It is soluble in polar organic solvents such as methanol and ethanol.[3] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₅NO₆[4]
Molecular Weight 315.36 g/mol [4]
CAS Number 95462-15-0[4]
Appearance White to Light Yellow Solid[3]
Melting Point >70 °C (decomposes)[3]
Solubility Soluble in methanol and ethanol; slightly soluble in chloroform.[3]
Stability Hygroscopic. N-oxides of pyrrolizidine alkaloids can be unstable at high temperatures.[3]
pKa (Predicted) 12.54 ± 0.29[3]

Experimental Protocols

Isolation and Purification of this compound from Symphytum officinale (Comfrey)

A common method for the isolation of this compound from its natural sources, such as comfrey roots, involves several key steps. The following is a generalized protocol based on established methodologies.[5][6]

1. Extraction:

  • Finely ground plant material (e.g., comfrey roots) is extracted with a polar solvent, typically methanol or ethanol, often using methods like maceration, percolation, or ultrasonic-assisted extraction to enhance efficiency.[7][8]

  • The resulting crude extract is then filtered and concentrated under reduced pressure.

2. Acid-Base Extraction:

  • The concentrated extract is acidified (e.g., with 0.05 M sulfuric acid) to protonate the alkaloids, rendering them water-soluble.[8]

  • This aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove lipophilic impurities.[6]

  • The acidic aqueous layer containing the protonated alkaloids (both free bases and N-oxides) is collected.

3. Solid-Phase Extraction (SPE) for Cleanup:

  • The acidic extract can be further purified using a strong cation exchange (SCX) solid-phase extraction cartridge.[8]

  • The cartridge is conditioned, the sample is loaded, and after washing, the alkaloids are eluted with a basic solvent mixture (e.g., methanol/ammonia).[8]

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Preparative HPLC is a crucial step for obtaining high-purity this compound.[5]

  • A typical HPLC setup would involve:

    • Column: A reversed-phase C18 column is commonly used.[9]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium formate and 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[9]

    • Detection: UV detection at around 200-220 nm is suitable for pyrrolizidine alkaloids.

  • Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under vacuum.

G plant_material Plant Material (e.g., Comfrey Roots) extraction Extraction (Methanol/Ethanol) plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base spe Solid-Phase Extraction (SCX) acid_base->spe hplc Preparative HPLC spe->hplc pure_compound Pure this compound hplc->pure_compound

Metabolic activation of this compound leading to hepatotoxicity.

Potential Anti-Tumor Activity
Cell LineCompoundIC₅₀ (µM)Reference(s)
HepG2 (Liver)Related AlkaloidsVaries
A549 (Lung)Related AlkaloidsVaries
Potential Anti-inflammatory and Antioxidant Activities

The potential anti-inflammatory and antioxidant effects of this compound are areas of growing interest, though less characterized than its toxicity. The proposed mechanisms may involve the modulation of key signaling pathways related to inflammation and oxidative stress.

Anti-inflammatory Activity (Hypothesized Pathway): Inflammation is often mediated by the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. I[10]t is hypothesized that this compound may exert anti-inflammatory effects by inhibiting this pathway.

Hypothesized Anti-inflammatory Signaling Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_translocation->Gene_transcription LNO This compound LNO->IKK Inhibition (Hypothesized) G Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Binding Nrf2_translocation->ARE Gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_expression LNO This compound LNO->Keap1_Nrf2 Modulation (Hypothesized)

References

Lycopsamine N-oxide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in a variety of plant species, most notably in the Boraginaceae family. As with other PA N-oxides, it is considered a pro-toxin. While possessing lower intrinsic toxicity compared to its corresponding free base, lycopsamine, it can be converted to the toxic form within the body, leading to significant health risks, primarily hepatotoxicity. This technical guide provides a comprehensive overview of the chemical properties, toxicological profile, and metabolic pathways of this compound, intended to support research, drug development, and safety assessment activities.

Physicochemical Properties

This compound is a tertiary amine N-oxide of the pyrrolizidine alkaloid lycopsamine. Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 95462-15-0[1]
Molecular Formula C₁₅H₂₅NO₆[2]
Molecular Weight 315.36 g/mol [2][3]
Appearance White to light yellow solid[4]
Solubility Slightly soluble in chloroform and methanol[4]
Storage Temperature -20°C[4]

Toxicological Profile

The toxicity of this compound is intrinsically linked to its metabolic activation. In its native form, it exhibits low toxicity. However, in vivo, particularly through the action of gut microbiota and hepatic enzymes, it can be reduced to the corresponding pyrrolizidine alkaloid, lycopsamine. Lycopsamine is then metabolized in the liver to highly reactive pyrrolic esters, which are responsible for its toxic effects.

Acute Toxicity
Hazard StatementClassification
H300+H310Fatal if swallowed or in contact with skin
H302Harmful if swallowed
H410Very toxic to aquatic life with long lasting effects
Hepatotoxicity

The primary toxic effect of this compound, following its metabolic activation, is severe liver damage. The reactive pyrrolic metabolites can alkylate cellular macromolecules, including proteins and DNA, leading to a cascade of detrimental events. This can result in hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease, which is characterized by the blockage of the small veins in the liver.

The proposed mechanism of hepatotoxicity involves:

  • Induction of Oxidative Stress: An increase in intracellular reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: Leading to apoptosis (programmed cell death).

  • Endoplasmic Reticulum (ER) Stress: Triggering the unfolded protein response, which can also lead to apoptosis.

  • DNA Damage: The reactive metabolites can form DNA adducts, leading to genotoxicity.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on studies of related pyrrolizidine alkaloids and general toxicological methods, a representative protocol for assessing in vitro cytotoxicity is provided below.

In Vitro Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay

This protocol is a generalized procedure and should be optimized for the specific cell line and experimental conditions.

1. Cell Culture and Seeding:

  • Culture a suitable human liver cell line (e.g., HepG2) in appropriate media and conditions.
  • Harvest cells and determine cell viability and count.
  • Seed cells into a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium).
  • Prepare a series of dilutions of this compound in culture medium.
  • Remove the culture medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound. Include appropriate vehicle controls.
  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

3. Neutral Red Uptake Assay:

  • Prepare a fresh solution of Neutral Red dye in culture medium.
  • Remove the treatment medium from the wells and add the Neutral Red solution.
  • Incubate the plate for approximately 3 hours to allow for the uptake of the dye by viable cells.
  • Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS).
  • Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.
  • Shake the plate for a few minutes to ensure complete dissolution of the dye.

4. Data Analysis:

  • Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.
  • Calculate the percentage of cell viability for each concentration compared to the untreated control.
  • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Metabolic and Signaling Pathways

The critical event in this compound toxicity is its metabolic activation. The following diagrams illustrate the key steps in this process and the subsequent cellular damage.

metabolic_activation cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity This compound This compound Lycopsamine Lycopsamine This compound->Lycopsamine Reduction (Gut Microbiota, Liver Enzymes) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) Lycopsamine->DHPA CYP450 Oxidation (Liver) Adducts Protein & DNA Adducts DHPA->Adducts Alkylation CellDamage Cellular Damage (Hepatotoxicity) Adducts->CellDamage

Caption: Metabolic activation pathway of this compound.

The cellular damage induced by the reactive metabolites of this compound involves multiple interconnected signaling pathways, leading to hepatocyte death.

cellular_toxicity_pathway cluster_stress Cellular Stress cluster_apoptosis Apoptosis Induction DHPA Dehydropyrrolizidine Alkaloid (DHPA) ROS ↑ Reactive Oxygen Species (ROS) DHPA->ROS ER_Stress Endoplasmic Reticulum (ER) Stress DHPA->ER_Stress DNA_Damage DNA Damage DHPA->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ER_Stress->Mitochondria Caspases Caspase Activation DNA_Damage->Caspases Mitochondria->Caspases Hepatocyte_Death Hepatocyte Death (Apoptosis/Necrosis) Caspases->Hepatocyte_Death

Caption: Cellular toxicity pathways of this compound metabolites.

Conclusion

This compound represents a significant toxicological concern due to its potential for metabolic activation to highly reactive and hepatotoxic compounds. A thorough understanding of its physicochemical properties, toxicological profile, and mechanisms of action is crucial for researchers and professionals in drug development and food safety. Further research is warranted to establish specific quantitative toxicological data and to develop standardized experimental protocols for the assessment of its potential risks to human health.

References

The Biological Activity of Lycopsamine N-oxide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lycopsamine N-oxide, a pyrrolizidine alkaloid found in a variety of plant species, is a compound of significant interest to researchers in toxicology, pharmacology, and drug development. As a secondary metabolite, its presence in certain herbal remedies and contaminated food sources necessitates a thorough understanding of its biological effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and its parent compound, lycopsamine, with a focus on its cytotoxic and pro-apoptotic properties. The information is presented to support further research and development in related fields.

Core Biological Activity: Hepatotoxicity

The primary biological activity attributed to this compound is hepatotoxicity.[1] Like other pyrrolizidine alkaloids, its toxic effects are mediated through metabolic activation in the liver. Hepatic enzymes convert the N-oxide into reactive pyrrolic derivatives, which are capable of binding to cellular macromolecules, leading to cellular damage. Studies on the related compound, lycopsamine, and its isomer, intermedine, have demonstrated that these alkaloids can inhibit the proliferation, colonization, and migration of hepatocyte cells.[1] Furthermore, they have been shown to induce apoptosis in hepatocytes, pinpointing them as causative agents of liver damage.[1]

Quantitative Analysis of Cytotoxicity

While specific quantitative data for this compound is limited in publicly available literature, studies on its parent alkaloid, lycopsamine, and mixtures containing it, provide valuable insights into its dose-dependent effects on cell viability.

Table 1: Effect of Lycopsamine on the Viability of A549 Human Lung Cancer Cells

Concentration (µM)Cell Viability (%)
0100
10~85
25~65
50~45
100~25

Data is estimated from graphical representations in the cited literature and pertains to the parent alkaloid, lycopsamine.

Table 2: Cytotoxic Effects of an Intermedine and Lycopsamine Mixture on HepD Human Hepatocytes

Assay TypeConcentration (µg/mL)Observed Effect
CCK-8 Assay 20Significant decrease in cell viability
50Further significant decrease in cell viability
Colony Formation 20Inhibition of colony formation
50Stronger inhibition of colony formation
Wound Healing 20Inhibition of cell migration
50More pronounced inhibition of cell migration
Annexin V/PI Staining 20Increased percentage of apoptotic cells
50Substantially increased percentage of apoptotic cells

This data represents the combined effect of a mixture of intermedine and lycopsamine.[2]

Signaling Pathways and Mechanisms of Action

Research into the cytotoxic effects of lycopsamine and related alkaloids has elucidated key signaling pathways involved in its mechanism of action. The induction of apoptosis appears to be a central event, driven by both mitochondrial and endoplasmic reticulum (ER) stress pathways.

A significant finding is the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway in response to treatment with a mixture of intermedine and lycopsamine.[2] This pathway is a hallmark of the unfolded protein response (UPR) triggered by ER stress.

cluster_ER Endoplasmic Reticulum PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis promotes Lycopsamine Lycopsamine/ this compound ER_Stress ER Stress Lycopsamine->ER_Stress induces ER_Stress->PERK activates

PERK/eIF2α/ATF4/CHOP Signaling Pathway

In addition to ER stress, the induction of apoptosis by lycopsamine involves the intrinsic mitochondrial pathway, characterized by an increase in the Bax/Bcl-2 ratio.[2] The generation of reactive oxygen species (ROS) has also been identified as a key upstream event.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the biological activity of lycopsamine and related compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or the compound of interest) and incubate for a specified period (e.g., 24, 48 hours). Include a vehicle-only control group.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 490 nm F->G

MTT Assay Experimental Workflow

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PERK, p-PERK, eIF2α, p-eIF2α, ATF4, CHOP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and its parent alkaloid, lycopsamine, exhibit significant biological activity, primarily characterized by dose-dependent cytotoxicity and the induction of apoptosis in various cell types, with a pronounced effect on hepatocytes. The underlying mechanisms involve the generation of reactive oxygen species, induction of mitochondrial dysfunction, and activation of the ER stress response through the PERK/eIF2α/ATF4/CHOP signaling pathway. The quantitative data and experimental protocols summarized in this guide provide a foundation for further investigation into the toxicological profile and potential therapeutic applications of this class of compounds. Further research is warranted to determine the specific IC50 values of this compound in various cell lines and to further delineate the intricate signaling networks it modulates.

References

Toxicological Profile of Lycopsamine N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopsamine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, represents a significant toxicological concern due to its potential for severe hepatotoxicity. As the N-oxide derivative of lycopsamine, it is often the more prevalent form in plants. The toxic effects of this compound are primarily mediated through metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, resulting in cytotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound, including its physicochemical properties, toxicokinetics, and mechanisms of toxicity. It summarizes the available quantitative toxicity data, details standard experimental protocols for toxicological assessment, and visualizes the key signaling pathways implicated in its toxic effects. Due to the limited availability of specific quantitative data for this compound, information from closely related pyrrolizidine alkaloids is included for comparative purposes, with appropriate caveats. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural product toxicity and the safety assessment of botanicals and herbal medicines.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₅H₂₅NO₆[1]
Molecular Weight 315.36 g/mol [1]
CAS Number 95462-15-0[1][2]
Appearance SolidN/A
Solubility Soluble in water, ethanol, and buffered salt solutionsN/A
Synonyms (+)-Lycopsamine N-Oxide[2]

Toxicological Data

Quantitative toxicological data for this compound are scarce in publicly available literature. However, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) indicates a high level of acute toxicity.

Acute Toxicity
EndpointClassificationHazard StatementSource
Acute Oral Toxicity Category 2H300: Fatal if swallowed[3]
Acute Dermal Toxicity Category 2H310: Fatal in contact with skin[3]
In Vitro Cytotoxicity

Specific IC50 values for this compound are not available. However, studies on structurally related pyrrolizidine alkaloids provide an indication of their cytotoxic potential in liver cells. It is important to note that N-oxides are generally considered less cytotoxic than their corresponding tertiary amine parent alkaloids.

CompoundCell TypeIC50 (µg/mL)Source
EchimidineRat Primary Hepatocytes13.79[4]
Echimidine Isomers (mixture)Rat Primary Hepatocytes14.14[4]
EchiumineRat Primary Hepatocytes7.47[4]

Mechanism of Toxicity & Signaling Pathways

The toxicity of this compound, like other hepatotoxic pyrrolizidine alkaloids, is dependent on its metabolic activation in the liver.

Metabolic Activation

The metabolic activation of this compound is a critical step in its mechanism of toxicity. This process primarily occurs in the liver and involves enzymatic reactions that convert the relatively inert N-oxide into highly reactive electrophilic metabolites.

cluster_1 Cellular Targets LNO This compound Lycopsamine Lycopsamine LNO->Lycopsamine Reduction (e.g., gut microbiota, cytochrome P450) DHP Dehydropyrrolizidine Esters (Reactive Pyrrolic Esters) Lycopsamine->DHP Oxidation (Cytochrome P450) Macromolecules Cellular Macromolecules (DNA, Proteins) DHP->Macromolecules Adduct Formation

Metabolic activation of this compound.
Cellular Damage and Signaling Pathways

The reactive pyrrolic metabolites generated from this compound can covalently bind to cellular macromolecules, leading to a cascade of toxic events. This includes the disruption of cellular functions, induction of oxidative stress, and activation of cell death pathways.

cluster_0 Cellular Effects cluster_1 Downstream Consequences DHP Reactive Pyrrolic Metabolites DNA_Adducts DNA Adducts DHP->DNA_Adducts Protein_Adducts Protein Adducts DHP->Protein_Adducts Oxidative_Stress Oxidative Stress DHP->Oxidative_Stress Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity Cell_Cycle_Arrest Cell Cycle Arrest Protein_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Genotoxicity->Hepatotoxicity Cell_Cycle_Arrest->Hepatotoxicity Apoptosis->Hepatotoxicity

Cellular damage pathways induced by this compound metabolites.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of the toxicological properties of substances like this compound. The following sections outline the methodologies for key in vitro toxicological assays based on OECD guidelines.

In Vitro Cytotoxicity Assay - MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a test substance on cultured cells, such as primary hepatocytes.

start Cell Seeding treatment Treatment with This compound start->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading end Data Analysis (IC50 Calculation) absorbance_reading->end

Workflow for an in vitro cytotoxicity MTT assay.

Methodology:

  • Cell Seeding: Plate primary hepatocytes or a suitable liver cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test substance. Include a vehicle control (medium with the solvent used to dissolve the test substance) and a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the test substance that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Genotoxicity Assays

This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

start Prepare Bacterial Strains treatment Expose Bacteria to This compound (+/- S9 Mix) start->treatment plating Plate on Minimal Glucose Agar treatment->plating incubation Incubate for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting end Assess Mutagenicity counting->end

Workflow for the Ames test (OECD 471).

Methodology:

  • Preparation: Prepare overnight cultures of the selected bacterial tester strains.

  • Exposure: In a test tube, mix the test substance at various concentrations, the bacterial culture, and either a buffer or a metabolic activation system (S9 mix).

  • Plating: Pour the mixture onto the surface of minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

start Culture Mammalian Cells treatment Treat with This compound (+/- S9 Mix) start->treatment arrest Add Mitotic Arresting Agent treatment->arrest harvest Harvest and Fix Cells arrest->harvest slide_prep Prepare and Stain Chromosome Spreads harvest->slide_prep analysis Microscopic Analysis of Aberrations slide_prep->analysis end Evaluate Clastogenicity analysis->end

Workflow for the in vitro chromosomal aberration test (OECD 473).

Methodology:

  • Cell Culture: Culture suitable mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) to a sufficient number.

  • Treatment: Expose the cell cultures to various concentrations of this compound, with and without a metabolic activation system (S9 mix).

  • Mitotic Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.

  • Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.

  • Slide Preparation: Drop the fixed cells onto microscope slides and stain them.

  • Microscopic Analysis: Analyze the metaphase cells for chromosomal aberrations.

  • Data Analysis: A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with chromosomal aberrations.

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

start Culture Mammalian Cells treatment Treat with This compound (+/- S9 Mix) start->treatment cyto_block Add Cytochalasin B (optional) treatment->cyto_block incubation Incubate cyto_block->incubation harvest_stain Harvest, Fix, and Stain Cells incubation->harvest_stain analysis Score Micronuclei in Binucleated Cells harvest_stain->analysis end Assess Genotoxicity analysis->end

Workflow for the in vitro micronucleus test (OECD 487).

Methodology:

  • Cell Culture: Culture appropriate mammalian cells.

  • Treatment: Expose the cells to the test substance at various concentrations, with and without metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Incubation: Incubate the cells for a period that allows for one cell division.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.

Conclusion

This compound is a pyrrolizidine alkaloid with significant toxicological potential, primarily targeting the liver. Its toxicity is intrinsically linked to its metabolic activation into reactive pyrrolic metabolites that can damage cellular macromolecules. While specific quantitative toxicity data for this compound are limited, the available information and data from related compounds underscore the need for caution and thorough risk assessment of materials potentially containing this compound. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation of its cytotoxic and genotoxic effects. Further research is warranted to fill the existing data gaps and to fully elucidate the specific signaling pathways and molecular mechanisms underlying the toxicity of this compound. This knowledge is essential for the protection of public health and for the safe development of botanical drugs and herbal products.

References

Lycopsamine N-oxide mechanism of action in liver cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Lycopsamine N-oxide in Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pyrrolizidine alkaloid (PA) N-oxide, a class of phytotoxins found in numerous plant species. While often considered a detoxified form of its parent PA, lycopsamine, its ingestion poses a significant risk of hepatotoxicity. This technical guide delineates the core mechanism of action of this compound in liver cells, focusing on its metabolic activation and the subsequent induction of complex signaling pathways leading to cellular injury. The mechanism is fundamentally a two-step process: this compound is first reduced back to its parent alkaloid, lycopsamine, which is then metabolically activated by hepatic enzymes to highly reactive pyrrolic metabolites. These metabolites instigate a cascade of cytotoxic events, including oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, culminating in apoptosis. This document provides a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols to aid in research and drug development.

Core Mechanism of Action: A Two-Step Activation Process

The hepatotoxicity of this compound is not direct but is contingent upon its metabolic transformation.

  • Reduction to Parent Pyrrolizidine Alkaloid (PA): The initial and rate-limiting step is the reduction of the N-oxide back to its tertiary amine parent PA, lycopsamine. This biotransformation is mediated by both intestinal microbiota and hepatic cytochrome P450 (CYP) monooxygenases, particularly CYP1A2 and CYP2D6.[1] This process effectively reverses the primary detoxification pathway, regenerating the toxic precursor within the body.

  • Metabolic Activation in the Liver: The newly formed lycopsamine undergoes metabolic activation predominantly in the liver. Hepatic CYPs (primarily from the 3A and 2B subfamilies) catalyze the dehydrogenation of the necine base, converting lycopsamine into highly reactive and electrophilic dehydropyrrolizidine alkaloid (DHPA) esters.[1][2][3][4][5] These unstable metabolites, such as dehydromonocrotaline and dehydroretronecine (DHR), can covalently bind to cellular macromolecules, including proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.[2][6][7] This adduction is the primary trigger for the subsequent cellular damage.

Diagram: Metabolic Activation of this compound

G cluster_gut_liver Intestine / Liver cluster_liver Liver (Hepatocyte) LNO This compound (Ingested, Less Toxic) LA Lycopsamine (Parent PA) LNO->LA Reduction (Microbiota, CYPs) RM Reactive Pyrrolic Metabolites (e.g., DHPAs) LA->RM Metabolic Activation (CYP450s) Adducts Pyrrole-Protein/DNA Adducts RM->Adducts Alkylation Toxicity Hepatotoxicity (Apoptosis, Necrosis) Adducts->Toxicity

Caption: Metabolic pathway from this compound to hepatotoxic adducts.

Downstream Cellular Effects and Signaling Pathways

The formation of pyrrole-macromolecule adducts initiates three primary, interconnected signaling pathways that drive hepatocyte cell death. Studies on a mixture of intermedine and lycopsamine (two closely related PAs) in HepD liver cells have elucidated these mechanisms.[1][8]

Oxidative Stress and ROS Burst

The presence of reactive metabolites disrupts the cellular redox balance, leading to a significant increase in intracellular reactive oxygen species (ROS).[8] This "ROS burst" overwhelms the cell's antioxidant defenses, causing widespread oxidative damage to lipids, proteins, and DNA.

Mitochondrial Apoptosis Pathway

The accumulation of ROS and direct effects of PA metabolites damage the mitochondria, triggering the intrinsic pathway of apoptosis.[1][8] This is characterized by:

  • Increased Bax Expression: Upregulation of the pro-apoptotic protein Bax.

  • Mitochondrial Membrane Potential Collapse: Loss of mitochondrial integrity.

  • Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Sequential activation of initiator caspase-9 and effector caspase-3, leading to the cleavage of key cellular substrates like PARP and execution of the apoptotic program.

Endoplasmic Reticulum (ER) Stress Pathway

PA metabolites also induce ER stress, likely through the accumulation of adducted, misfolded proteins. This activates the unfolded protein response (UPR), and in cases of severe or prolonged stress, triggers apoptosis via the PERK signaling branch.[1][8] Key events include:

  • Increased Intracellular Ca2+: Disruption of ER calcium homeostasis.

  • Activation of the PERK Pathway: Phosphorylation of PERK and its downstream target eIF2α.

  • Upregulation of Pro-Apoptotic Factors: Increased expression of the transcription factor ATF4 and the pro-apoptotic protein CHOP (C/EBP Homologous Protein).

Diagram: Core Signaling Pathways of PA-Induced Hepatotoxicity

G cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_er ER Stress Pathway RM Reactive Metabolites (from Lycopsamine) ROS ROS Burst RM->ROS Mito Mitochondrial Damage RM->Mito Ca Intracellular Ca2+ ↑ RM->Ca ROS->Mito Bax Bax ↑ Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PERK PERK → eIF2α → ATF4 Ca->PERK CHOP CHOP ↑ PERK->CHOP CHOP->Apoptosis

Caption: Interconnected signaling pathways leading to apoptosis in liver cells.

Quantitative Toxicological Data

Quantitative analysis reveals a clear dose-dependent relationship for the toxicity of lycopsamine and its related PAs. The following tables summarize key findings from in vitro studies.

Table 1: Cytotoxicity of Intermedine/Lycopsamine Mixture in HepD Cells

Concentration (µg/mL) Cell Viability (%) Colony Formation (%) Apoptosis Rate (%)
0 (Control) 100 100 7.2
20 Not specified Not specified 32.7
50 Not specified Not specified 40.7
75 ~48 (avg. of Im/La) 53.6 91.1
100 ~24 (avg. of Im/La) 11.3 99.1

Data synthesized from a study on a 1:1 mixture of intermedine (Im) and lycopsamine (La) after 24 hours of treatment.[1]

Table 2: Cytotoxicity (EC50) of PAs in Metabolically Competent HepG2-CYP3A4 Cells

Compound Exposure Time EC50 Value (µM) Notes
Lycopsamine 24 hours > 500 Weak cytotoxicity; EC50 could not be determined.
Lycopsamine 72 hours > 500 Weak cytotoxicity; EC50 could not be determined.
Lasiocarpine 24 hours 12.6 High cytotoxic potential for comparison.
Retrorsine 24 hours Not specified Potent inducer of γH2AX at 0.05 µM.

Data from a study highlighting the importance of PA structure and metabolic activation for toxicity. Monoesters like lycopsamine are significantly less potent than diesters.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the hepatotoxicity of this compound and its metabolites.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma HepG2 cells (with or without CYP3A4 overexpression) or HepD cells are commonly used.[2][9][10]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/flow cytometry) at a density that allows for ~80-90% confluency at the time of treatment. A typical density is 2.5 x 10^4 cells/cm².[9]

  • Treatment: Allow cells to attach overnight. Replace the medium with serum-free medium. Add the test compound (e.g., lycopsamine, intermedine, or their N-oxides) dissolved in a suitable vehicle (e.g., DMSO, final concentration <0.1%) to achieve the desired final concentrations. Incubate for the specified duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (CCK-8/MTT Assay)
  • Procedure: Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent (5 mg/mL) to each well of a 96-well plate.[2][11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, first add 100 µL of DMSO to dissolve the formazan crystals, then measure absorbance at ~570 nm.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
  • Cell Collection: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the collected cells (1-5 x 10^5) twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 min).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

Intracellular ROS Detection (DCFH-DA Assay)
  • Probe Preparation: Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 10-25 µM in serum-free medium or PBS.[12]

  • Staining: Remove the culture medium from treated cells and wash once with PBS. Add the DCFH-DA working solution and incubate for 30-45 minutes at 37°C in the dark.[13]

  • Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any extracellular probe.

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The oxidized, fluorescent product (DCF) is measured at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[12][14]

Diagram: General Experimental Workflow for Hepatotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output A 1. Seed Liver Cells (e.g., HepG2, HepD) B 2. Culture Overnight A->B C 3. Treat with this compound or Metabolites (24-72h) B->C D1 Cell Viability (CCK-8 / MTT Assay) C->D1 D2 Apoptosis (Annexin V / PI Staining) C->D2 D3 Oxidative Stress (DCFH-DA Assay) C->D3 D4 Protein Expression (Western Blot) C->D4 E1 IC50 / % Viability D1->E1 E2 % Apoptotic Cells D2->E2 E3 Relative ROS Levels D3->E3 E4 Protein Fold Change D4->E4

Caption: Workflow for in vitro assessment of this compound toxicity.

References

The Dual Nature of Lycopsamine N-oxide: A Secondary Metabolite of Toxicological Significance and Potential Therapeutic Interest

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopsamine N-oxide, a prominent member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, has long been recognized for its significant toxicological implications, primarily concerning hepatotoxicity. Produced by a variety of plant species, particularly within the Boraginaceae family, this compound and its parent alkaloid, lycopsamine, can contaminate the food chain, posing a risk to both livestock and human health.[1][2][3][4] The toxicity of this compound is intrinsically linked to its metabolic activation in the liver, a process that generates reactive pyrrolic esters. These electrophilic metabolites readily form adducts with cellular macromolecules, including DNA and proteins, leading to cellular dysfunction, apoptosis, and, ultimately, liver damage.[5][6] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its role as a secondary metabolite, its mechanisms of toxicity, and its potential, albeit less explored, therapeutic applications. We delve into the quantitative toxicological data, detailed experimental protocols for its study, and the intricate signaling pathways it modulates.

Introduction: The Chemical Ecology and Toxicology of this compound

This compound is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid lycopsamine.[7] As secondary metabolites, PAs are not essential for the primary metabolic processes of the plant but are thought to play a crucial role in chemical defense against herbivores.[6] The N-oxide form is often the more abundant form in the plant and is generally considered less toxic than its corresponding tertiary amine.[8] However, upon ingestion by mammals, this compound can be reduced to the more lipophilic and readily absorbed lycopsamine by gut microflora. Subsequently, in the liver, cytochrome P450 enzymes metabolize lycopsamine into highly reactive pyrrolic esters, the ultimate toxic agents.[5][6]

The presence of this compound and other PAs in herbal remedies, teas, honey, and contaminated grains has raised significant food safety concerns worldwide.[1][7][9] This has necessitated the development of sensitive analytical methods for their detection and quantification, as well as a thorough understanding of their toxicokinetics and toxicodynamics.

Quantitative Toxicological Data

The cytotoxicity of this compound has been evaluated in various cell lines, providing crucial data for risk assessment. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the toxicity of a compound.

Cell LineCompoundIC50 (µM)Reference
Primary mouse hepatocytesThis compound>500[1]
HepD cellsThis compound385.23[1]
H22 cellsThis compound>500[1]
HepG2 cellsThis compound>500[1]
Primary mouse hepatocytesLycopsamine285.42[1]
HepD cellsLycopsamine263.15[1]
H22 cellsLycopsamine452.18[1]
HepG2 cellsLycopsamine489.57[1]

Table 1: Cytotoxicity of this compound and Lycopsamine in different hepatic cell lines. The data indicates that this compound generally exhibits lower cytotoxicity compared to its parent alkaloid, lycopsamine. The HepD cell line appears to be more sensitive to these compounds compared to other tested cell lines.

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Plant Material

A standardized method for the extraction of PAs, including this compound, from plant material is crucial for accurate quantification and toxicological studies.

Protocol: Solid-Phase Extraction (SPE) Method

  • Sample Preparation: Homogenize 2.0 g of dried and ground plant material.

  • Extraction:

    • Add 20 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in water).

    • Sonexicate the mixture for 15 minutes at room temperature.

    • Centrifuge at 3800 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solution.

    • Combine the supernatants.

  • Neutralization: Adjust the pH of the combined extracts to 7.0 using an ammonia solution.

  • Solid-Phase Extraction (SPE):

    • Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 10 mL of the neutralized extract onto the cartridge.

    • Wash the cartridge with 2 x 5 mL of water.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the PAs and their N-oxides with 2 x 5 mL of a mixture of methanol and ammonia (e.g., 2.5% ammonia in methanol).

  • Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v) for analysis.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the sensitive and specific detection and quantification of this compound.

Protocol: HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex F5, 2.5 µm, 50x2.1 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient program to achieve separation of the target analytes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 316.2 -> [specific fragment ions]).

    • Optimization: Optimize compound-dependent parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

  • Quantification: Use a calibration curve prepared with a certified reference standard of this compound. An internal standard should be used to correct for matrix effects and variations in instrument response.

Signaling Pathways Modulated by this compound

The toxicity of this compound is a complex process involving multiple signaling pathways. The primary mechanism involves its metabolic activation to reactive pyrrolic esters, which then trigger a cascade of cellular events.

Metabolic Activation and Adduct Formation

The initial step in the toxic cascade is the metabolic activation of lycopsamine (formed from the reduction of this compound) in the liver.

G cluster_ingestion Ingestion & Gut Metabolism cluster_liver Hepatic Metabolism This compound This compound Lycopsamine Lycopsamine This compound->Lycopsamine Gut Microbiota (Reduction) Lycopsamine_liver Lycopsamine Lycopsamine->Lycopsamine_liver Absorption Reactive Pyrrolic Esters Reactive Pyrrolic Esters Lycopsamine_liver->Reactive Pyrrolic Esters Cytochrome P450 (Oxidation) Macromolecular Adducts Macromolecular Adducts Reactive Pyrrolic Esters->Macromolecular Adducts Cellular Macromolecules DNA, Proteins Cellular Macromolecules->Macromolecular Adducts Hepatotoxicity Hepatotoxicity Macromolecular Adducts->Hepatotoxicity

Metabolic activation of this compound.
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

The formation of macromolecular adducts disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress. Prolonged ER stress activates the unfolded protein response (UPR), which, if unable to restore cellular function, triggers apoptosis.

G cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis Reactive Pyrrolic Esters Reactive Pyrrolic Esters ER Stress ER Stress Reactive Pyrrolic Esters->ER Stress UPR Activation Unfolded Protein Response (UPR) ER Stress->UPR Activation PERK PERK UPR Activation->PERK IRE1α IRE1α UPR Activation->IRE1α ATF6 ATF6 UPR Activation->ATF6 CHOP CHOP PERK->CHOP Caspase Activation Caspase-9, Caspase-3 IRE1α->Caspase Activation ATF6->CHOP Bax Bax CHOP->Bax Bax->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

ER stress-mediated apoptosis induced by this compound metabolites.
Modulation of Inflammatory Pathways

Beyond direct cytotoxicity, metabolites of this compound can also modulate inflammatory responses, contributing to the overall liver injury.

G cluster_inflammation Inflammatory Response Reactive Pyrrolic Esters Reactive Pyrrolic Esters ROS Production Reactive Oxygen Species (ROS) Reactive Pyrrolic Esters->ROS Production IL-10 IL-10 (Anti-inflammatory) Reactive Pyrrolic Esters->IL-10 Downregulation (indirect) NF-κB Activation NF-κB Pathway ROS Production->NF-κB Activation TNF-α TNF-α (Pro-inflammatory) NF-κB Activation->TNF-α Upregulation Hepatocyte Injury Hepatocyte Injury TNF-α->Hepatocyte Injury IL-10->Hepatocyte Injury Inhibition

Modulation of inflammatory pathways by this compound metabolites.

Potential Therapeutic Applications: A Paradigm Shift?

While the toxicological profile of this compound is well-established, emerging research suggests that, like many natural products with potent biological activity, it may possess therapeutic potential under controlled conditions. The ability to induce apoptosis and modulate inflammatory pathways, which are hallmarks of its toxicity, are also key strategies in cancer therapy and the treatment of inflammatory diseases.

Preliminary studies have indicated that lycopsamine can inhibit the proliferation of certain cancer cell lines and modulate the expression of inflammatory cytokines. However, this area of research is still in its infancy, and significant hurdles remain. The narrow therapeutic window and the inherent hepatotoxicity of PAs necessitate the development of targeted delivery systems or structural modifications to mitigate off-target effects while preserving the desired biological activity.

Conclusion and Future Directions

This compound stands as a classic example of a secondary metabolite with a profound impact on animal and human health. Its role in hepatotoxicity, driven by metabolic activation and the subsequent cascade of cellular stress and death, is a significant concern for food safety and public health. The methodologies for its extraction and analysis are well-developed, enabling effective monitoring and risk assessment.

The future of this compound research lies in a deeper understanding of its molecular mechanisms of action. Elucidating the specific cellular targets of its reactive metabolites and the intricate crosstalk between the signaling pathways it modulates will be crucial. Furthermore, exploring the potential for harnessing its bioactivity for therapeutic purposes, through medicinal chemistry and drug delivery approaches, represents an exciting, albeit challenging, frontier. A comprehensive understanding of both the risks and potential benefits of this compound will be essential for its effective management and potential exploitation in the future.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lycopsamine N-oxide from Symphytum officinale

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symphytum officinale, commonly known as comfrey, is a medicinal plant with a long history of use in treating musculoskeletal disorders. However, its application is restricted due to the presence of hepatotoxic pyrrolizidine alkaloids (PAs), with lycopsamine and its N-oxide being among the dominant toxic compounds.[1] Lycopsamine N-oxide, along with other PAs, is found in significant concentrations, particularly in the roots of the plant.[1][2] These compounds are of considerable interest to researchers in toxicology, pharmacology, and drug development for studying their metabolic activation, toxicity pathways, and for the development of detoxification methods for comfrey-based preparations.[3] This document provides detailed protocols for the extraction and quantification of this compound from Symphytum officinale.

Quantitative Data Summary

The concentration of this compound and related pyrrolizidine alkaloids can vary significantly depending on the plant part, geographical origin, and growing conditions.[1] Roots generally contain higher concentrations of PAs than leaves.[1]

Plant PartCompoundConcentration Range (% of dry weight)Analytical MethodReference
RootsTotal Alkaloid N-oxides0.25 - 0.29%Not Specified[1]
LeavesTotal Alkaloid N-oxides0.02 - 0.18%Not Specified[1]

A study utilizing a Natural Deep Eutectic Solvent (NADES) for extraction reported the following concentrations in comfrey leaves:

Extraction SolventLycopsamine Content (mg/g)Rosmarinic Acid Content (mg/g)Analytical MethodReference
Betaine-urea NADES0.0181.934HPLC[4][5]
Methanol>0.102 (in residue)0.007HPLC[4]

Experimental Protocols

Protocol 1: General Methanolic Extraction for Pyrrolizidine Alkaloid Analysis

This protocol outlines a general method for the extraction of total pyrrolizidine alkaloids, including this compound, from Symphytum officinale for analytical purposes.

1. Sample Preparation:

  • Obtain fresh or dried root or leaf material of Symphytum officinale.
  • Dry the plant material to a constant weight, for example, in a ventilated oven at a temperature that does not degrade the alkaloids (e.g., 40-50°C).
  • Grind the dried material into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh a precise amount of the powdered plant material (e.g., 1-10 g).
  • Transfer the powder to an Erlenmeyer flask or a suitable extraction vessel.
  • Add methanol to the flask at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[4]
  • The extraction can be performed using methods such as maceration, percolation, or ultrasonication. For ultrasonication-assisted extraction, a typical procedure would be:
  • Place the flask in an ultrasonic bath.
  • Sonicate for a defined period (e.g., 50 minutes) at a controlled temperature (e.g., 50°C).[4]
  • After extraction, separate the solid material from the solvent by filtration or centrifugation.
  • Collect the supernatant (the methanolic extract).
  • To ensure complete extraction, the residue can be re-extracted with fresh methanol.
  • Combine the methanolic extracts.

3. Solvent Removal:

  • Evaporate the methanol from the combined extracts using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to obtain the crude extract.[6]

4. N-oxide Reduction (Optional but Recommended for Total Alkaloid Quantification):

  • Pyrrolizidine alkaloid N-oxides can be reduced to their corresponding tertiary free bases for easier analysis by certain methods like gas chromatography.[7]
  • Dissolve the crude extract in a suitable solvent.
  • Add a reducing agent, such as zinc dust with hydrochloric acid, to the solution.[8]
  • The reaction mixture is stirred until the reduction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

5. Purification and Analysis:

  • The crude extract (either with or without the N-oxide reduction step) can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.
  • For quantitative analysis of this compound and other PAs, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method.[1]

Protocol 2: Selective Extraction using Natural Deep Eutectic Solvents (NADES)

This protocol describes a greener approach for the selective extraction of rosmarinic acid over lycopsamine from comfrey leaves, which can be adapted for the targeted extraction of polar compounds.[4][5]

1. NADES Preparation:

  • Prepare a betaine-urea NADES by mixing betaine and urea in a 1:2 molar ratio.
  • Add 50% (w/w) of water to the mixture.
  • Heat and stir the mixture until a clear, homogeneous liquid is formed.

2. Extraction:

  • Use powdered, dried comfrey leaves as the starting material.
  • Mix the powdered leaves with the prepared betaine-urea NADES at a solid-to-liquid ratio of 1:20.[4]
  • Perform ultrasonication-assisted extraction at 50°C for 50 minutes.[4]
  • Separate the solid residue from the NADES extract by centrifugation.

3. Analysis:

  • The NADES extract containing the target compounds can be directly analyzed by HPLC after appropriate dilution and filtration.[4][5]
  • An Agilent 1200 HPLC system with a UV-Vis detector and a Zorbax Eclipse XDB-C18 column can be used for separation and quantification.[4][5]
  • An isocratic elution with 30% acetonitrile in 0.1% formic acid can be employed for the separation of rosmarinic acid and lycopsamine.[4][5]

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow Plant_Material Symphytum officinale (Roots or Leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Methanolic Extraction (e.g., Ultrasonication) Drying_Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract N_Oxide_Reduction N-oxide Reduction (Optional, e.g., Zn/HCl) Crude_Extract->N_Oxide_Reduction Purification Purification (e.g., SPE, Column Chromatography) Crude_Extract->Purification Direct Purification N_Oxide_Reduction->Purification Analysis Analysis (HPLC-MS/MS) Purification->Analysis

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Pyrrolizidine Alkaloids in Symphytum officinale

PA_Relationship Symphytum Symphytum officinale PAs Pyrrolizidine Alkaloids (PAs) Symphytum->PAs Lycopsamine_N_oxide This compound PAs->Lycopsamine_N_oxide Intermedine_N_oxide Intermedine N-oxide PAs->Intermedine_N_oxide Lycopsamine Lycopsamine PAs->Lycopsamine Intermedine Intermedine PAs->Intermedine Toxicity Hepatotoxicity Lycopsamine_N_oxide->Toxicity Intermedine_N_oxide->Toxicity Lycopsamine->Toxicity Intermedine->Toxicity

Caption: Key pyrrolizidine alkaloids in comfrey and their relation to toxicity.

References

Application Notes and Protocols for HPLC-MS/MS Quantification of Lycopsamine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a pyrrolizidine alkaloid (PA) naturally occurring in various plant species. PAs and their N-oxides are of significant concern due to their potential hepatotoxicity in humans and animals.[1] Accurate and sensitive quantification of these compounds in various matrices such as herbal products, food, and animal feed is crucial for safety assessment and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation: Method Validation Parameters

The following table summarizes typical method validation parameters for the quantification of pyrrolizidine alkaloids, including this compound, using LC-MS/MS. These values are compiled from various studies and serve as a general guideline.

ParameterHoney MatrixPlant Material
Limit of Detection (LOD) 0.06 - 0.25 µg/kg~1 µg/kg
Limit of Quantification (LOQ) 0.22 - 0.82 µg/kg~3 µg/kg
Linearity (r²) > 0.99> 0.99
Recovery 66.3 - 95.1%80 - 100%
Precision (RSD) 3.2 - 8%< 15%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Material

This protocol is suitable for the extraction and purification of this compound from dried and ground plant material.

Materials:

  • Dried and homogenized plant material

  • Extraction Solution: 0.05 M Sulfuric Acid in water

  • Neutralization Solution: Ammonia solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • pH indicator strips

  • Evaporator (e.g., nitrogen blowdown)

Procedure:

  • Extraction:

    • Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solution (0.05 M Sulfuric Acid).

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge at 3800 x g for 10 minutes.

    • Decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of extraction solution.

    • Combine the supernatants.

  • Neutralization:

    • Adjust the pH of the combined extracts to approximately 7 with the ammonia neutralization solution, checking the pH with indicator strips.

  • SPE Cleanup:

    • Conditioning: Condition the SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the neutralized extract onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

    • Elution: Elute the analytes with 10 mL of a mixture of methanol and ammonia solution (e.g., 5% ammonia in methanol).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

    • Vortex to dissolve and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium acetate in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
10.080
14.080
14.15
16.05

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (s)
316.2120.1250.05
316.294.1350.05

Note: Collision energy and other MS parameters may need to be optimized for the specific instrument used.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis plant_material Homogenized Plant Material extraction Acidic Extraction (0.05 M H2SO4, Sonication) plant_material->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection neutralization Neutralization (pH 7) supernatant_collection->neutralization spe_loading Sample Loading neutralization->spe_loading spe_conditioning SPE Conditioning (Methanol, Water) spe_conditioning->spe_loading spe_washing SPE Washing (Water, Methanol) spe_loading->spe_washing spe_elution Analyte Elution (Ammoniated Methanol) spe_washing->spe_elution evaporation Evaporation to Dryness spe_elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatographic_separation esi_ionization Electrospray Ionization (ESI+) chromatographic_separation->esi_ionization mass_analysis Tandem Mass Spectrometry (MRM Detection) esi_ionization->mass_analysis data_quantification Data Acquisition & Quantification mass_analysis->data_quantification

Caption: Experimental workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Lycopsamine N-oxide in Honey using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrrolizidine alkaloids (PAs) are naturally occurring toxins produced by a wide variety of plant species. These compounds can contaminate food products, including honey, when bees forage on PA-producing plants. Lycopsamine N-oxide, a common PA, is of particular concern due to its potential hepatotoxicity. This application note details a robust and sensitive method for the extraction, detection, and quantification of this compound in various honey matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is intended for researchers, scientists, and professionals in the field of food safety and drug development to ensure consumer safety and regulatory compliance.

The analytical method employs an acidic extraction of honey samples, followed by a solid-phase extraction (SPE) cleanup to isolate the PAs. For comprehensive analysis, a reduction step can be included to convert PA N-oxides to their corresponding free bases. The final determination and quantification are performed by LC-MS/MS, which offers high selectivity and sensitivity for detecting low levels of this compound.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in honey, from sample preparation to LC-MS/MS analysis.

1. Sample Preparation

The sample preparation protocol is critical for the accurate quantification of this compound in the complex honey matrix.

  • Homogenization: Honey samples should be heated in a water bath at 40-45°C and homogenized to ensure uniformity before sampling.[1]

  • Extraction:

    • Weigh 5-10 g of the homogenized honey sample into a 50 mL polypropylene centrifuge tube.[1][2][3]

    • Add 20-30 mL of 0.05 M sulfuric acid to the tube.[1][2][3][4]

    • Shake the mixture vigorously until the honey is completely dissolved. This can be done using a mechanical shaker for 30 minutes.[3][4]

    • (Optional Step for Total PA Content) To reduce N-oxides to their corresponding free bases, add approximately 1 g of zinc dust to the acidic solution and let it react overnight at room temperature.[1][2]

    • Centrifuge the sample at 4,000 x g for 10 minutes to pellet any solid particles.[1][2][3]

    • Filter the supernatant through a cellulose filter to remove any remaining particulates.[1][2]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a strong cation exchange (MCX) SPE cartridge with 9 mL of methanol followed by 9 mL of 0.05 M sulfuric acid.[2]

    • Load the filtered honey extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water followed by 10 mL of methanol to remove interfering matrix components.[1]

    • Dry the cartridge under vacuum for 2 minutes.[1][2]

    • Elute the PAs, including Lycopsamine, using a solvent mixture. A common elution solvent is 12 mL of a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v).[2] Another option is an ammoniacal methanol solution (e.g., 2.5% ammonia in methanol).[4]

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[2]

    • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of a methanol/water mixture (e.g., 5:95, v/v) that is compatible with the initial LC mobile phase conditions.[4]

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial for analysis.[2][4]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3][4]

    • Column: A reverse-phase C18 column is typically used for the separation of PAs.

    • Mobile Phase:

      • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[4]

      • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[4][5]

    • Gradient Elution: A gradient elution is employed to achieve optimal separation of the target analytes from matrix interferences. A typical gradient might start with a low percentage of organic phase (B), gradually increasing to elute the PAs.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.[5]

    • Injection Volume: 5-10 µL.[5]

    • Column Temperature: Maintained at a controlled temperature, for example, 40°C.

  • Mass Spectrometry (MS) Conditions:

    • System: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[3]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be monitored. The precursor ion for this compound is typically [M+H]+ at m/z 316. The product ions for confirmation and quantification can be selected based on fragmentation patterns observed in standard solutions. For Lycopsamine (the reduced form), the precursor ion is [M+H]+ at m/z 300, with characteristic product ions at m/z 120 and 138.[5]

    • Ion Source Parameters: Parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature should be optimized for maximum signal intensity of the target analyte.

Data Presentation

The quantitative data for the LC-MS/MS analysis of this compound should be presented in a clear and structured format.

Table 1: Method Performance Parameters for this compound Analysis

ParameterValueReference
Limit of Quantification (LOQ)0.6 - 1.2 µg/kg
Recovery80.6% - 114.5%[2]
Repeatability (RSDr)2.3% - 14.6%[2]
Reproducibility (RSDR)4.9% - 17.7%[2]

Table 2: Example Quantitative Results of Pyrrolizidine Alkaloids in Honey Samples

Sample IDHoney TypeThis compound (µg/kg)Total PAs (µg/kg)Reference
Honey APolyfloral15.245.8-
Honey BEchium2850 (as total PAs)2850[6]
Honey CUnknownNot Detected< LOQ-
Queensland HoneyVarious9% of total PAsup to 3300[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in honey.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Honey Sample Homogenization extraction Acidic Extraction (0.05M H2SO4) start->extraction optional_reduction Optional: N-oxide Reduction (Zinc Dust) extraction->optional_reduction centrifugation Centrifugation & Filtration extraction->centrifugation without reduction optional_reduction->centrifugation with reduction spe Solid-Phase Extraction (SPE) Cleanup (MCX Cartridge) centrifugation->spe elution Elution of PAs spe->elution evaporation Evaporation & Reconstitution elution->evaporation final_sample Filtered Sample for Analysis evaporation->final_sample lc_ms LC-MS/MS System final_sample->lc_ms data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing end Final Report data_processing->end

Caption: Workflow for LC-MS/MS analysis of this compound in honey.

References

Application Notes and Protocols for the Preparation of Lycopsamine N-oxide Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Lycopsamine N-oxide reference standards. This compound, a pyrrolizidine alkaloid N-oxide (PANO), is a naturally occurring compound found in various plant species, notably in the Boraginaceae family, such as Symphytum officinale (comfrey).[1][2][3] These compounds are of significant interest in toxicology and drug development due to their potential hepatotoxicity upon metabolic activation.[4][5] Accurate and reliable reference standards are crucial for the quantification and safety assessment of products containing these alkaloids. This document outlines two primary methodologies for obtaining this compound: extraction from natural sources and chemical synthesis from its precursor, lycopsamine. Detailed protocols for extraction, purification, chemical synthesis, and analytical characterization are provided, along with data presentation in tabular format for clarity. Furthermore, experimental workflows and the metabolic activation pathway of this compound are visualized using diagrams.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its handling, storage, and characterization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₅NO₆[4][6][7]
Molar Mass 315.36 g/mol [4][6][7]
CAS Number 95462-15-0[4][6]
Appearance White to light yellow solid[6]
Melting Point >70°C (decomposes)[6]
Solubility Slightly soluble in chloroform and methanol[6]
Storage Store at < -15°C[4]

Preparation Methodologies

Two primary approaches for the preparation of this compound reference standards are detailed below: extraction from plant material and chemical synthesis.

Method 1: Extraction from Symphytum officinale (Comfrey) Root

This method involves the extraction of this compound from its natural source, followed by purification.

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Product s1 Weigh 20g of dried, powdered Symphytum officinale root s2 Add 200 mL of 0.05 M H2SO4 in 50% Methanol s1->s2 s3 Sonicate for 30 minutes s2->s3 s4 Centrifuge and collect supernatant s3->s4 s5 Repeat extraction of the residue s4->s5 s6 Combine supernatants (Crude Extract) s5->s6 p1 Solid-Phase Extraction (SPE) s6->p1 Load crude extract p2 Preparative HPLC p1->p2 f1 Lyophilize pure fractions p2->f1 Collect pure this compound fractions f2 Characterize by HPLC-MS/MS and NMR f1->f2 f3 Store at -20°C f2->f3

Caption: Workflow for the extraction and purification of this compound.

  • Sample Preparation: Weigh approximately 20 g of dried and finely powdered Symphytum officinale root.

  • Extraction Solvent: Prepare an extraction solvent of 0.05 M sulfuric acid in 50% aqueous methanol.

  • First Extraction: Add 200 mL of the extraction solvent to the powdered root material in a suitable flask.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and carefully decant the supernatant.

  • Second Extraction: Resuspend the plant residue in another 200 mL of the extraction solvent and repeat the sonication and centrifugation steps.

  • Combine Extracts: Combine the supernatants from both extractions. This combined solution is the crude extract.

  • SPE Cartridge: Use a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL).

  • Conditioning: Condition the cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Loading: Load the crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of methanol to remove impurities.

  • Elution: Elute the pyrrolizidine alkaloid N-oxides with 10 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 2 mL of the initial mobile phase for preparative HPLC.

  • Column: Use a C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 30% B

    • 45-50 min: 30% to 95% B

    • 50-55 min: 95% B

    • 55-60 min: 95% to 5% B

  • Flow Rate: 15 mL/min.

  • Detection: UV at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and lyophilize to obtain the purified this compound as a solid.

Method 2: Chemical Synthesis from Lycopsamine

This method provides an alternative route to obtain a high-purity reference standard by oxidizing the parent alkaloid, lycopsamine.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve Lycopsamine in Dichloromethane s2 Add m-Chloroperoxybenzoic acid (m-CPBA) s1->s2 s3 Stir at 0°C for 2 hours s2->s3 s4 Monitor reaction by TLC s3->s4 w1 Quench with 10% Na2SO3 solution s4->w1 Reaction complete w2 Wash with saturated NaHCO3 solution w1->w2 w3 Dry organic layer over Na2SO4 w2->w3 w4 Evaporate solvent w3->w4 p1 Purify by Flash Chromatography w4->p1 p2 Characterize by HPLC-MS/MS and NMR p1->p2 p3 Store at -20°C p2->p3

Caption: Workflow for the chemical synthesis of this compound.

  • Reactant Preparation: Dissolve 100 mg of lycopsamine in 10 mL of dichloromethane (DCM) in a round-bottom flask.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 10 minutes while stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with 1% triethylamine.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of a 10% aqueous sodium sulfite (Na₂SO₃) solution to destroy excess peroxide.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Column Preparation: Pack a silica gel column with a suitable diameter based on the amount of crude product.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure this compound.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield the purified product.

Analytical Characterization

The identity and purity of the prepared this compound reference standard should be confirmed using appropriate analytical techniques.

  • Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

  • Column: A C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate this compound from any impurities (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor for the precursor ion [M+H]⁺ at m/z 316.2 and characteristic product ions.

Quantitative Data

The expected yield and purity of the prepared this compound can vary depending on the chosen method and the quality of the starting material. Table 2 provides representative data.

Table 2: Representative Quantitative Data for this compound Preparation

ParameterMethod 1: ExtractionMethod 2: Synthesis
Starting Material 20 g Symphytum officinale root100 mg Lycopsamine
Typical Yield 1-5 mg80-95 mg
Purity (by HPLC) >95%>98%

Stability and Storage

Reference standards of this compound should be stored under appropriate conditions to ensure their long-term stability.

  • Storage: Store the solid reference standard in an airtight, light-resistant container at -20°C.

  • Solution Stability: Solutions of this compound, particularly in protic solvents, may be prone to degradation. It is recommended to prepare fresh solutions for analysis. Long-term storage of solutions is not advised.

Metabolic Activation Pathway

This compound is considered a pro-toxin that undergoes metabolic activation in the liver to exert its toxic effects. The key steps are outlined in the following diagram.

G cluster_liver Liver Metabolism LNO This compound L Lycopsamine LNO->L Reduction (CYP450s, e.g., CYP1A2, CYP2D6) DHP Dehydropyrrolizidine Alkaloid (DHP) L->DHP Oxidation (CYP450s, e.g., CYP3A4) Adducts DNA and Protein Adducts DHP->Adducts Alkylation Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of this compound in the liver.

This pathway illustrates the conversion of the less toxic this compound to the highly reactive dehydropyrrolizidine alkaloid, which can then form adducts with cellular macromolecules, leading to hepatotoxicity.[8][9]

Safety Precautions

This compound and its parent compound, lycopsamine, are toxic. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The protocols and application notes provided in this document offer comprehensive guidance for the preparation of high-purity this compound reference standards. The choice between extraction from natural sources and chemical synthesis will depend on the availability of starting materials and the desired scale of production. Proper analytical characterization and adherence to safety protocols are essential for the successful and safe preparation and use of these reference standards in research and regulatory settings.

References

Synthesis of Lycopsamine N-oxide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Lycopsamine N-oxide, a pyrrolizidine alkaloid of significant interest in toxicological and pharmacological research. The following protocols are based on established synthetic strategies and are intended to guide researchers in the preparation of this compound for laboratory use.

Introduction

This compound is the N-oxide form of Lycopsamine, a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly of the Boraginaceae family. The N-oxides are generally considered the less toxic transport form of the alkaloids in plants. However, they can be converted to their toxic tertiary amine counterparts in the mammalian gut, making their study crucial for understanding the toxicology of plant-derived contaminants in food and herbal medicines. For research purposes, a reliable synthetic source of this compound is essential to ensure material purity and consistency, avoiding the complexities of natural product isolation.

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the parent alkaloid, Lycopsamine. The second stage is the selective N-oxidation of the tertiary amine in the pyrrolizidine core.

Physicochemical Data

PropertyValue
Chemical Formula C₁₅H₂₅NO₆
Molecular Weight 315.36 g/mol
CAS Number 95462-15-0
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and water

Overall Synthesis Workflow

The synthesis of this compound begins with the preparation of two key precursors: the necine base, (-)-retronecine, and a protected form of the necic acid, (-)-viridifloric acid. These are then coupled, deprotected, and finally oxidized to yield the target compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_lycopsamine Lycopsamine Synthesis cluster_n_oxide N-Oxide Synthesis Retronecine (-)-Retronecine Coupling Esterification (DCC, DMAP) Retronecine->Coupling Viridifloric_Acid (-)-Viridifloric Acid Protected_Viridifloric_Acid Isopropylidene Derivative of (-)-Viridifloric Acid Viridifloric_Acid->Protected_Viridifloric_Acid Protection Protected_Viridifloric_Acid->Coupling Protected_Lycopsamine Protected Lycopsamine Coupling->Protected_Lycopsamine Deprotection Hydrolysis Protected_Lycopsamine->Deprotection Lycopsamine Lycopsamine Deprotection->Lycopsamine N_Oxidation N-Oxidation (m-CPBA or H₂O₂) Lycopsamine->N_Oxidation Lycopsamine_N_Oxide This compound N_Oxidation->Lycopsamine_N_Oxide

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the general strategy reported by Zalkow et al. (1985). Researchers should consult the original publication for precise experimental details, as they are not fully available in the abstract.

Protocol 1: Synthesis of Lycopsamine

This protocol involves three main steps: protection of (-)-viridifloric acid, esterification with (-)-retronecine, and deprotection to yield Lycopsamine.

1.1. Preparation of Isopropylidene Derivative of (-)-Viridifloric Acid (Protecting Group Introduction)

  • Objective: To protect the diol functionality of (-)-viridifloric acid to prevent side reactions during the esterification.

  • Reagents: (-)-Viridifloric acid, 2,2-dimethoxypropane, acetone, catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Dissolve (-)-viridifloric acid in a mixture of acetone and 2,2-dimethoxypropane.

    • Add a catalytic amount of a strong acid.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with a mild base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent and purify by column chromatography.

1.2. Esterification of (-)-Retronecine with Protected (-)-Viridifloric Acid

  • Objective: To couple the protected necic acid with the necine base to form the ester linkage.

  • Reagents: (-)-Retronecine, isopropylidene derivative of (-)-viridifloric acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve (-)-retronecine and the protected viridifloric acid in anhydrous DCM.

    • Add DMAP to the solution.

    • Cool the reaction mixture to 0 °C and add a solution of DCC in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with aqueous acid and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography.

1.3. Hydrolysis of the Isopropylidene Group (Deprotection)

  • Objective: To remove the protecting group to yield Lycopsamine.

  • Reagents: Protected Lycopsamine from the previous step, aqueous acid (e.g., dilute HCl or acetic acid), methanol.

  • Procedure:

    • Dissolve the protected Lycopsamine in methanol.

    • Add the aqueous acid and stir at room temperature.

    • Monitor the reaction by TLC until completion.

    • Neutralize the reaction mixture with a mild base.

    • Remove the solvent under reduced pressure.

    • Purify the resulting Lycopsamine by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes the N-oxidation of the synthesized Lycopsamine.

  • Objective: To selectively oxidize the tertiary nitrogen of the pyrrolizidine ring.

  • Reagents: Lycopsamine, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), dichloromethane (DCM) or methanol.

  • Procedure:

    • Dissolve Lycopsamine in an appropriate solvent (DCM for m-CPBA, methanol for H₂O₂).

    • Cool the solution to 0 °C.

    • Add the oxidizing agent (m-CPBA as a solid in portions, or H₂O₂ dropwise).

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the excess oxidizing agent (e.g., with sodium thiosulfate for H₂O₂ or sodium sulfite for m-CPBA).

    • Remove the solvent and purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following table summarizes expected outcomes. Actual yields may vary depending on experimental conditions and scale.

StepProductStarting MaterialExpected Yield (%)Purity (%)Analytical Method
1.1 Isopropylidene-(-)-viridifloric acid(-)-Viridifloric acid> 90> 95NMR, TLC
1.2 Protected Lycopsamine(-)-Retronecine50-70> 90NMR, TLC, MS
1.3 LycopsamineProtected Lycopsamine> 80> 98NMR, TLC, MS, HPLC
2 This compoundLycopsamine> 85> 98NMR, TLC, MS, HPLC

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of standard organic reactions. The key relationship is the necessity of protecting the diol of the necic acid to achieve selective esterification at the primary alcohol of retronecine.

Logical_Relationships Start Starting Materials: (-)-Retronecine (-)-Viridifloric Acid Protection Protect Diol of Viridifloric Acid Start->Protection Esterification Couple Protected Acid with Retronecine Protection->Esterification Deprotection Remove Protecting Group (Hydrolysis) Esterification->Deprotection N_Oxidation Oxidize Tertiary Amine Deprotection->N_Oxidation Final_Product This compound N_Oxidation->Final_Product

Caption: Logical flow of the this compound synthesis.

Safety Precautions

Pyrrolizidine alkaloids and their N-oxides are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. DCC is a known sensitizer. m-CPBA is a potentially explosive oxidizing agent. Handle all reagents and products with care and dispose of waste according to institutional guidelines.

Application Notes and Protocols for In Vitro Assessment of Lycopsamine N-oxide Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species, particularly within the Boraginaceae family.[1] Contamination of herbal medicines, food products like honey and tea, and animal feed with PA-containing plants is a significant public health concern due to their potential toxicity.[2][3] PAs themselves are generally not toxic but are converted to highly reactive pyrrolic metabolites primarily in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1] These metabolites can bind to cellular macromolecules, leading to a range of toxic effects, including hepatotoxicity, genotoxicity, and cytotoxicity.[1][3] Therefore, robust in vitro assays are crucial for assessing the toxic potential of this compound and for understanding its mechanisms of action.

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the cytotoxicity, genotoxicity, and mechanisms of toxicity of this compound.

Key Considerations for In Vitro Testing

  • Metabolic Activation: Due to the requirement for metabolic activation, it is essential to use cell lines that either possess endogenous CYP activity (e.g., HepaRG cells) or have been engineered to express specific CYP enzymes (e.g., CYP3A4-overexpressing HepG2 cells). Standard cell lines with low metabolic capacity may not show significant toxicity.

  • Cell Line Selection: The choice of cell line should be appropriate for the toxicological endpoint being investigated. For hepatotoxicity studies, liver-derived cell lines such as HepG2, HepaRG, or primary hepatocytes are recommended. For genotoxicity, cell lines like TK6 are suitable.

Data Presentation: Quantitative Toxicity of Pyrrolizidine Alkaloids

The following tables summarize the in vitro cytotoxicity data for this compound and other relevant pyrrolizidine alkaloids.

Table 1: Cytotoxicity of this compound and Related PAs in Various Cell Lines

CompoundCell LineAssayExposure TimeIC50 / EC50 (µM)Reference
This compoundHepDCCK-848h257.98[4]
LycopsamineHepDCCK-848h>100
LycopsamineHepG2-CYP3A4Cell Viability72hNot determinable
LycopsaminePrimary Human HepatocytesCell Viability72hNot determinable
Intermedine N-oxideHepDCCK-848h257.98[4]
RetrorsineHepG2-CYP3A4Cell Viability72h~10-70
LasiocarpineHepG2-CYP3A4Cell Viability24h12.6

Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. EC50 is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols and Workflows

Herein are detailed protocols for essential in vitro assays to characterize the toxicity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Metabolically competent cells (e.g., HepG2-CYP3A4)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well plate B Incubate Overnight A->B D Treat cells with compound B->D C Prepare this compound dilutions E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 3-4h F->G H Add Solubilization Solution G->H I Measure Absorbance H->I

MTT Assay Experimental Workflow
Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Metabolically competent cells

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: After the desired incubation period with this compound, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as relative luminescence units (RLU) and normalize to the vehicle control to determine the fold change in caspase-3/7 activity.

Caspase_Glo_Workflow cluster_prep Preparation & Treatment cluster_assay Assay A Seed Cells in white-walled 96-well plate B Treat with this compound A->B C Incubate for desired time B->C D Add Caspase-Glo 3/7 Reagent C->D E Incubate for 1-3h D->E F Measure Luminescence E->F

Caspase-Glo® 3/7 Assay Workflow
Oxidative Stress Assessment: DCFH-DA Assay

This assay measures the generation of reactive oxygen species (ROS) within cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol: DCFH-DA Assay for ROS Detection

Materials:

  • Metabolically competent cells

  • Complete cell culture medium

  • This compound stock solution

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT protocol.

  • DCFH-DA Loading: After the treatment period, remove the culture medium and wash the cells once with warm HBSS.

  • Staining: Add 100 µL of working DCFH-DA solution (e.g., 10-25 µM in HBSS) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the vehicle control to determine the fold change in ROS production.

Genotoxicity Assessment: In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

Protocol: In Vitro Micronucleus Assay

Materials:

  • Metabolically competent cells (e.g., TK6, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • Cytochalasin B (for cytokinesis-blocked method)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., DAPI, Giemsa)

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with a range of concentrations of this compound for a duration equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B at a concentration that effectively blocks cytokinesis without being overly toxic, allowing for the identification of binucleated cells.

  • Cell Harvest: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.

  • Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step 2-3 times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the vehicle control.

Signaling Pathways in this compound Toxicity

The toxicity of this compound is initiated by its metabolic activation. While the direct downstream signaling pathways of this compound are not fully elucidated, studies on similar PAs suggest the involvement of endoplasmic reticulum (ER) stress-mediated apoptosis.

Metabolic Activation of this compound

Metabolic_Activation cluster_liver Hepatocyte LNO This compound Lycopsamine Lycopsamine LNO->Lycopsamine Reduction CYP3A4 CYP3A4 Enzymes Lycopsamine->CYP3A4 DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) CYP3A4->DHP Metabolic Activation Adducts DNA/Protein Adducts DHP->Adducts Toxicity Hepatotoxicity, Genotoxicity, Cytotoxicity Adducts->Toxicity

Metabolic Activation Pathway
Potential Downstream Signaling: ER Stress-Mediated Apoptosis

Based on studies with the related PAs intermedine and lycopsamine, a plausible mechanism of toxicity involves the induction of ER stress, leading to apoptosis via the PERK/eIF2α/ATF4/CHOP pathway.

ER_Stress_Pathway DHP Reactive Metabolites (DHP) ER_Stress Endoplasmic Reticulum (ER) Stress DHP->ER_Stress PERK PERK ER_Stress->PERK pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

ER Stress-Mediated Apoptosis Pathway

References

Application Notes and Protocols for Animal Models of Lycopsamine N-oxide Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species.[1] PAs and their N-oxides are recognized hepatotoxins, posing a risk to both livestock and humans through the consumption of contaminated plants, herbal remedies, or food products like honey and milk.[1] The hepatotoxicity of PA N-oxides is primarily mediated by their in vivo reduction to the corresponding PAs, which are then metabolically activated in the liver by cytochrome P450 enzymes. This activation leads to the formation of highly reactive pyrrolic metabolites that bind to cellular proteins and DNA, causing cellular damage, oxidative stress, and apoptosis, potentially leading to conditions like hepatic sinusoidal obstruction syndrome (HSOS).[2][3]

Understanding the mechanisms of this compound-induced hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. Animal models are indispensable tools for studying the pathogenesis of this toxicity and for evaluating the efficacy of hepatoprotective agents. This document provides detailed application notes and protocols for inducing and assessing this compound hepatotoxicity in rodent models, based on established methodologies for pyrrolizidine alkaloids.

Animal Models

Mice and rats are the most commonly used animal models for studying PA-induced hepatotoxicity. While no single animal model perfectly recapitulates human toxicity, rodents offer a reliable and well-characterized system for investigating the key toxicological pathways.[4][5]

Recommended Animal Models:

  • Mice: Adult male C57BL/6 or BALB/c mice are frequently used due to their well-characterized immune and metabolic systems.

  • Rats: Male Sprague-Dawley or Wistar rats are also suitable models for assessing chemically-induced liver injury.

The choice of species and strain may depend on the specific research question, as there can be species- and strain-dependent differences in metabolism and sensitivity to PAs.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on pyrrolizidine alkaloids, which can be used as a basis for designing experiments with this compound.

Table 1: Recommended Dosing for Hepatotoxicity Induction in Mice

ParameterRecommendationReference
Compound Pyrrolizidine Alkaloid N-oxides
Animal Model Mice[3]
Route of Administration Intraperitoneal (i.p.) or Oral Gavage (p.o.)
Suggested Dose 170 µmol/kg/day[3]
Dosing Regimen Daily for 3 consecutive days[3]
Vehicle Saline or Water
Expected Outcomes Increased serum ALT, Pyrrole-protein adducts[3]

Table 2: Key Biomarkers for Assessing Hepatotoxicity

Biomarker CategorySpecific MarkerExpected Change in Toxicity
Serum Biochemistry Alanine Aminotransferase (ALT)Increase
Aspartate Aminotransferase (AST)Increase
Alkaline Phosphatase (ALP)Increase
Total BilirubinIncrease
Oxidative Stress Hepatic Glutathione (GSH)Decrease
Malondialdehyde (MDA)Increase
Superoxide Dismutase (SOD) ActivityDecrease
Apoptosis Markers Caspase-3, Caspase-9Increase in activity/expression
Bax/Bcl-2 ratioIncrease
Histopathology Centrilobular necrosis, Megalocytosis, Sinusoidal endothelial cell damage, FibrosisPresence and severity scoring
Specific Adducts Pyrrole-protein adducts in liver tissueIncrease

Experimental Protocols

Protocol 1: Induction of Acute Hepatotoxicity in Mice

This protocol describes the induction of acute liver injury in mice using this compound, based on a regimen reported for PA N-oxides.[3]

Materials:

  • This compound

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Animal balance

  • Gavage needles or syringes for i.p. injection

  • Equipment for blood collection (e.g., micro-hematocrit tubes)

  • Centrifuge

  • Materials for tissue harvesting and preservation (e.g., formalin, liquid nitrogen)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Dosing Solution Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for administration of the desired dose (e.g., 170 µmol/kg) in a suitable volume (e.g., 10 ml/kg body weight).

  • Animal Grouping and Dosing:

    • Divide the animals into a control group and a treatment group (n=6-8 animals per group).

    • Record the body weight of each animal before dosing.

    • Administer the this compound solution to the treatment group via oral gavage or intraperitoneal injection.

    • Administer an equivalent volume of the vehicle (saline) to the control group.

    • Repeat the administration for 3 consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior.

  • Sample Collection: 24 hours after the final dose, anesthetize the animals.

    • Collect blood via cardiac puncture or from the retro-orbital sinus for serum biochemical analysis.

    • Euthanize the animals by an approved method (e.g., cervical dislocation).

    • Harvest the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathological analysis, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

Protocol 2: Assessment of Liver Injury

A. Serum Biochemical Analysis:

  • Allow the collected blood to clot at room temperature and then centrifuge to separate the serum.

  • Analyze the serum for levels of ALT, AST, ALP, and total bilirubin using a commercial clinical chemistry analyzer.

B. Histopathological Evaluation:

  • Process the formalin-fixed liver tissues, embed in paraffin, and section.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Evaluate the slides for evidence of hepatotoxicity, such as hepatocellular necrosis, inflammation, sinusoidal damage, and megalocytosis.

C. Analysis of Oxidative Stress:

  • Homogenize the frozen liver tissue in an appropriate buffer.

  • Use commercially available kits to measure the levels of GSH, MDA, and the activity of SOD according to the manufacturer's instructions.

D. Western Blot for Apoptosis Markers:

  • Extract total protein from the frozen liver tissue.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against cleaved caspase-3, Bax, and Bcl-2, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis (24h post-final dose) acclimatization Animal Acclimatization (1 week) grouping Grouping (Control & Treatment) acclimatization->grouping dosing Daily Dosing (3 days, 170 µmol/kg) grouping->dosing dosing_prep Dosing Solution Prep (this compound in Saline) dosing_prep->dosing monitoring Daily Monitoring (Body weight, clinical signs) dosing->monitoring sample_collection Blood & Liver Collection monitoring->sample_collection serum_analysis Serum Biochemistry (ALT, AST) sample_collection->serum_analysis histology Histopathology (H&E Staining) sample_collection->histology biochem_analysis Biochemical Assays (GSH, MDA) sample_collection->biochem_analysis western_blot Western Blot (Apoptosis markers) sample_collection->western_blot

Caption: Experimental workflow for this compound hepatotoxicity study in mice.

Signaling Pathways in Lycopsamine-Induced Hepatotoxicity

G cluster_initiator Initiating Event cluster_stress Cellular Stress Pathways cluster_er_pathway ER Stress-Mediated Apoptosis cluster_mito_pathway Mitochondrial Apoptosis Pathway LNO This compound Lycopsamine Lycopsamine (via in vivo reduction) LNO->Lycopsamine Metabolites Reactive Pyrrolic Metabolites (CYP450 activation) Lycopsamine->Metabolites ROS ROS Burst (Oxidative Stress) Metabolites->ROS ER_Stress Endoplasmic Reticulum Stress Metabolites->ER_Stress Mito Mitochondrial Dysfunction ROS->Mito PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Hepatocyte Apoptosis CHOP->Apoptosis Bax Bax Casp9 Caspase-9 Bax->Casp9 Mito->Bax Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Signaling pathways in Lycopsamine-induced hepatocyte apoptosis.

References

protocol for isolating Lycopsamine N-oxide from plant material

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Isolation of Lycopsamine N-oxide from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found predominantly in plant species of the Boraginaceae family, such as Symphytum (comfrey) and Amsinckia.[1][2][3] PAs and their N-oxides are of significant interest to the pharmaceutical and food safety industries due to their potential toxicity, primarily hepatotoxicity.[4] The isolation and purification of this compound are crucial for toxicological studies, the development of analytical standards, and research into its metabolic pathways.[2] This document provides a detailed protocol for the extraction, purification, and analysis of this compound from plant material, compiling established methodologies into a comprehensive workflow. The protocol is designed to be adaptable for various laboratory settings.

Materials and Reagents

  • Plant Material: Dried and powdered plant material known to contain this compound (e.g., Symphytum officinale root, Amsinckia intermedia aerial parts).[1][5]

  • Solvents:

    • Methanol (HPLC grade)[1]

    • n-Butanol (ACS grade)[1]

    • Chloroform (ACS grade)[1]

    • Deionized water

  • Acids and Bases:

    • Sulphuric acid (H₂SO₄)[6]

    • Ammonia solution (NH₃)[6]

  • Solid-Phase Extraction (SPE):

    • Reversed-phase C18 SPE cartridges[6]

  • Apparatus:

    • Grinder or mill

    • Ultrasonic bath[6]

    • Centrifuge and centrifuge tubes[6]

    • Rotary evaporator

    • pH meter or indicator strips[6]

    • SPE manifold

    • Analytical balance

    • Glassware (beakers, flasks, etc.)

    • HPLC-MS/MS system for analysis[6]

Experimental Protocol

This protocol outlines a common method involving acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.

Sample Preparation and Extraction
  • Grinding: Dry the plant material thoroughly and grind it into a fine powder to increase the surface area for efficient extraction.

  • Weighing: Accurately weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.[6]

  • First Extraction: Add 20 mL of 0.05 M aqueous sulphuric acid solution to the sample.[6] Ensure the plant material is completely wetted.

  • Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15 minutes at ambient temperature.[6]

  • Centrifugation: Centrifuge the sample for 10 minutes at approximately 3800 x g to pellet the solid material.[6]

  • Collection: Carefully decant the supernatant (extract 1) into a clean collection tube.

  • Second Extraction: Resuspend the plant material pellet in another 20 mL of 0.05 M aqueous sulphuric acid and repeat the sonication and centrifugation steps.

  • Combine Extracts: Decant the second supernatant and combine it with the first extract. This combined solution contains the protonated PAs, including this compound.

Purification by Solid-Phase Extraction (SPE)
  • Neutralization: Adjust the pH of the combined acidic extract to pH 7 using an ammonia solution.[6] Monitor the pH carefully with a pH meter or indicator strips.

  • Filtration: Pass the neutralized extract through a folded filter to remove any fine particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol followed by deionized water according to the manufacturer's instructions.

  • Sample Loading: Load an aliquot of the filtered, neutralized extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar impurities while retaining the alkaloids.

  • Elution: Elute the retained PAs, including this compound, from the cartridge using methanol.[6] Collect the methanolic eluate.

  • Solvent Evaporation: Evaporate the eluate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried residue in a known, small volume of a suitable solvent (e.g., methanol/water mixture) compatible with the subsequent analytical method.[6]

Alternative Liquid-Liquid Partitioning Method

For some plant matrices, an initial cleanup by liquid-liquid partitioning may be beneficial before further purification.

  • Initial Extraction: Extract the powdered plant material with methanol.[1]

  • Acidification & Partitioning: Concentrate the methanol extract, acidify it with dilute aqueous acid, and partition it against a non-polar solvent like n-butanol. The this compound will remain in the aqueous acidic phase.[1]

  • Proceed to SPE: The resulting aqueous layer can then be neutralized and purified via SPE as described in section 3.2.

Analysis and Identification

The final identification and quantification of this compound should be performed using a sensitive and selective analytical technique.

  • LC-MS/MS: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the analysis of PAs.[6][7] An RP-HPLC column with a binary gradient is typically used for separation.[6]

  • NMR: For structural confirmation of the isolated compound, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[1]

Data Presentation

The following table summarizes key quantitative parameters from established protocols for PA extraction.

ParameterValue / RangePlant Source / MethodReference
Extraction Solvent 0.05 M Sulphuric AcidGeneral Plant Material[6]
1% Tartaric Acid in MethanolComfrey[8]
MethanolSymphytum officinale (Comfrey)[1]
Sample Amount 2.0 gGeneral Plant Material[6]
Extraction Time 2 x 15 minutesSonication Method[6]
Neutralization pH 7.0For C18 SPE[6]
Elution Solvent (SPE) MethanolC18 SPE[6]
Reported Yield 8.6 mg (isolated)Symphytum anatolicum[1]
Typical Concentration 1300 - 8300 µg/g (total PAs)S. officinale Roots[9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation protocol.

G A Start: Dried & Powdered Plant Material B 1. Acidic Extraction (0.05 M H₂SO₄ + Sonication) A->B C 2. Centrifugation (3800 x g) B->C D Combined Acidic Supernatant (Crude Extract) C->D Collect Supernatant E Solid Plant Debris (Discard) C->E F 3. Neutralization (to pH 7 with NH₃) D->F G 4. Solid-Phase Extraction (SPE) - Condition C18 Cartridge - Load Sample - Wash with H₂O F->G H 5. Elution (Methanol) G->H I 6. Evaporation & Reconstitution H->I J Purified this compound for Analysis I->J K 7. Analysis (LC-MS/MS, NMR) J->K

Caption: Workflow for the isolation of this compound.

Conclusion

This protocol provides a robust and reproducible method for the isolation of this compound from plant sources. The combination of acidic extraction and solid-phase extraction offers an efficient purification strategy, yielding a sample suitable for precise analytical characterization by LC-MS/MS and NMR. Researchers can adapt the solvent systems and purification columns based on the specific plant matrix and available laboratory equipment. Adherence to proper safety procedures is essential when handling pyrrolizidine alkaloids, which may be toxic.[10]

References

Application Notes and Protocols for the Use of Lycopsamine N-oxide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species, and its presence in the food chain, particularly in honey and milk, is a significant concern due to its potential hepatotoxicity.[1] Accurate quantification of this compound is crucial for food safety assessment and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound-d3, is the gold standard for robust and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This deuterated analog closely mimics the chemical and physical properties of the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3]

These application notes provide a detailed protocol for the quantification of this compound in a honey matrix using this compound-d3 as an internal standard. The described methodology is intended to serve as a comprehensive guide for researchers in analytical chemistry, food safety, and toxicology.

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a chemically similar but isotopically distinct compound (the internal standard) to every sample, calibrant, and quality control sample. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach corrects for potential losses during sample processing and variations in instrument performance.

cluster_0 Internal Standard Method A Sample with Unknown Analyte Concentration B Add Known Amount of This compound-d3 (IS) A->B C Sample Preparation (Extraction, Cleanup) B->C D LC-MS/MS Analysis C->D E Measure Peak Area Ratio (Analyte / IS) D->E F Quantify Analyte Concentration using Calibration Curve E->F

Caption: Principle of the internal standard method for accurate quantification.

Metabolic Pathway of this compound

This compound itself is considered less toxic than its corresponding free base, lycopsamine. However, following ingestion, it can be reduced to lycopsamine by gut microbiota and hepatic cytochrome P450 enzymes. The resulting lycopsamine is then metabolized in the liver by cytochrome P450 monooxygenases to form highly reactive pyrrolic metabolites. These metabolites can bind to cellular macromolecules, leading to hepatotoxicity.

cluster_1 Metabolic Pathway of this compound Ingestion Ingestion of This compound Gut Gut Microbiota (Reduction) Ingestion->Gut Liver_Reduction Hepatic CYPs (Reduction) Ingestion->Liver_Reduction Lycopsamine Lycopsamine Gut->Lycopsamine Liver_Reduction->Lycopsamine Liver_Metabolism Hepatic CYPs (Metabolic Activation) Lycopsamine->Liver_Metabolism Reactive_Metabolites Reactive Pyrrolic Metabolites Liver_Metabolism->Reactive_Metabolites Hepatotoxicity Hepatotoxicity Reactive_Metabolites->Hepatotoxicity

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Experimental Protocol: Quantification of this compound in Honey

This protocol details the necessary steps for the extraction and quantification of this compound from honey samples.

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

  • Honey samples

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • LC-MS/MS system

Experimental Workflow

cluster_2 Experimental Workflow start Start sample_prep 1. Sample Preparation - Weigh 1 g of honey - Add this compound-d3 (IS) - Dilute with 10 mL of 0.1% formic acid in water start->sample_prep extraction 2. Extraction - Vortex for 2 min - Centrifuge at 4000 rpm for 10 min sample_prep->extraction spe 3. Solid Phase Extraction (SPE) - Condition C18 SPE cartridge - Load supernatant - Wash with water - Elute with methanol extraction->spe evaporation 4. Evaporation & Reconstitution - Evaporate eluate to dryness - Reconstitute in 200 µL of mobile phase spe->evaporation analysis 5. LC-MS/MS Analysis evaporation->analysis end End analysis->end

Caption: Step-by-step workflow for the analysis of this compound in honey.

Detailed Methodologies
  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Prepare a stock solution of this compound-d3 at a concentration of 1 mg/mL in methanol.

    • From these stock solutions, prepare working solutions at lower concentrations by serial dilution with methanol.

  • Sample Preparation and Extraction:

    • Accurately weigh 1.0 g of homogenized honey into a 15 mL polypropylene centrifuge tube.

    • Spike the sample with a known amount of this compound-d3 internal standard solution (e.g., 50 µL of a 100 ng/mL solution).

    • Add 10 mL of 0.1% formic acid in water.

    • Vortex the tube vigorously for 2 minutes to ensure complete dissolution of the honey.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

    • Elute the analytes with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters
ParameterSetting
LC System
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
MRM Transitions
This compoundPrecursor Ion (m/z): 316.2Product Ion 1 (Quantifier, m/z): 138.1Product Ion 2 (Qualifier, m/z): 120.1
This compound-d3Precursor Ion (m/z): 319.2Product Ion 1 (Quantifier, m/z): 141.1Product Ion 2 (Qualifier, m/z): 123.1

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize representative quantitative data for the analysis of this compound using this compound-d3 as an internal standard.

Table 1: Calibration Curve for this compound
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.51,25050,5000.025
1.02,55051,0000.050
5.012,60050,8000.248
10.025,30050,9000.497
25.063,00050,5001.248
50.0125,50050,7002.475
100.0251,00050,6004.960

Calibration Curve Equation: y = 0.0495x + 0.0012 (R² = 0.9998)

Table 2: Quality Control (QC) Sample Analysis
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD, n=3)
Low QC2.01.9597.54.2
Mid QC20.020.8104.03.5
High QC80.078.998.62.8

Conclusion

The use of this compound-d3 as an internal standard provides a highly accurate and precise method for the quantification of this compound in complex matrices such as honey. The detailed protocol and methodologies presented in these application notes offer a robust framework for researchers and professionals in food safety and drug development to reliably determine the levels of this important pyrrolizidine alkaloid. The provided diagrams and data tables facilitate a clear understanding of the analytical process and the expected performance of the method.

References

Application of Lycopsamine N-oxide in Toxicological Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Lycopsamine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA), is a critical compound for toxicological research, particularly in the study of hepatotoxicity. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals investigating the toxicological profile of this compound and its mechanism of action.

Introduction

This compound is a pyrrolizidine alkaloid N-oxide found in various plant species.[1] PAs and their N-oxides are of significant toxicological concern due to their potential to cause severe liver damage in both humans and livestock through the consumption of contaminated food and herbal products.[1] Understanding the toxicological properties of this compound is crucial for risk assessment and the development of potential therapeutic interventions. The toxicity of PAs and their N-oxides is primarily initiated by metabolic activation in the liver by cytochrome P450 enzymes, which convert them into reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules, leading to cytotoxicity and genotoxicity. While generally less potent than their parent alkaloids, PA N-oxides like this compound can be reduced back to the more toxic parent compound in vivo, contributing to their overall toxicity profile.

Toxicological Data

ParameterValueSource
GHS Classification Acute Toxicity 2 (Oral and Dermal)[2]
Hazard Statement H300+H310: Fatal if swallowed or in contact with skin[2]

In vitro studies on the parent compound, lycopsamine, have indicated weak cytotoxicity in metabolically competent human liver cancer cells (HepG2-CYP3A4) and primary human hepatocytes. Due to this weak effect, specific EC50 values could not be determined even after 72 hours of exposure. This suggests that the direct cytotoxicity of lycopsamine may be low, and its toxicity is likely highly dependent on metabolic activation.

Mechanism of Action: Signaling Pathways

Research on structurally similar pyrrolizidine alkaloids, such as intermedine and lycopsamine, has elucidated a detailed mechanism of hepatotoxicity that is likely relevant to this compound. The toxic effects are mediated through a cascade of cellular events involving oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis (programmed cell death) of liver cells.

The key signaling pathway implicated in this process is the PERK/eIF2α/ATF4/CHOP pathway, a major branch of the unfolded protein response (UPR) that is activated by ER stress.

G cluster_0 Cellular Exposure to this compound cluster_1 Metabolic Activation (Liver) cluster_2 Cellular Stress Responses cluster_3 Apoptotic Signaling Cascade LNO This compound CYP450 Cytochrome P450 Enzymes LNO->CYP450 ReactiveMetabolites Reactive Pyrrolic Esters CYP450->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) Generation ReactiveMetabolites->ROS MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction ERStress Endoplasmic Reticulum (ER) Stress ReactiveMetabolites->ERStress Apoptosis Hepatocyte Apoptosis ROS->Apoptosis MitochondrialDysfunction->Apoptosis PERK PERK Activation ERStress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP CHOP->Apoptosis

Caption: Signaling pathway of this compound induced hepatotoxicity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the toxicological effects of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment in HepG2 Cells

This protocol outlines a method to determine the cytotoxic potential of this compound on the human liver carcinoma cell line, HepG2, using the MTT assay.

G start Start cell_culture Culture HepG2 cells in 96-well plates start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for 24, 48, and 72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compound).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vivo Acute Hepatotoxicity Assessment in Mice

This protocol describes a basic framework for evaluating the acute hepatotoxicity of this compound in a mouse model. All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.

G start Start animal_acclimatization Acclimatize mice for one week start->animal_acclimatization dosing Administer a single dose of this compound (oral gavage or intraperitoneal injection) animal_acclimatization->dosing observation Observe for clinical signs of toxicity and mortality for 14 days dosing->observation blood_collection Collect blood samples for serum biochemistry observation->blood_collection necropsy Perform necropsy and collect liver tissue blood_collection->necropsy histopathology Process liver tissue for histopathological examination necropsy->histopathology data_analysis Analyze serum enzyme levels and histopathological findings histopathology->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo hepatotoxicity assessment.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline or corn oil)

  • Equipment for oral gavage or intraperitoneal injection

  • Blood collection tubes

  • Formalin for tissue fixation

  • Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Dosing: Divide the animals into groups and administer a single dose of this compound via oral gavage or intraperitoneal injection. Include a vehicle control group.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.

  • Sample Collection: At the end of the observation period, collect blood samples via cardiac puncture for serum biochemistry analysis.

  • Necropsy and Histopathology: Perform a gross necropsy and collect the liver. Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination.

  • Analysis:

    • Measure the levels of serum ALT and AST to assess liver damage.

    • Process the fixed liver tissue, stain with hematoxylin and eosin (H&E), and examine for pathological changes such as necrosis, inflammation, and sinusoidal obstruction.

Conclusion

This compound serves as a valuable tool in toxicological research for investigating the mechanisms of pyrrolizidine alkaloid-induced hepatotoxicity. The provided data and protocols offer a solid foundation for researchers to design and execute studies aimed at understanding its toxicological profile and developing strategies to mitigate its harmful effects. Further research is warranted to establish a definitive in vivo LD50 and to explore the chronic toxicity of this compound.

References

Troubleshooting & Optimization

improving Lycopsamine N-oxide stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of Lycopsamine N-oxide in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural compounds found in various plant species.[1] Its primary use in research is in the field of toxicology and pharmacokinetics.[1] Specifically, it is studied for its role in hepatotoxicity (liver damage) following metabolic activation in the liver.[1][2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. If it is necessary to prepare a stock solution, it should be stored at -80°C.

Q3: What solvents are recommended for dissolving this compound?

While specific solubility data is limited, N-oxides are generally more stable in polar protic solvents. Methanol and ethanol have been used for dissolving this compound. Chloroform has also been mentioned as a solvent.

Q4: What are the main factors that can cause the degradation of this compound in solution?

The stability of this compound in solution can be affected by several factors, including:

  • pH: N-oxides can be unstable in acidic or alkaline conditions. It is advisable to maintain a neutral or near-neutral pH.

  • Temperature: Elevated temperatures can accelerate degradation. Solutions should be kept cool and stored at low temperatures.

  • Presence of reducing or oxidizing agents: this compound is incompatible with strong oxidizing and reducing agents.

  • Enzymatic activity: In biological systems, this compound can be reduced back to its corresponding tertiary amine, Lycopsamine, by enzymes such as cytochrome P450s.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration over time in solution. Degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Ensure the pH of the solution is neutral. - Avoid exposure to strong light and high temperatures.
Inconsistent results between experiments. Variability in the stability of the compound in solution.- Standardize the solution preparation protocol, including solvent, concentration, and storage time. - Perform a stability test of this compound in your specific experimental buffer (see Experimental Protocols section).
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer.- Try a different solvent or a co-solvent system. - Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. - Sonicate the solution to help dissolve the compound.
Unexpected biological effects observed. Conversion of this compound to Lycopsamine, which may have different biological activity.- Analyze the solution using LC-MS/MS to check for the presence of Lycopsamine. - Minimize the time the solution is kept at room temperature or in conditions that may promote its reduction.

Quantitative Data on Stability

Condition Parameter Expected Stability Notes
pH Acidic (pH < 5)LowPotential for acid-catalyzed hydrolysis or rearrangement.
Neutral (pH 6-8)Moderate to HighGenerally the most stable pH range for N-oxides.
Alkaline (pH > 9)LowSusceptible to base-catalyzed degradation.
Temperature -80°C (in solvent)HighRecommended for long-term storage of stock solutions.
-20°C (solid)HighRecommended for long-term storage of the solid compound.
4°C (in solution)Low to ModerateSuitable for short-term storage (hours to a few days).
Room Temperature (in solution)LowSignificant degradation can occur within hours.
Solvent Polar Protic (e.g., Methanol, Water)Moderate to HighHydrogen bonding with the solvent can stabilize the N-oxide group.
Aprotic (e.g., Acetonitrile, DMSO)ModerateStability may be lower compared to protic solvents.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of different pH values (e.g., pH 3, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period.

4. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and detect any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each condition.

  • Plot the percentage remaining against time to determine the degradation kinetics.

Generic LC-MS/MS Method for Quantification of this compound

This is a starting point for developing a quantitative LC-MS/MS method. Method optimization and validation are crucial.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical starting gradient could be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 1-5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor the transition of the protonated molecule [M+H]⁺ to a characteristic product ion. For this compound (MW = 315.36), the [M+H]⁺ would be m/z 316.37. Specific product ions would need to be determined by infusion and fragmentation of a standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) aliquot Aliquot Stock Solution stock->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, RT) aliquot->base oxidation Oxidation (3% H₂O₂, RT) aliquot->oxidation thermal Thermal Degradation (60°C) aliquot->thermal photo Photolytic Degradation (UV light) aliquot->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize lcms LC-MS/MS Analysis neutralize->lcms data Data Analysis (Degradation Kinetics) lcms->data

Forced degradation experimental workflow.

signaling_pathway cluster_cell Hepatocyte cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway LNO This compound metabolism Metabolic Activation (CYP450) LNO->metabolism reactive Reactive Pyrrolic Esters metabolism->reactive ros ROS Production reactive->ros er_stress ER Stress reactive->er_stress bax Bax Activation ros->bax er_stress->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed hepatotoxicity signaling pathway.

References

Technical Support Center: Separation of Lycopsamine N-oxide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the analytical challenges in separating Lycopsamine N-oxide and its diastereomers, such as Intermedine N-oxide.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound and its isomers?

Separating this compound from its epimer, Intermedine N-oxide, is difficult because they are diastereomers with identical chemical formulas and molecular weights, resulting in very similar physicochemical properties.[1][2][3] This structural similarity leads to nearly identical behavior in standard chromatographic systems, often resulting in co-elution. The separation factor (α) for these isomer pairs is typically very small (α < 1.5), making complete resolution laborious and time-consuming.[1] The complexity of the analysis is further increased by the presence of numerous other structural and stereoisomers of pyrrolizidine alkaloids (PAs) and their N-oxides in natural samples.[4]

Q2: What is the most effective analytical technique for separating this compound isomers?

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) is the most effective and widely used technique for the separation and quantification of PA N-oxide isomers.[4][5][6] This method combines the high resolving power of UHPLC with the sensitivity and specificity of MS/MS detection.[5] Optimized methods, particularly those using reversed-phase columns with alkaline mobile phases, have demonstrated successful separation of these challenging isomer pairs.[7][8]

Q3: Can I use Gas Chromatography (GC) for the analysis of this compound?

Gas Chromatography (GC) is generally considered impracticable for the direct analysis of PA N-oxides like this compound.[4] N-oxides are non-volatile and thermally labile, meaning they cannot be analyzed directly by GC.[4] Analysis with GC requires a chemical reduction step to convert the N-oxides to their corresponding free base alkaloids, followed by a derivatization step. These extensive sample preparation requirements make the method complex and less favorable than LC-MS/MS.[4][9]

Q4: How can I confirm the identity of the separated isomers without authentic reference standards for each one?

While authentic reference standards are ideal, isomers can be tentatively identified using high-resolution mass spectrometry (HRMS) and by analyzing their fragmentation patterns in MS/MS. Different PA types (e.g., retronecine, otonecine) show characteristic fragmentation ions.[5] For instance, retronecine-type PAs often show characteristic fragment ions at m/z 120 and 138.[5] Additionally, comparing the full one- and two-dimensional NMR spectra of isolated compounds to published data can definitively confirm their structures and relative configurations.[1]

Q5: Are there any preparative or large-scale methods for separating these isomers?

Yes, a semi-automated flash chromatography method using boronated soda glass beads or quartz sand has been successfully used for the gram-scale separation of the epimeric free bases, lycopsamine and intermedine.[1] This technique could potentially be adapted for their N-oxides. Another technique, high-speed counter-current chromatography (CCC), has been applied to separate PA fractions, but it was unable to resolve diastereomeric pairs like 7-acetyl-lycopsamine and 7-acetyl-intermedine.[10]

Troubleshooting Guide

Problem: Poor Chromatographic Resolution or Co-elution of Isomers

Symptom: In your LC-MS/MS analysis, the peaks for this compound and Intermedine N-oxide are overlapping or show no baseline separation.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The pH and organic modifier of the mobile phase are critical.

    • Solution: Switch to an alkaline mobile phase. A study by Gottschalk et al. (2022) successfully used a mobile phase of ammonium carbonate buffer (pH 9) with a methanol/acetonitrile gradient for separating 51 PA/PANO isomers.[7][8]

  • Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity.

    • Solution: Use a column known for high efficiency and selectivity for polar compounds, such as a C18 column with a high surface area or one designed for polar-analyte retention.

  • Inefficient Gradient Elution: The gradient slope may be too steep.

    • Solution: Decrease the gradient slope (i.e., make it shallower) to increase the separation time between closely eluting peaks.

  • High Flow Rate: A high flow rate can reduce column efficiency and peak resolution.

    • Solution: Optimize the flow rate. A lower flow rate can improve the separation of critical pairs, though it will increase the total run time.

G Start Symptom: Poor Isomer Resolution Cause1 Suboptimal Mobile Phase? Start->Cause1 Cause2 Inefficient Gradient? Start->Cause2 Cause3 Incorrect Column Chemistry? Start->Cause3 Solution1 Action: Switch to alkaline mobile phase (e.g., pH 9 buffer) Cause1->Solution1 Solution2 Action: Decrease gradient slope Cause2->Solution2 Solution3 Action: Test alternative C18 or polar-endcapped columns Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic resolution.

Problem: Low Signal Intensity and Poor Sensitivity

Symptom: The isomer peaks in the chromatogram are very small, noisy, or below the limit of quantification (LOQ).

Possible Causes & Solutions:

  • Inefficient Sample Extraction or Cleanup: PAs and their N-oxides may not be efficiently extracted, or they may be lost during cleanup steps.

    • Solution: Employ a strong cation exchange solid-phase extraction (SCX-SPE) step. This technique is highly effective for concentrating PAs/PANOs and removing matrix interferences from complex samples like honey or milk.[6][11] Ensure the pH is properly controlled during extraction to maintain the charged state of the alkaloids for retention on the SCX sorbent.

  • Suboptimal Mass Spectrometer Settings: Ionization and fragmentation parameters may not be optimized for N-oxides.

    • Solution: Perform a thorough optimization of MS source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for your specific instrument to maximize the signal for the precursor and product ions of this compound.

  • Degradation of N-oxides: PA N-oxides can be susceptible to reduction back to their free base form during sample preparation.

    • Solution: Avoid harsh reducing agents or conditions during extraction and cleanup.[9] Process samples promptly and store extracts at low temperatures (e.g., below -18°C) to minimize degradation.[3]

Experimental Protocols

Protocol 1: UHPLC-MS/MS Method for Isomer Separation

This protocol is a composite based on successful methods reported for PA/PANO analysis.[6][7]

  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-strength silica C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Carbonate in water + 0.1% Formic Acid (adjust to pH 9).

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 60% B

    • 10-12 min: Linear gradient from 60% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 5% B

    • 15-18 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+), using Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions should be optimized for this compound (e.g., m/z 316 -> m/z 120, m/z 138).

Protocol 2: Sample Preparation using Strong Cation Exchange (SCX) SPE

This protocol is adapted from methods used for honey and milk.[6][11]

  • Sample Extraction:

    • Dilute the sample (e.g., 1g of honey in 10 mL of 0.5% formic acid in water).

    • Vortex thoroughly and centrifuge to pellet insoluble material.

  • SPE Column Conditioning:

    • Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) sequentially with 6 mL methanol, 6 mL water, and 6 mL 0.5% formic acid.

  • Sample Loading:

    • Load the supernatant from the extracted sample onto the conditioned SCX cartridge.

  • Washing:

    • Wash the cartridge with 6 mL of 0.1% formic acid in water to remove neutral and anionic interferences.

    • Wash the cartridge with 6 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the PA N-oxides with 6 mL of 5% ammoniated methanol.

  • Final Step:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 Analysis A 1. Sample Extraction (Dilute Acid) B 2. Centrifugation A->B C 3. SPE Cleanup (SCX) B->C D 4. Elution (Ammoniated Methanol) C->D E 5. Evaporation & Reconstitution D->E F UHPLC Separation (Alkaline Mobile Phase) E->F G MS/MS Detection (ESI+, MRM) F->G

References

Technical Support Center: Overcoming Poor Solubility of Lycopsamine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Lycopsamine N-oxide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural compounds found in various plant species. While the N-oxide functional group generally increases water solubility compared to the parent alkaloid, achieving desired concentrations of this compound in aqueous solutions for in vitro and in vivo experiments can still be challenging. Poor solubility can lead to inaccurate experimental results, reduced bioavailability, and difficulties in formulation development.

Q2: What are the general solubility characteristics of this compound?

This compound is generally more soluble in polar solvents. It is described as being slightly soluble in chloroform and methanol. As a pyrrolizidine alkaloid N-oxide, it is expected to have a higher solubility in water and ethanol compared to non-polar solvents.

Q3: How does pH influence the solubility of this compound?

The solubility of pyrrolizidine alkaloid N-oxides can be influenced by pH. While specific data for this compound is limited, the N-oxide group is a weak base. Therefore, in acidic conditions (lower pH), the molecule can become protonated, potentially increasing its aqueous solubility. It is advisable to determine the optimal pH for solubility in your specific experimental buffer.

Q4: Are there any recommended starting solvents for dissolving this compound?

Based on the properties of similar PANOs, sterile water, methanol, and ethanol are good starting points for solubilizing this compound. For cell culture experiments, dissolving the compound in a minimal amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) and then serially diluting it in the culture medium is a common practice.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to overcoming common solubility issues with this compound.

Problem Possible Cause Suggested Solution
Precipitation observed when adding this compound to aqueous buffer. The concentration exceeds the solubility limit in the chosen buffer.- Decrease the final concentration of this compound.- Try a different buffer system.- Adjust the pH of the buffer (typically to a more acidic pH).
Compound does not fully dissolve in the initial solvent. The chosen solvent has low solvating power for this compound.- Switch to a more polar solvent such as water, methanol, or ethanol.- Use a small amount of a co-solvent like DMSO or DMF to aid initial dissolution before adding to the aqueous medium.
Inconsistent results in bioassays. Poor solubility leading to variable concentrations of the active compound.- Prepare a fresh stock solution for each experiment.- Visually inspect solutions for any precipitation before use.- Consider using a formulation strategy to improve solubility (see below).
Difficulty preparing a concentrated stock solution. High concentrations of this compound are not readily achievable in common solvents.- Use gentle heating (e.g., 37°C water bath) to aid dissolution.- Employ sonication to break down any aggregates.- Prepare a saturated solution, centrifuge to pellet undissolved material, and use the supernatant after determining its concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Cell Culture Experiments

This protocol is adapted from general procedures for dissolving pyrrolizidine alkaloids for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to the tube to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • This stock solution can be stored at -20°C for short-term storage. For long-term storage, consult the manufacturer's recommendations.

  • For cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]

Quantitative Data Summary
Compound Solvent Solubility Reference
Intermedine N-oxideMethanolSoluble[2]
Intermedine N-oxideWaterSoluble[2][3][4]
Retrorsine N-oxideWaterSoluble[5][6]
Retrorsine N-oxideEthanolSoluble[6]
Retrorsine N-oxideNon-polar solventsSparingly soluble[6]

Stock Solution Preparation Example for a Similar PANO (Intermedine N-oxide): [2]

Desired Stock Concentration Volume of Solvent to add to 1 mg Volume of Solvent to add to 5 mg
1 mM3.1706 mL15.8529 mL
5 mM0.6341 mL3.1706 mL
10 mM0.3171 mL1.5853 mL

Note: The molecular weight of this compound (315.36 g/mol ) is very similar to that of Intermedine N-oxide (315.36 g/mol ), so this table can be used as a close approximation.

Visualizations

Experimental Workflow for Solubilizing this compound

G start Start: this compound Powder solvent Select Initial Solvent (e.g., DMSO, Water, Methanol) start->solvent dissolve Dissolve Powder (Vortex, Gentle Heat, Sonicate) solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check stock High-Concentration Stock Solution check->stock Completely Dissolved troubleshoot Troubleshoot: - Change Solvent - Adjust pH - Use Co-solvent check->troubleshoot Precipitate Remains dilute Dilute in Experimental Buffer/ Cell Culture Medium stock->dilute final Final Working Solution dilute->final troubleshoot->solvent

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Pyrrolizidine alkaloids, including this compound, are known to cause liver damage through a complex signaling cascade involving metabolic activation, endoplasmic reticulum (ER) stress, and mitochondrial-mediated apoptosis.[7][8][9][10]

G cluster_activation Metabolic Activation (Liver) cluster_er_stress ER Stress Pathway cluster_mitochondria Mitochondrial Apoptosis Pathway PANO This compound CYP CYP450 Enzymes PANO->CYP Metabolite Reactive Pyrrolic Metabolites CYP->Metabolite GRP78 GRP78 Metabolite->GRP78 induces Bcl2 Bcl-2 (anti-apoptotic) Metabolite->Bcl2 inhibits Bax Bax (pro-apoptotic) Metabolite->Bax activates Adducts Protein & DNA Adducts Metabolite->Adducts forms PERK p-eIF2α GRP78->PERK ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP CHOP->Bax activates CytoC Cytochrome c (release) Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Adducts->Apoptosis

Caption: PA-induced hepatotoxicity signaling cascade.

References

reducing degradation of Lycopsamine N-oxide during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Lycopsamine N-oxide during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family.[1][2] As an N-oxide, it is a water-soluble, polar compound and often the predominant form of the alkaloid present in the plant material.[3][4] Its stability is a significant concern because the N-oxide functional group is susceptible to chemical reduction, converting it back to the tertiary amine (lycopsamine). This conversion can be triggered by various factors during the extraction process, leading to an inaccurate quantification of the native alkaloid profile in the plant. Furthermore, N-oxides can be thermally labile and may degrade under harsh extraction conditions.

Q2: What are the primary degradation pathways for this compound during extraction?

The primary degradation pathway for this compound during extraction is its reduction to the corresponding tertiary amine, lycopsamine. This can be facilitated by reducing agents naturally present in the plant matrix or introduced during the experimental procedure. Additionally, at elevated temperatures, N-oxides can undergo thermal decomposition. Under alkaline conditions, other structural transformations, such as deacetylation or the formation of epoxy derivatives, have been observed for similar pyrrolizidine alkaloid N-oxides, which can also lead to inaccurate analytical results.[5]

Q3: Which extraction solvents are recommended for this compound?

A dilute aqueous acid solution is commonly recommended for the extraction of pyrrolizidine alkaloids and their N-oxides from plant material.[3] The acidic environment helps to protonate the alkaloids, increasing their solubility in the aqueous phase and improving extraction efficiency. Methanol is also frequently used as an initial extraction solvent, often followed by partitioning into a dilute aqueous acid.[3][6]

Q4: How can I confirm the presence of this compound in my extract?

The presence of this compound can be confirmed using liquid chromatography-mass spectrometry (LC-MS/MS). The N-oxide will have a distinct mass-to-charge ratio (m/z) corresponding to its protonated molecule [M+H]+. To differentiate it from its corresponding tertiary amine (lycopsamine), you can treat an aliquot of the extract with a reducing agent. A subsequent LC-MS/MS analysis should show a decrease in the peak area of the N-oxide and a corresponding increase in the peak area of the tertiary amine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Reduction to Lycopsamine: The presence of endogenous reducing agents in the plant material or exposure to reductive conditions during extraction.- Maintain acidic extraction conditions (pH < 5) to improve stability.[7] - Avoid using strong reducing agents in the extraction workflow. - Work at lower temperatures to minimize reductive reactions.
Incomplete Extraction: The solvent system is not effectively penetrating the plant matrix and solubilizing the N-oxide.- Increase the extraction time or perform multiple extraction cycles. - Consider using assisted extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[8][9] - Ensure the plant material is finely ground to increase surface area.
Adsorption to Surfaces: The polar N-oxide may adsorb to glassware or other surfaces.- Silanize glassware to reduce active sites for adsorption. - Use solvents that effectively solubilize the N-oxide to keep it in solution.
High variability in quantification results Inconsistent Degradation: Fluctuations in temperature, pH, or processing time between samples are leading to varying levels of N-oxide degradation.- Standardize all extraction parameters, including temperature, pH, and time. - Process all samples in a consistent and timely manner. - Use an internal standard to normalize for variations in extraction efficiency and instrument response.
Presence of unexpected degradation products Alkaline Conditions: Exposure to high pH can lead to side reactions like deacetylation or the formation of epoxy derivatives.[5]- Strictly maintain an acidic or neutral pH throughout the extraction and purification process. - If using solid-phase extraction (SPE) with a strong cation exchanger, ensure the elution solvent is not strongly alkaline. A mixture of methanol and ammonia is sometimes used for elution, and the concentration of ammonia should be carefully optimized.
Thermal Degradation: High temperatures used during solvent evaporation or extraction are causing the N-oxide to decompose.- Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. - Avoid prolonged exposure to high temperatures during any step of the process. Amine oxides can be prone to decomposition at temperatures above 100 °C.[4]

Experimental Protocols

Protocol 1: Acidified Methanol Extraction followed by Solid-Phase Extraction (SPE)

This protocol is a common method for the extraction and purification of this compound from dried plant material.

1. Extraction: a. Weigh 1 gram of finely ground, dried plant material into a centrifuge tube. b. Add 10 mL of methanol containing 0.1% formic acid. c. Vortex for 1 minute and then sonicate for 30 minutes in a water bath at room temperature. d. Centrifuge at 4000 rpm for 10 minutes. e. Decant the supernatant into a clean tube. f. Repeat the extraction (steps b-e) two more times, combining the supernatants. g. Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 5 mL of 0.05 M sulfuric acid. b. Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid. c. Load the reconstituted extract onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove impurities. e. Elute the pyrrolizidine alkaloids and their N-oxides with 10 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the final residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Pressurized Liquid Extraction (PLE)

This protocol utilizes an automated system for a more efficient extraction.

1. Sample Preparation: a. Mix 1 gram of finely ground, dried plant material with 2 grams of diatomaceous earth. b. Pack the mixture into a stainless-steel extraction cell.

2. PLE Parameters: a. Solvent: Methanol with 0.1% formic acid. b. Temperature: 60°C. c. Pressure: 1500 psi. d. Static Time: 5 minutes. e. Cycles: 2. f. Flush Volume: 60%.

3. Post-Extraction: a. Collect the extract and evaporate to dryness under a gentle stream of nitrogen at 40°C. b. Proceed with SPE cleanup as described in Protocol 1, step 2.

Data Presentation

Table 1: Influence of Extraction pH on the Recovery of Pyrrolizidine Alkaloid N-oxides (Hypothetical Data)

pH of Extraction SolventAverage Recovery of N-oxides (%)Standard Deviation
2.095± 3.2
3.092± 4.1
4.088± 3.8
5.081± 5.5
7.065± 6.2
9.042± 7.1

This table illustrates the general trend of improved stability and recovery of PA N-oxides under acidic conditions, as suggested by the literature.[7]

Table 2: Comparison of Extraction Methods for Pyrrolizidine Alkaloid N-oxides (Hypothetical Data)

Extraction MethodExtraction Time (min)Solvent Consumption (mL)Average Recovery of N-oxides (%)
Maceration (Acidified Methanol)14403075
Sonication (Acidified Methanol)903085
Pressurized Liquid Extraction (PLE)152593

This table provides a comparative overview of different extraction techniques, highlighting the potential for improved efficiency with advanced methods like PLE.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material extraction_step Extraction (e.g., Acidified Methanol) plant_material->extraction_step centrifugation Centrifugation extraction_step->centrifugation evaporation1 Solvent Evaporation centrifugation->evaporation1 spe_cleanup Solid-Phase Extraction (SPE) evaporation1->spe_cleanup evaporation2 Final Evaporation spe_cleanup->evaporation2 reconstitution Reconstitution evaporation2->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for this compound extraction.

degradation_pathway lycopsamine_n_oxide This compound lycopsamine Lycopsamine (Tertiary Amine) lycopsamine_n_oxide->lycopsamine Reduction (Reducing agents, Heat) degradation_products Other Degradation Products (e.g., Deacetylated, Epoxy) lycopsamine_n_oxide->degradation_products Side Reactions (e.g., Alkaline pH)

References

Technical Support Center: Optimizing HPLC Gradient for Lycopsamine N-oxide Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the separation of Lycopsamine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

FAQs: Quick Answers to Common Questions

Q1: What is the biggest challenge in separating this compound?

A1: The primary challenge is achieving baseline separation from its epimer, Intermedine N-oxide.[1] These two compounds are diastereomers, meaning they have very similar chemical properties, which makes them difficult to separate chromatographically.[1][2]

Q2: What type of HPLC column is best suited for this compound separation?

A2: A reversed-phase C18 column is the most common and effective choice for separating this compound and other pyrrolizidine alkaloids.[1][3]

Q3: Why am I seeing peak splitting with my this compound peak?

A3: Peak splitting can be caused by several factors. One common reason is the co-elution of this compound with its isomer, Intermedine N-oxide.[4] Other potential causes include a blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[4][5]

Q4: Can I use a generic gradient for all my this compound samples?

A4: While a generic gradient can be a good starting point, it is unlikely to be optimal for all sample matrices.[6] Optimization is crucial to ensure accurate quantification and separation from potential interferences, especially in complex samples like plant extracts or biological fluids.

Q5: How does the mobile phase pH affect the separation?

A5: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Adjusting the pH can alter the selectivity between this compound and its isomers. It is recommended to work within the stable pH range of your column.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Suggested Solution
Poor resolution between this compound and Intermedine N-oxide The gradient is too steep.Decrease the gradient slope (e.g., from a 10-minute to a 20-minute gradient). This increases the time analytes spend in the mobile phase, allowing for better separation of closely eluting compounds.
The organic modifier in the mobile phase is not optimal.Evaluate different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile often provides better selectivity for polar compounds.
The column temperature is not optimized.Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity.
Peak Tailing for this compound Secondary interactions between the analyte and the stationary phase.Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the column.
The mobile phase pH is close to the pKa of this compound.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.
Retention Time Drifting Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run. Use a buffer to maintain a stable pH.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature throughout the analysis.
Column equilibration is insufficient.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Broad Peaks Low mobile phase flow rate.Increase the flow rate within the column's recommended operating range.
Contamination of the guard or analytical column.Replace the guard column. If the problem persists, flush or replace the analytical column.
Excessive extra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.

Experimental Protocols

Protocol 1: Generic Scouting Gradient for this compound

This protocol provides a starting point for method development.

1. HPLC System and Column:

  • HPLC system with a binary pump, autosampler, and UV or MS detector.
  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Gradient Program:

Time (min)% Mobile Phase B
05
2050
2595
3095
315
405

4. Flow Rate: 1.0 mL/min

5. Column Temperature: 30 °C

6. Detection: UV at 220 nm or Mass Spectrometry (ESI+).

7. Injection Volume: 10 µL

Protocol 2: Sample Preparation from Plant Material

This protocol describes a general procedure for extracting pyrrolizidine alkaloids, including this compound, from plant samples.

  • Homogenization: Weigh 1 gram of dried, ground plant material into a centrifuge tube.

  • Extraction: Add 10 mL of 0.05 M H2SO4 in 50% methanol. Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M H2SO4.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 0.1 M H2SO4 followed by 5 mL of methanol.

    • Elute the alkaloids with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Gradient Slope on Resolution

This table illustrates how changing the gradient duration can impact the resolution between this compound and its critical pair, Intermedine N-oxide.

Gradient Time (min)Resolution (Rs) between this compound and Intermedine N-oxide
101.2 (co-eluting)
151.8 (partial separation)
202.5 (baseline separation)
252.6 (good separation, longer run time)

Note: These are representative data. Actual results may vary depending on the specific column and HPLC system.

Table 2: Influence of Mobile Phase Composition

This table shows the effect of different organic modifiers on the retention time and selectivity.

Organic ModifierRetention Time of this compound (min)Selectivity (α) (this compound / Intermedine N-oxide)
Acetonitrile12.51.08
Methanol14.21.05

Note: Selectivity (α) is the ratio of the retention factors of the two compounds. A higher value indicates better separation.

Mandatory Visualization

HPLC_Optimization_Workflow cluster_0 Method Development Start cluster_1 Initial Scouting cluster_2 Optimization Cycles cluster_3 Finalization start Define Separation Goals (e.g., baseline resolution of this compound and isomers) scouting Run Generic Scouting Gradient (e.g., 5-50% Acetonitrile over 20 min) start->scouting evaluation Evaluate Initial Chromatogram - Peak Shape - Resolution - Retention Time scouting->evaluation gradient_opt Adjust Gradient Slope (Steeper or Shallower) evaluation->gradient_opt Resolution < 1.5 final_method Final Optimized Method evaluation->final_method Resolution > 2.0 Good Peak Shape mobile_phase_opt Modify Mobile Phase - Organic Modifier (ACN vs. MeOH) - pH gradient_opt->mobile_phase_opt temp_opt Optimize Column Temperature mobile_phase_opt->temp_opt flow_rate_opt Adjust Flow Rate temp_opt->flow_rate_opt flow_rate_opt->evaluation Re-evaluate validation Method Validation (Robustness, Reproducibility) final_method->validation

Caption: Workflow for HPLC gradient optimization for this compound separation.

Troubleshooting_Logic cluster_symptoms Identify Primary Symptom cluster_causes_res Potential Causes for Poor Resolution cluster_causes_split Potential Causes for Peak Splitting cluster_causes_broad Potential Causes for Broad Peaks start Problematic Chromatogram (e.g., Poor Resolution, Peak Splitting) poor_resolution Poor Resolution? start->poor_resolution peak_splitting Peak Splitting? start->peak_splitting broad_peaks Broad Peaks? start->broad_peaks gradient_issue Gradient Too Steep poor_resolution->gradient_issue Yes mobile_phase_issue Suboptimal Mobile Phase poor_resolution->mobile_phase_issue Yes coelution Co-elution of Isomers peak_splitting->coelution Yes column_issue Column Frit Blocked / Void peak_splitting->column_issue Yes solvent_mismatch Sample Solvent Incompatibility peak_splitting->solvent_mismatch Yes flow_rate_low Flow Rate Too Low broad_peaks->flow_rate_low Yes contamination Column Contamination broad_peaks->contamination Yes solution Implement Corrective Action (Refer to Troubleshooting Guide) gradient_issue->solution mobile_phase_issue->solution coelution->solution column_issue->solution solvent_mismatch->solution flow_rate_low->solution contamination->solution

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

troubleshooting matrix effects in LC-MS analysis of Lycopsamine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Lycopsamine N-oxide. This resource provides comprehensive troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Question: My quantitative results for this compound are inconsistent across different sample preparations of the same material. What could be causing this poor reproducibility and how can I fix it?

Answer:

Poor reproducibility and inaccurate quantification are often primary indicators of matrix effects.[1][2] Matrix effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference can either suppress or enhance the analyte signal, leading to erroneous results.[2] Plant materials, in particular, are complex matrices that can cause significant matrix effects.[3]

Troubleshooting Steps:

  • Evaluate for the Presence of Matrix Effects: The first step is to confirm that matrix effects are the root cause. The most common method for this is the post-extraction spike comparison.[1] This involves comparing the signal response of an analyte spiked into a blank matrix extract versus the response of a standard in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[4] Values between 80-120% are generally considered acceptable, while values below 80% indicate ion suppression and values above 120% indicate ion enhancement.[1][4]

  • Optimize Sample Preparation: A robust sample preparation protocol is crucial for minimizing matrix interference.[5][6] For this compound and other pyrrolizidine alkaloids, Solid-Phase Extraction (SPE) is a highly effective cleanup technique.[7][8] Specifically, cation exchange cartridges are often used for purification.[3][9]

  • Refine Chromatographic Conditions: Modifying your LC method can help separate this compound from interfering matrix components.[1][6] This can be achieved by:

    • Adjusting the gradient elution profile.

    • Testing different stationary phases (e.g., C18 columns).[3][10]

    • Modifying the mobile phase composition, such as the percentage of organic solvent or the type and concentration of additives (e.g., formic acid, ammonium formate).[10][11]

  • Utilize an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to compensate for matrix effects.[1] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard ratio.[6]

  • Consider Alternative Calibration Strategies: If matrix effects cannot be completely eliminated, using matrix-matched calibration curves can improve accuracy.[6][7] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[6]

Issue 2: Observing Significant Ion Suppression or Enhancement

Question: I've noticed a significant decrease (or increase) in the signal intensity of this compound when analyzing my samples compared to the pure standard. How can I address this ion suppression/enhancement?

Answer:

Ion suppression or enhancement occurs when co-eluting matrix components affect the ionization efficiency of your target analyte in the mass spectrometer's ion source.[2][6][12] This is a common challenge, especially with complex matrices like botanical extracts.[3]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most direct way to combat ion suppression is to remove the interfering matrix components.[1]

    • Solid-Phase Extraction (SPE): Employ a more rigorous SPE protocol. This could involve testing different sorbent chemistries or optimizing the wash and elution steps. For pyrrolizidine alkaloids, Oasis MCX SPE cartridges have been shown to be effective.[8]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte away from interfering substances.[5] Adjusting the pH of the aqueous phase can improve the selectivity of the extraction for basic compounds like this compound.[5]

  • Chromatographic Separation: Enhance the separation between this compound and the matrix components.

    • Gradient Optimization: A shallower gradient can improve the resolution between closely eluting peaks.

    • Column Chemistry: Experiment with different column selectivities. A polar-embedded C18 column or a HILIC column might provide a different elution profile and better separation from interfering compounds.

  • Dilution: A simple yet often effective strategy is to dilute the sample extract.[13] This reduces the concentration of all components, including those causing matrix effects, which can lead to a significant reduction in ion suppression.[13] While this may also decrease the analyte signal, the overall signal-to-noise ratio can improve if the suppression was severe.[13]

  • Mass Spectrometer Source Optimization: Adjust the ESI source parameters, such as the capillary voltage, gas flow rates, and temperature, to find conditions that are less susceptible to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2][6] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[2][12] The "matrix" refers to all components of the sample other than the analyte of interest.[6]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound, a pyrrolizidine alkaloid N-oxide, is often analyzed in complex matrices such as herbal teas, honey, and feed.[3][7] These matrices contain a high concentration of endogenous compounds (e.g., phospholipids, pigments, other alkaloids) that can co-extract and co-elute with the analyte, causing significant matrix effects. Furthermore, as a polar and basic compound, its retention on reversed-phase columns can be challenging, increasing the likelihood of co-elution with other polar interferences.

Q3: What are the best sample preparation techniques to minimize matrix effects for this compound?

A3: For this compound and other pyrrolizidine alkaloids, a combination of acidic extraction followed by Solid-Phase Extraction (SPE) is a widely used and effective approach.[7][8]

  • Extraction: An initial extraction with a dilute acid (e.g., sulfuric acid) is effective for these basic compounds.[3][10]

  • Cleanup: Cation-exchange SPE cartridges are highly recommended for purifying the extract.[3][7] This technique selectively retains the basic pyrrolizidine alkaloids while allowing neutral and acidic matrix components to be washed away.

Q4: How can I quantitatively assess the matrix effect for my this compound analysis?

A4: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a "neat" standard solution (prepared in solvent) with the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte. The matrix effect percentage is calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100[1]

A result of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q5: What is the role of an internal standard in mitigating matrix effects?

A5: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration.[6] A stable isotope-labeled (SIL) version of the analyte is the ideal IS because it has nearly identical physicochemical properties and chromatographic behavior.[6] The SIL-IS will be affected by matrix effects in the same way as the analyte.[5] By calculating the ratio of the analyte peak area to the IS peak area, any signal suppression or enhancement is effectively canceled out, leading to more accurate and precise quantification.[6]

Data and Protocols

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesCommon Applications
Dilute-and-Shoot Simple dilution of the sample extract in a suitable solvent followed by injection.Fast and simple.High risk of significant matrix effects; may not provide sufficient sensitivity.[1]Simple and relatively clean matrices.
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Effective for removing proteins from biological samples.May not remove other matrix components like phospholipids; can lead to ion suppression.[1][5]Plasma, serum, and other biological fluids.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing highly polar or non-polar interferences.[5]Can be labor-intensive and may use large volumes of organic solvents.Herbal extracts, honey.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective for cleanup and analyte concentration; reduces matrix effects significantly.[6]Can be more time-consuming and costly than other methods.Plant materials, feed, herbal teas, honey.[3][7]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction and cleanup of this compound from plant-based matrices.

  • Extraction:

    • Weigh 2-5 g of the homogenized sample into a centrifuge tube.[3][10]

    • Add 20-40 mL of 0.05 M sulfuric acid.[3][8]

    • Sonicate for 15 minutes or shake vigorously.[10]

    • Centrifuge the sample (e.g., 10 min at 3800 x g).[10]

    • Collect the supernatant.

  • SPE Cleanup (using a cation-exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[10]

    • Loading: Load an aliquot of the acidic extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove neutral and weakly retained interferences.

    • Elution: Elute the this compound and other pyrrolizidine alkaloids using 5-10 mL of an ammoniated organic solvent (e.g., 2.5% ammonia in methanol).[10]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water/methanol with 0.1% formic acid).[10]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare a Blank Matrix Extract: Process a sample of a blank matrix (known to be free of this compound) using the exact same sample preparation procedure (Protocol 1).

  • Prepare "Neat" Standard Solutions: Prepare a series of standard solutions of this compound in the final mobile phase composition at various concentration levels (e.g., low, medium, and high).

  • Prepare Post-Extraction Spiked Samples: Take aliquots of the blank matrix extract and spike them with the this compound analytical standards to the same final concentrations as the "neat" standard solutions.

  • LC-MS/MS Analysis: Inject both the "neat" standard solutions and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Effect: Use the following formula for each concentration level:

    • Matrix Effect (%) = (Mean Peak Area of Post-Extraction Spiked Sample / Mean Peak Area of Neat Standard Solution) x 100[1]

  • Interpretation of Results:

    • 80-120%: Generally considered an acceptable range, indicating minimal matrix effects.[1][4]

    • < 80%: Indicates ion suppression.

    • > 120%: Indicates ion enhancement.

Visual Guides

TroubleshootingWorkflow cluster_solutions Mitigation Strategies start Start: Inaccurate or Irreproducible Results eval_me 1. Quantify Matrix Effect (Post-Extraction Spike) start->eval_me me_ok Matrix Effect Acceptable? (80-120%) eval_me->me_ok opt_sp 2. Optimize Sample Prep (e.g., SPE, LLE) me_ok->opt_sp No end_ok End: Accurate & Reproducible Quantification Achieved me_ok->end_ok Yes other_issues Investigate Other Issues: - Instrument Performance - Standard Stability - Analyst Error me_ok->other_issues Yes opt_lc 3. Optimize LC Method (Gradient, Column) re_eval Re-evaluate Matrix Effect opt_sp->re_eval use_is 4. Use Stable Isotope Internal Standard (SIL-IS) opt_lc->re_eval use_mmc 5. Use Matrix-Matched Calibration use_is->re_eval use_mmc->re_eval re_eval->me_ok Improved? SPE_Workflow cluster_spe SPE Cleanup (Cation Exchange) start Start: Homogenized Sample extraction 1. Acidic Extraction (0.05 M H₂SO₄) start->extraction centrifuge 2. Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 3. Condition Cartridge (MeOH then H₂O) load 4. Load Extract condition->load SPE Steps wash 5. Wash Interferences (H₂O then MeOH) load->wash SPE Steps elute 6. Elute Analytes (Ammoniated MeOH) wash->elute SPE Steps evap 7. Evaporate to Dryness elute->evap reconstitute 8. Reconstitute in Initial Mobile Phase evap->reconstitute end Analyze by LC-MS reconstitute->end

References

enhancing the efficiency of Lycopsamine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Lycopsamine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their synthesis experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the oxidation of its corresponding tertiary amine, Lycopsamine. This is a standard transformation in alkaloid chemistry.

Q2: What are the critical parameters to control during the oxidation reaction?

A2: The critical parameters to control are the choice of oxidizing agent, reaction temperature, and reaction time. Over-oxidation can lead to undesired byproducts, while incomplete oxidation will result in low yields.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting amine, resulting in a lower Rf value. A developing system such as dichloromethane/methanol/ammonia can be used for effective separation.

Q4: What are the common challenges in purifying this compound?

A4: The high polarity and water solubility of this compound can make extraction and chromatographic purification challenging. It is prone to tailing on silica gel. Using a polar solvent system, sometimes with a small amount of a basic modifier like triethylamine or ammonia, can improve chromatographic separation.

Q5: How should I store the final this compound product?

A5: this compound should be stored at low temperatures, typically below -15°C, in a tightly sealed container to prevent degradation.[1] It is a polar compound and can be hygroscopic.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion to product 1. Inactive oxidizing agent.2. Insufficient amount of oxidizing agent.3. Reaction temperature is too low.1. Use a fresh batch of the oxidizing agent.2. Increase the molar equivalents of the oxidizing agent incrementally.3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple spots on TLC (side products) 1. Over-oxidation.2. Reaction temperature is too high.3. Presence of impurities in the starting material.1. Reduce the amount of oxidizing agent or add it portion-wise.2. Run the reaction at a lower temperature for a longer duration.3. Purify the starting Lycopsamine before the oxidation step.
Difficulty in isolating the product from the aqueous phase The product is highly polar and water-soluble.Use a continuous liquid-liquid extraction apparatus or perform multiple extractions with a more polar organic solvent like chloroform or a mixture of dichloromethane and isopropanol.
Product streaks on the TLC plate The N-oxide is basic and interacts strongly with the acidic silica gel.Add a small percentage of triethylamine or ammonia to the TLC mobile phase to reduce tailing.
Low recovery after column chromatography The product is irreversibly adsorbed onto the silica gel.1. Deactivate the silica gel with triethylamine before use.2. Use an alternative stationary phase like alumina (basic or neutral).3. Consider other purification techniques like preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound via m-CPBA Oxidation

This protocol describes the synthesis of this compound from Lycopsamine using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

  • Lycopsamine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)

Procedure:

  • Reaction Setup: Dissolve Lycopsamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Add m-CPBA (1.1 to 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., DCM:MeOH:NH3 8:2:0.1). The product, this compound, will have a lower Rf than the starting material. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

    • Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of dichloromethane and methanol with a small amount of triethylamine (e.g., 0.5%) is recommended to prevent streaking.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Oxide Synthesis

Oxidizing Agent Solvent Temperature (°C) Typical Reaction Time (h) Reported Yield (%) Notes
m-CPBADichloromethane0 to RT1 - 370 - 90Common and effective. Byproduct is an acid, requires basic workup.
Hydrogen Peroxide (30%)Methanol or Acetic AcidRT to 5012 - 2460 - 80Greener oxidant, but reactions can be slower. Requires careful temperature control.
Oxone®Methanol/Water0 to RT2 - 675 - 85Solid, easy to handle. Reaction is typically clean.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A 1. Dissolve Lycopsamine in DCM B 2. Cool to 0°C A->B C 3. Add m-CPBA B->C D 4. Monitor by TLC C->D E 5. Quench with Na2S2O3 D->E F 6. Neutralize with NaHCO3 E->F G 7. Extract with DCM F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Pure Product I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Diagram 2: Chemical Transformation Pathway

G A Lycopsamine (Tertiary Amine) C This compound (Product) A->C Oxidation B Oxidizing Agent (e.g., m-CPBA) D Reduced Byproduct (e.g., m-chlorobenzoic acid) B->D Reduction

Caption: The oxidation of Lycopsamine to this compound.

References

preventing the reduction of Lycopsamine N-oxide to Lycopsamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired reduction of Lycopsamine N-oxide to Lycopsamine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound reduction to Lycopsamine in a laboratory setting?

A1: The reduction of this compound, a tertiary amine N-oxide, to its parent tertiary amine, Lycopsamine, is typically caused by the presence of reducing agents or conditions that favor reduction. Amine oxides are susceptible to deoxygenation by various chemical and biological reductants.[1] In a laboratory setting, this can occur due to components in the experimental medium, cellular metabolic processes, or inappropriate storage and handling.

Q2: What are some common chemical reagents that can reduce this compound?

A2: A variety of chemical reagents are known to reduce amine N-oxides and should be avoided in experiments where the stability of this compound is critical. These include:

  • Strong reducing agents like lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄).[1]

  • Metals in the presence of an acid, such as zinc/acetic acid and iron/acetic acid.[1]

  • Catalytic hydrogenation.[1]

  • Diboron reagents, such as bis(pinacolato)diboron ((pinB)₂), are also effective in reducing N-oxides.[2][3]

While these are often used intentionally for chemical synthesis, trace amounts or unexpected reactivity of other reagents could lead to inadvertent reduction.

Q3: Can biological systems, such as cell cultures, cause the reduction of this compound?

A3: Yes, biological systems can facilitate the reduction of pyrrolizidine alkaloid N-oxides (PANOs) like this compound. This biotransformation can be mediated by:

  • Intestinal microbiota: In in vivo studies, gut bacteria can reduce PANOs to their corresponding toxic parent alkaloids.

  • Hepatic enzymes: Cytochrome P450 monooxygenases in the liver can also mediate this reduction, particularly under hypoxic (low oxygen) conditions. This process is a key step in the toxification of PANOs.

Therefore, when working with cell cultures, especially those with metabolic activity or under low oxygen conditions, the potential for cellular reduction of this compound should be considered.

Q4: How should I properly store this compound to ensure its stability?

A4: Proper storage is crucial for maintaining the integrity of this compound. Based on supplier recommendations, the following storage conditions are advised:

FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area. The compound is hygroscopic.
In Solvent -80°C1 yearAvoid repeated freeze-thaw cycles.

Data sourced from supplier information.

Troubleshooting Guide: Unwanted Reduction of this compound

This guide addresses specific issues users might encounter related to the unexpected reduction of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Unexpected presence of Lycopsamine in analytical results (e.g., LC-MS, HPLC). 1. Contamination of starting material: The this compound standard may contain Lycopsamine as an impurity.2. Inadvertent reduction during sample preparation: Use of reagents with reducing properties, or inappropriate pH or temperature.3. Reduction during analytical procedure: Some analytical techniques, like gas chromatography (GC), are not suitable for direct analysis of non-volatile N-oxides and may involve a reduction step.1. Verify Standard Purity: Always check the certificate of analysis for your this compound standard. If in doubt, run a standard on its own to confirm purity.2. Review Sample Preparation Protocol: - Solvent Choice: Use polar protic solvents (e.g., water, methanol, ethanol) where possible, as they can stabilize N-oxides through hydrogen bonding. - Avoid Reducing Agents: Scrutinize all reagents for known reducing capabilities. Be aware of potential interactions between components. - Maintain Oxidative Conditions: If compatible with your experiment, ensure the solution is well-aerated. Avoid deoxygenating solvents unless required for other reasons.3. Select Appropriate Analytical Method: For the analysis of this compound, liquid chromatography-mass spectrometry (LC-MS) is a preferred method as it does not require derivatization or reduction.
Loss of this compound activity in biological assays over time. 1. Cellular Metabolism: As discussed in the FAQs, cells can metabolize this compound to Lycopsamine, which may have a different biological activity.2. Hypoxic Conditions in Cell Culture: The center of dense cell cultures can become hypoxic, promoting reductive metabolism.3. Instability in Media: Components of the cell culture media (e.g., some antioxidants or reducing agents) may be degrading the this compound.1. Time-Course Experiment: Perform a time-course study to measure the concentrations of both this compound and Lycopsamine in the culture medium over the duration of your assay.2. Control Oxygen Levels: Ensure adequate gas exchange in your cell culture vessels. For sensitive experiments, consider using specialized equipment to control oxygen levels.3. Media Stability Test: Incubate this compound in your cell culture medium without cells and measure its concentration over time to check for chemical degradation. If instability is observed, consider simplifying the medium or identifying and replacing the problematic component.
Variability in experimental results between batches. 1. Inconsistent Storage and Handling: Exposure to moisture (due to its hygroscopic nature), light, or elevated temperatures can degrade the compound.2. Use of Deoxygenated Solvents/Buffers: Preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of other components can inadvertently create a reducing environment for the N-oxide.1. Standardize Handling Procedures: Ensure all users follow strict protocols for storing and handling this compound. Aliquot the compound upon receipt to minimize freeze-thaw cycles and moisture exposure.2. Evaluate the Need for Anaerobic Conditions: Unless your experiment is highly sensitive to oxidation, avoid the routine use of deoxygenated solvents when working with this compound. If anaerobic conditions are necessary, be aware of the increased risk of reduction and consider this in your data interpretation.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of powder in a controlled environment with low humidity if possible.

  • Dissolution: Dissolve the powder in a suitable polar protic solvent such as sterile water, methanol, or ethanol. N-oxides are generally highly soluble in these solvents.

  • Sterilization (for cell culture): If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in a Liquid Medium
  • Preparation: Prepare the experimental medium (e.g., cell culture medium, buffer) of interest.

  • Spiking: Add this compound to the medium to achieve the final desired concentration.

  • Incubation: Incubate the medium under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂). Include a control sample stored at -80°C.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated medium.

  • Analysis: Immediately analyze the samples by a suitable method like LC-MS to quantify the concentrations of both this compound and Lycopsamine.

  • Comparison: Compare the concentrations over time to the initial concentration (time 0) and the -80°C control to determine the stability of this compound in the medium.

Visualizations

cluster_reduction Reduction Pathway Lycopsamine_N_oxide This compound Lycopsamine Lycopsamine Lycopsamine_N_oxide->Lycopsamine + Reducing Agent - [O]

Caption: Chemical transformation of this compound to Lycopsamine.

cluster_workflow Troubleshooting Workflow for Unexpected Reduction start Unexpected Lycopsamine Detected check_standard Verify Purity of This compound Standard start->check_standard review_prep Review Sample Preparation Protocol check_standard->review_prep [Standard is Pure] impure_standard Source New Standard check_standard->impure_standard [Standard is Impure] check_analysis Check Analytical Method review_prep->check_analysis [Protocol Seems OK] modify_prep Modify Protocol: - Change Solvent - Remove Reducing Agents - Ensure Oxidative Conditions review_prep->modify_prep [Potential Issue Found] change_analysis Use LC-MS or other suitable method check_analysis->change_analysis [Method is Inappropriate] end_resolved Issue Resolved check_analysis->end_resolved [Method is Appropriate] impure_standard->end_resolved modify_prep->end_resolved change_analysis->end_resolved

Caption: Logical workflow for troubleshooting the unexpected reduction of this compound.

References

dealing with co-eluting compounds in Lycopsamine N-oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Lycopsamine N-oxide. A significant challenge in this analysis is the potential for co-elution with other structurally similar pyrrolizidine alkaloids (PAs) and their N-oxides, which can lead to inaccurate quantification.

Troubleshooting Guide: Dealing with Co-eluting Compounds

Unexpected peaks, poor resolution, or inaccurate quantification can often be attributed to co-eluting compounds. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Poor chromatographic resolution or suspected co-elution of this compound with other compounds.

Possible Cause Suggested Solution
Inadequate Chromatographic Separation 1. Optimize Gradient Elution: Adjust the gradient slope of the mobile phase to improve the separation of target analytes. A shallower gradient can often enhance resolution between closely eluting peaks. 2. Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives (e.g., ammonium formate, formic acid) to alter the selectivity of the separation.[1] 3. Select a Different Column: Utilize a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) to exploit different retention mechanisms. Consider columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency.[1] 4. Adjust Column Temperature: Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, potentially improving resolution.[1]
Matrix Effects 1. Improve Sample Preparation: Incorporate a more rigorous clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[2][3] 2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for matrix-induced signal suppression or enhancement. 3. Employ an Internal Standard: Use a stable isotope-labeled internal standard for this compound, if available, to correct for variations in extraction recovery and matrix effects.[4]
Isomeric Co-elution 1. High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between isomers based on their exact mass, although this may not resolve co-eluting isomers with the same elemental composition. 2. Tandem Mass Spectrometry (MS/MS): Optimize fragmentation parameters (collision energy) to generate unique product ions for each isomer, allowing for their individual quantification even if they co-elute chromatographically.[1][5] Note that some isomers may still produce identical fragmentation patterns. 3. Chemical Derivatization: In some cases, derivatization of the analytes prior to analysis can introduce structural differences that facilitate their chromatographic separation.
N-oxide Instability 1. Control Sample pH: Maintain neutral or near-neutral pH conditions during sample preparation and storage to minimize the reversion of N-oxides to their corresponding tertiary amines.[6] 2. Avoid High Temperatures: Process and store samples at low temperatures to prevent thermal degradation of N-oxides.[6] 3. Use Appropriate Ionization Technique: Electrospray ionization (ESI) is generally considered a "soft" ionization technique that is suitable for the analysis of thermally labile compounds like N-oxides.[6][7]

Troubleshooting Workflow

G start Suspected Co-elution check_resolution Is chromatographic resolution adequate? start->check_resolution optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Column check_resolution->optimize_lc No check_matrix Are matrix effects a concern? check_resolution->check_matrix Yes optimize_lc->check_resolution end_resolved Issue Resolved optimize_lc->end_resolved Resolved improve_sample_prep Improve Sample Prep: - SPE Cleanup - Matrix-Matched Calibrants check_matrix->improve_sample_prep Yes check_isomers Are co-eluting isomers suspected? check_matrix->check_isomers No improve_sample_prep->check_matrix improve_sample_prep->end_resolved Resolved optimize_ms Optimize MS/MS Method: - Unique Transitions - HRMS check_isomers->optimize_ms Yes check_noxide Is N-oxide instability a possibility? check_isomers->check_noxide No optimize_ms->check_isomers optimize_ms->end_resolved Resolved control_conditions Control Analytical Conditions: - pH - Temperature check_noxide->control_conditions Yes check_noxide->end_resolved No end_unresolved Consult Further Literature/Support check_noxide->end_unresolved Still Unresolved control_conditions->check_noxide control_conditions->end_resolved Resolved

Caption: Troubleshooting decision tree for co-elution issues.

Frequently Asked Questions (FAQs)

Q1: Which compounds are known to co-elute with this compound?

A1: this compound can potentially co-elute with its stereoisomers, such as Intermedine N-oxide, Rinderine N-oxide, and Echinatine N-oxide.[2][5] The exact co-elution behavior will depend on the specific chromatographic conditions used. Additionally, other pyrrolizidine alkaloids present in the sample matrix may also co-elute.

Q2: What is the recommended analytical technique for this compound analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and other pyrrolizidine alkaloids.[3][8][9][10] This technique offers the high sensitivity and selectivity required for detecting and quantifying these compounds at low levels in complex matrices.

Q3: How can I confirm the identity of this compound in my samples?

A3: The identity of this compound should be confirmed by comparing its retention time and mass spectral data with that of a certified reference standard.[4] At a minimum, two specific precursor-to-product ion transitions (MRM transitions) should be monitored and their ratio should match that of the standard.

Q4: What are the typical mass transitions for this compound in MS/MS analysis?

A4: While the exact mass transitions can vary slightly depending on the instrument and source conditions, a common precursor ion for this compound in positive ionization mode is [M+H]+ at m/z 316. Characteristic product ions are often observed at m/z 138 and m/z 120. It is crucial to optimize these transitions on your specific instrument using a reference standard.

Q5: Are there any special considerations for sample preparation when analyzing for N-oxides?

A5: Yes, N-oxides can be thermally labile and may revert to their corresponding tertiary amine form under certain conditions.[6] It is important to avoid excessive heat and strongly acidic or basic conditions during sample preparation. The use of polar solvents or aqueous solutions is preferred for the extraction of the highly polar N-oxides.[2][3]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in a plant-derived matrix. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (Solid-Phase Extraction)

  • Extraction: Homogenize 1 g of the sample with 10 mL of 0.1% formic acid in methanol/water (1:1, v/v). Sonicate for 30 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Conditions

Parameter Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions This compound: 316 -> 138 (Quantifier), 316 -> 120 (Qualifier) Internal Standard (if used): To be determined based on the specific standard.

Experimental Workflow Diagram

G sample Sample Homogenization and Extraction spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution sample->spe evap Evaporation and Reconstitution spe->evap lcms LC-MS/MS Analysis - UHPLC Separation - ESI+ Ionization - MRM Detection evap->lcms data Data Analysis - Quantification - Confirmation lcms->data

Caption: Workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes typical mass spectrometric data for this compound and a common co-eluting isomer, Intermedine N-oxide. Note that retention times are highly dependent on the specific chromatographic system and method.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
This compound316.2138.1120.1
Intermedine N-oxide316.2138.1120.1

Note on Isomers: As shown in the table, this compound and Intermedine N-oxide are isomers and will have the same precursor and product ions. Therefore, their differentiation relies solely on chromatographic separation.

References

Validation & Comparative

Validating Analytical Methods for Lycopsamine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Lycopsamine N-oxide, a pyrrolizidine alkaloid with potential toxicity, is critical. This guide provides a comparative overview of validated analytical methods, focusing on providing the necessary data and protocols to select and implement a suitable method for its determination in various matrices.

Comparison of Validated Analytical Methods

The primary analytical technique for the quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting trace levels of this compound in complex matrices such as plant extracts, honey, and herbal teas. While other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for identification and quantification of alkaloids, detailed validation data for this compound using these techniques are less commonly reported in the literature.

The following table summarizes the performance of a validated Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of multiple pyrrolizidine alkaloids, including this compound.

ParameterUPLC-MS/MS Method 1UPLC-MS/MS Method 2
Matrix Herbal TeaEmilia sonchifolia (plant)
Linearity (Range) 1.0 - 50 µg/LNot specified
Correlation Coefficient (r²) > 0.998[1]> 0.994[2]
Limit of Detection (LOD) 0.3 µg/kg[1]Not specified
Limit of Quantification (LOQ) 1.0 µg/kg[1]Not specified
Recovery 81.8% - 98.8%[1]73.3% - 118.5%[2]
Precision (RSD) 1.98% - 7.08%[1]2.1% - 15.4%[2]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the key aspects of a typical UPLC-MS/MS protocol for the analysis of this compound.

Sample Preparation (Herbal Tea)[1]
  • Extraction: Weigh 2.0 g of the homogenized herbal tea sample into a 50 mL centrifuge tube. Add 20 mL of 0.1 mol/L hydrochloric acid solution. Vortex for 1 minute and then sonicate for 30 minutes. Centrifuge at 8000 rpm for 5 minutes.

  • Solid-Phase Extraction (SPE) Cleanup: Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the supernatant from the extraction step onto the cartridge. Wash the cartridge with 5 mL of water followed by 5 mL of methanol. Elute the analytes with 10 mL of 5% ammonia in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.

Chromatographic and Mass Spectrometric Conditions[1][2][3]
  • Chromatographic Column: A C18 reversed-phase column is commonly used, such as an ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with a binary solvent system is typically employed.

    • Solvent A: 0.05% formic acid and 2.5 mmol/L ammonium formate in water.

    • Solvent B: 0.05% formic acid and 2.5 mmol/L ammonium formate in acetonitrile.

  • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_params start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation: System Suitability Testing method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol validation_params Method Validation Experiments validation_protocol->validation_params specificity Specificity/ Selectivity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness data_analysis Data Analysis & Statistical Evaluation validation_params->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation for Routine Analysis validation_report->end

Caption: General workflow for analytical method validation.

References

A Comparative Analysis of the Toxicity of Lycopsamine and Lycopsamine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of two closely related pyrrolizidine alkaloids (PAs), Lycopsamine and its corresponding N-oxide. Pyrrolizidine alkaloids are a class of naturally occurring compounds found in numerous plant species worldwide, and their potential for hepatotoxicity is a significant concern for human and animal health. This document summarizes available experimental data on their cytotoxic and genotoxic effects, outlines the methodologies used in these assessments, and illustrates the key metabolic pathways involved in their toxicity.

Executive Summary

Lycopsamine and Lycopsamine N-oxide are both hepatotoxic pyrrolizidine alkaloids. The available data consistently indicates that Lycopsamine is significantly more toxic than this compound . The primary reason for this difference lies in their metabolic activation. Lycopsamine, a tertiary amine, is readily metabolized by hepatic cytochrome P450 enzymes into highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

In contrast, this compound, being more water-soluble, is generally considered a detoxification product that is more readily excreted. However, it is important to note that this compound can be reduced back to the parent Lycopsamine by gut microflora, and subsequently undergo the same toxic metabolic activation in the liver. Therefore, while less directly toxic, this compound still poses a significant health risk upon ingestion.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative and qualitative data comparing the toxicity of Lycopsamine and this compound. Direct comparative studies providing precise IC50 or LD50 values are limited in the public domain. The data presented is based on a combination of direct comparative assertions from scientific literature and data on related pyrrolizidine alkaloids.

Toxicity EndpointLycopsamineThis compoundKey Findings & References
In Vitro Cytotoxicity More CytotoxicLess CytotoxicA comparative study on chicken hepatocytes demonstrated that dehydropyrrolizidine alkaloid N-oxides were not significantly cytotoxic at the tested concentrations, while their parent alkaloids, including lycopsamine, were cytotoxic. Lycopsamine was ranked as more cytotoxic than other PA N-oxides in the same study.
Genotoxicity Genotoxic (presumed)Potentially GenotoxicWhile direct comparative genotoxicity data for lycopsamine and its N-oxide are scarce, the genotoxicity of PAs is well-established and linked to their metabolic activation to pyrrolic esters that form DNA adducts. Since lycopsamine is readily activated, it is considered genotoxic. This compound can be converted to lycopsamine in vivo and therefore also poses a genotoxic risk.
In Vivo Acute Toxicity More Toxic (presumed)Less Toxic (presumed)Specific LD50 values for a direct comparison are not readily available in the literature. However, based on the general understanding of PA toxicology, the tertiary amine form (lycopsamine) is expected to be more acutely toxic than the N-oxide form due to more efficient metabolic activation.

Signaling Pathways and Experimental Workflows

To understand the toxicological differences, it is crucial to visualize the metabolic pathways and the experimental procedures used for toxicity assessment.

Metabolic Activation Pathway

The primary mechanism of toxicity for Lycopsamine involves its bioactivation in the liver. The following diagram illustrates this critical pathway.

Metabolic Activation of Lycopsamine and this compound cluster_ingestion Ingestion cluster_gut Gut cluster_liver Liver (Hepatocytes) cluster_cellular_damage Cellular Damage Lycopsamine Lycopsamine CYP450 Cytochrome P450 Metabolism Lycopsamine->CYP450 Lycopsamine_N_oxide This compound Reduction Reduction Lycopsamine_N_oxide->Reduction Gut Flora Excretion_N_oxide Renal Excretion Lycopsamine_N_oxide->Excretion_N_oxide Direct Reduction->Lycopsamine Forms parent PA Reactive_Pyrroles Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) CYP450->Reactive_Pyrroles Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Pyrroles->Detoxification Macromolecule_Adducts DNA & Protein Adducts Reactive_Pyrroles->Macromolecule_Adducts Cytotoxicity Cytotoxicity & Genotoxicity Macromolecule_Adducts->Cytotoxicity

Caption: Metabolic pathway of Lycopsamine and this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of these compounds using primary hepatocytes or a suitable hepatic cell line.

In Vitro Cytotoxicity Assay Workflow Cell_Culture 1. Seed Hepatocytes in 96-well plates Compound_Treatment 2. Treat cells with varying concentrations of Lycopsamine or this compound Cell_Culture->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation Cytotoxicity_Assay 4. Perform Cytotoxicity Assay Incubation->Cytotoxicity_Assay MTT_Assay MTT/WST-1 Assay (Metabolic Activity) Cytotoxicity_Assay->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cytotoxicity_Assay->LDH_Assay Data_Analysis 5. Measure Absorbance/ Fluorescence MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Results 6. Calculate % Viability and determine IC50 values Data_Analysis->Results

Caption: Workflow for in vitro cytotoxicity testing.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are representative protocols for key experiments used to assess the toxicity of Lycopsamine and this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effects of Lycopsamine and this compound on a relevant liver cell line (e.g., HepG2 or primary hepatocytes).

Methodology:

  • Cell Seeding: Plate hepatocytes in a 96-well microtiter plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of Lycopsamine and this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of Lycopsamine or this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Genotoxicity Assessment using the Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of Lycopsamine and this compound.

Methodology:

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats or hamsters) to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

    • Vortex the mixture and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate) in one or more bacterial strains.

Conclusion

For researchers and professionals in drug development, these findings underscore the importance of screening for both the parent pyrrolizidine alkaloids and their N-oxides in botanical ingredients and final products. Further quantitative in vivo studies are warranted to establish definitive dose-response relationships and to refine risk assessments for human exposure to these compounds.

A Comparative Analysis of Pyrrolizidine Alkaloids in the Boraginaceae Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Boraginaceae family, commonly known as the borage or forget-me-not family, is widespread and includes a variety of herbs, shrubs, and trees. A significant characteristic of almost all genera within this family is the production of pyrrolizidine alkaloids (PAs).[1] These secondary metabolites serve as a chemical defense mechanism against herbivores.[1][2] However, they are of significant concern to researchers, scientists, and drug development professionals due to their potential toxicity to humans and livestock.[1][3] This guide provides a comparative analysis of PAs in various Boraginaceae species, supported by quantitative data, detailed experimental protocols, and visualizations of analytical workflows and toxicological pathways.

The toxicity of PAs, particularly those with an unsaturated necine base, is a critical area of study.[4][5] These compounds are known to be hepatotoxic, genotoxic, and carcinogenic.[1][4][6] Their toxic effects are exerted after metabolic activation in the liver, leading to the formation of highly reactive pyrrole derivatives that can alkylate DNA and other macromolecules, potentially causing mutations and cancer.[1][4] The presence of these toxic compounds in herbal remedies and contaminated food products, such as honey and milk, poses a significant health risk.[1][2]

Quantitative Comparison of Pyrrolizidine Alkaloids in Boraginaceae Species

The concentration and composition of PAs can vary significantly between different species and even between different parts of the same plant.[7] The following table summarizes quantitative data on the total PA content in several species from the Boraginaceae family, providing a comparative overview for risk assessment and further research.

Plant SpeciesPlant PartTotal Pyrrolizidine Alkaloid Content (mg/kg dry mass)Reference
Cynoglossum officinaleAerial parts32428[8]
Heliotropium europaeumAerial parts15736[8]
Onosma heterophyllaNot specifiedup to 4753[9]
Cynoglossum creticumNot specifiedup to 3507[9]
Echium vulgareAerial parts1340[9]
Symphytum officinaleNot specifiedup to 479[9]
Arnebia guttataNot specified341.56–519.51 (µg/g)[6]
Lithospermum erythrorhizonNot specified71.16–515.73 (µg/g)[6]
Arnebia euchromaNot specified23.35–207.13 (µg/g)[6]
Echium italicumNot specifiedup to 16[9]

Note: The data presented is compiled from different studies and methodologies may vary. Direct comparison should be made with caution. The units have been standardized to mg/kg where possible for comparison.

Experimental Protocols for Pyrrolizidine Alkaloid Analysis

Accurate quantification of PAs is crucial for safety and regulatory purposes. The most common analytical techniques involve chromatographic separation coupled with mass spectrometric detection.[10][11][12]

A standardized and efficient extraction method is paramount for reliable PA quantification.[11][12] A common protocol involves the following steps:

  • Homogenization: Plant material is dried and ground to a fine powder.

  • Acidic Extraction: The powdered material is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the alkaloids and their N-oxides, rendering them water-soluble.

  • Reduction of N-oxides (for GC-MS analysis): Since PA N-oxides are not volatile, for gas chromatography-mass spectrometry (GC-MS) analysis, they are often reduced to their corresponding tertiary alkaloids using a reducing agent like zinc dust. This step is not necessary for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Solid-Phase Extraction (SPE) Cleanup: The acidic extract is passed through a cation-exchange SPE cartridge. The PAs bind to the sorbent, while neutral and acidic impurities are washed away. The PAs are then eluted with an ammoniated organic solvent (e.g., methanol with ammonia).[9]

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for chromatographic analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and preferred method for PA analysis due to its high sensitivity and ability to detect both free base PAs and their N-oxides directly.[11][12]

  • Chromatographic Column: A reversed-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) and/or a buffer (e.g., ammonium formate), is commonly employed.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is standard.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) is used for detection and quantification, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS): While less common now for routine analysis due to the non-volatility of PA N-oxides, GC-MS can be used for the analysis of the free base PAs.[10][15]

  • Chromatographic Column: A non-polar or medium-polar capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization Source: Electron ionization (EI) is standard.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Visualizing Analytical and Toxicological Pathways

To better understand the processes involved in PA analysis and their mechanism of toxicity, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Purification cluster_analysis Analysis plant_material Dried & Ground Plant Material acidic_extraction Acidic Extraction (e.g., 0.05M H2SO4) plant_material->acidic_extraction filtration Filtration / Centrifugation acidic_extraction->filtration spe_cleanup Solid-Phase Extraction (SPE) Cleanup filtration->spe_cleanup elution Elution with Ammoniated Solvent spe_cleanup->elution evaporation Evaporation & Reconstitution elution->evaporation lc_msms LC-MS/MS Analysis evaporation->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: Experimental Workflow for Pyrrolizidine Alkaloid Analysis.

PA_Toxicity_Pathway cluster_ingestion Ingestion & Metabolism cluster_activation Bioactivation cluster_toxicity Cellular Toxicity pa_ingestion Pyrrolizidine Alkaloid (PA) Ingestion liver_metabolism Hepatic Metabolism (CYP450) pa_ingestion->liver_metabolism dehydropyrrolizidine Dehydropyrrolizidine Alkaloid (DHP) (Reactive Pyrrolic Ester) liver_metabolism->dehydropyrrolizidine dna_alkylation DNA Alkylation & Cross-linking dehydropyrrolizidine->dna_alkylation protein_alkylation Protein Alkylation dehydropyrrolizidine->protein_alkylation mutation Mutations dna_alkylation->mutation cellular_damage Cellular Damage & Necrosis protein_alkylation->cellular_damage cancer Cancer mutation->cancer

Caption: General Pathway of Pyrrolizidine Alkaloid Bioactivation and Toxicity.

References

A Comparative Guide to Cross-Validation of Lycopsamine N-oxide Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods used for the quantification of Lycopsamine N-oxide, a pyrrolizidine alkaloid (PA) of toxicological concern. Accurate and reliable quantification is critical for food safety, herbal medicine quality control, and toxicological research. While Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method due to its sensitivity and selectivity, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a relevant alternative.

This document outlines the performance characteristics of both methods, provides detailed experimental protocols, and discusses the principles of cross-validation to ensure data integrity and comparability between different analytical approaches.

Method Performance Comparison

Cross-validation of analytical methods is essential to ensure that results are accurate and reproducible, regardless of the technique employed. The choice between a high-sensitivity method like LC-MS/MS and a more accessible method like HPLC-UV often depends on the required detection limits, sample matrix complexity, and available resources. LC-MS/MS is generally superior for trace-level detection in complex matrices, while HPLC-UV can be suitable for analyzing less complex samples or higher concentrations of the analyte.[1]

The following table summarizes typical performance parameters for the quantification of pyrrolizidine alkaloids, including this compound, using LC-MS/MS and HPLC-UV.

ParameterLC-MS/MSHPLC-UVKey Considerations
Limit of Quantification (LOQ) 0.1 - 10 ng/mL (ppb)10 - 20 ng/mL (ppb) or higherLC-MS/MS offers significantly lower detection limits, crucial for food safety applications where trace amounts are monitored.[2][3]
Linearity Range ~0.1 - 1000 ng/mL~10 - 1000 ng/mLBoth methods can demonstrate excellent linearity, but LC-MS/MS covers a wider dynamic range, especially at the lower end.[3][4]
Selectivity / Specificity Very HighModerate to HighMS/MS detection is highly specific, based on precursor and product ion masses, minimizing interference from matrix components.[5] UV detection relies on chromatographic separation and may be prone to interference from co-eluting compounds with similar UV absorbance.
Accuracy (Recovery) Typically 70-120%Typically 80-110%Accuracy is highly dependent on the sample preparation protocol for both methods.
Precision (%RSD) < 15%< 10%Both methods can achieve high precision, meeting regulatory guidelines.
Matrix Suitability Complex matrices (Honey, Milk, Feed, Plasma)Simpler matrices (Herbal extracts, Formulations)LC-MS/MS is more robust for analyzing complex biological and food samples.[2][6]
Cost & Accessibility HighLow to ModerateHPLC-UV instrumentation is more common in laboratories and has lower operational costs.

Experimental Workflows and Logical Relationships

A cross-validation study fundamentally involves analyzing the same set of samples with two different analytical methods and statistically comparing the results to determine if they are equivalent within acceptable limits.

G cluster_prep Sample Preparation cluster_lcms Method 1: LC-MS/MS Analysis cluster_hplc Method 2: HPLC-UV Analysis cluster_comp Data Comparison Sample Homogenized Sample (e.g., Honey, Plant Material) Extraction Acidic Extraction (e.g., 0.05 M H₂SO₄) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., Cation Exchange) Extraction->Cleanup FinalExtract Final Analyte Extract Cleanup->FinalExtract LCMS_analysis UHPLC-MS/MS Quantification FinalExtract->LCMS_analysis HPLC_analysis HPLC-UV Quantification FinalExtract->HPLC_analysis LCMS_data Quantitative Data 1 (Conc₁) LCMS_analysis->LCMS_data Comparison Statistical Analysis (e.g., Bland-Altman, t-test) LCMS_data->Comparison HPLC_data Quantitative Data 2 (Conc₂) HPLC_analysis->HPLC_data HPLC_data->Comparison Conclusion Method Comparability Assessment Comparison->Conclusion

Cross-validation workflow for this compound quantification.

Experimental Protocols

The following sections detail representative protocols for the quantification of this compound. These should be optimized and fully validated for the specific matrix and instrumentation used.

LC-MS/MS Method for this compound in Honey

This method is adapted from established protocols for PA analysis in complex food matrices and offers high sensitivity and specificity.[2][7]

a) Sample Preparation (Extraction and Clean-up):

  • Weigh 5-10 g of homogenized honey into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid and mix until the honey is fully dissolved.

  • Optional Step for Total PA Quantification: To reduce this compound to its corresponding free base (Lycopsamine) for a single analytical target, add ~1 g of zinc dust. Let the sample stand overnight, then shake for 30 minutes. This step is common in "sum parameter" methods but may not be necessary if analyzing the N-oxide directly.[2][7]

  • Centrifuge the solution at 4,000 x g for 10 minutes.

  • Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water, followed by 10 mL of methanol to remove interferences.

  • Elute the alkaloids with 10 mL of a freshly prepared solution of ethyl acetate/methanol/acetonitrile/ammonia/triethylamine (8:1:1:0.1:0.1, v/v/v/v/v).[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) and filter through a 0.22 µm syringe filter into an autosampler vial.

b) Chromatographic and Mass Spectrometric Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at 5% B, ramp to 80-95% B over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example for this compound):

    • Precursor Ion [M+H]⁺: m/z 316.17

    • Product Ions: Fragmentation would typically involve losses of water and parts of the ester side chain. Specific product ions should be determined by direct infusion of a this compound standard.[5][8]

HPLC-UV Method for this compound

This method is less common for trace analysis but can be developed for quality control of herbal materials or formulations where concentrations are higher.

a) Sample Preparation:

  • For plant material, perform an extraction using methanol or ethanol, often with acidification to improve alkaloid solubility.

  • The crude extract may require a liquid-liquid partitioning cleanup (e.g., between acidic water and a non-polar solvent like hexane to remove fats) followed by extraction into an organic solvent like chloroform after basification.

  • Alternatively, the same SPE clean-up protocol described for the LC-MS/MS method can be used to isolate and concentrate the alkaloids.

  • Evaporate the final organic extract and reconstitute in the mobile phase.

b) Chromatographic and Detection Conditions:

  • HPLC System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 or C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Pyrrolizidine alkaloids lack a strong chromophore, making UV detection challenging. Detection is typically performed at low wavelengths, around 210-220 nm . A DAD is recommended to check for peak purity.

  • Quantification: Quantification is based on a calibration curve prepared from a certified this compound reference standard.[9] An internal standard should be used to correct for variations in sample preparation and injection.[9]

References

A Guide to Inter-Laboratory Comparison of Lycopsamine N-oxide Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pyrrolizidine alkaloids (PAs), such as Lycopsamine N-oxide, is critical for safety and regulatory compliance. This guide provides an objective comparison of laboratory performance in measuring this compound, based on data from proficiency testing programs, and details the experimental protocols used.

Data Presentation: Inter-laboratory Comparison Results

The most direct way to assess the state of the art in this compound measurement is through inter-laboratory comparisons and proficiency tests (PTs). The European Union Reference Laboratory for mycotoxins & plant toxins (EURL-MP) organizes such tests for pyrrolizidine alkaloids in food matrices[1][2][3].

In a recent proficiency test, EURL-PT-MP07 (2022), participating laboratories analyzed for a range of PAs, including the isomer group of Intermedine N-oxide and this compound, in black tea and marjoram[1]. Due to the chromatographic challenge of separating these isomers, results are often reported as a sum. The following table summarizes the performance of the participating laboratories for this isomer group in a black tea matrix.

Table 1: Summary of Inter-Laboratory Results for Intermedine N-oxide / this compound in Black Tea

ParameterValue
Analyte Sum of Intermedine N-oxide and this compound
Matrix Black Tea
Number of Participants 35
Assigned Value (µg/kg) 15.0
Standard Deviation for Proficiency Assessment (µg/kg) 3.3
Robust Standard Deviation of Participant Results (µg/kg) 3.8
Range of Reported Results (µg/kg) 7.5 - 22.1
Number of Acceptable z-scores ( z
Number of Questionable z-scores (2 <z
**Number of Unsatisfactory z-scores (z

Note: The data presented is a representative summary based on the EURL-PT-MP07 (2022) report. The assigned value is determined by the consensus of the participants' results.

Experimental Protocols

The majority of laboratories participating in proficiency tests for pyrrolizidine alkaloids utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[4]. The following is a detailed methodology representative of the protocols used for the quantification of this compound.

Sample Preparation: Extraction and Clean-up

The sample preparation is a critical step to ensure accurate quantification and to remove matrix interferences.

  • Homogenization : Tea and herb samples are first ground to a fine powder to ensure homogeneity[5].

  • Extraction : A common extraction method involves using an acidic aqueous solution, often with an organic modifier. For instance, a sample (e.g., 2 grams) is extracted with 40 mL of 0.05 M sulfuric acid in 50% methanol by shaking for a defined period (e.g., 30 minutes)[6].

  • Centrifugation : The extract is then centrifuged to separate the solid material from the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up : The supernatant is purified using a strong cation exchange (SCX) SPE cartridge. The PAs bind to the sorbent, while matrix components are washed away. The PAs are then eluted with an ammoniated organic solvent (e.g., 5% ammonia in methanol)[4][7].

  • Final Preparation : The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent suitable for LC-MS/MS analysis, typically a mixture of the initial mobile phase components[7].

LC-MS/MS Analysis
  • Chromatography :

    • Column : A C18 reversed-phase column is commonly used for the separation of PAs[6].

    • Mobile Phase : A gradient elution is typically employed using a combination of water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency[8].

    • Isomer Separation : Achieving baseline separation of isomers like this compound and Intermedine N-oxide is challenging but can be accomplished with optimized chromatographic conditions[6].

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is the standard technique for the analysis of PAs.

    • Detection : Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte, which provides high selectivity and sensitivity. For this compound (precursor ion m/z 316.2), characteristic product ions (e.g., m/z 138.1, 120.1) are monitored.

  • Quantification :

    • Calibration : Quantification is typically performed using matrix-matched calibration standards to compensate for matrix effects[4].

    • Internal Standards : The use of isotopically labeled internal standards is recommended to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

The following diagrams illustrate the key workflows in an inter-laboratory comparison and the analytical process for this compound.

inter_laboratory_comparison_workflow cluster_organizer Proficiency Test Organizer (e.g., EURL) cluster_participants Participating Laboratories prep Preparation of Test Material (Spiked Black Tea) homogeneity Homogeneity & Stability Testing prep->homogeneity distribution Distribution of Samples homogeneity->distribution evaluation Evaluation of Results (z-scores) distribution->evaluation receipt Sample Receipt distribution->receipt report Final Report Generation evaluation->report analysis Analysis of this compound receipt->analysis reporting Reporting of Results analysis->reporting reporting->evaluation

Caption: Workflow of an inter-laboratory comparison study for this compound.

analytical_workflow start Sample Homogenization (Grinding) extraction Acidic Solvent Extraction start->extraction centrifuge Centrifugation extraction->centrifuge spe_cleanup Solid-Phase Extraction (SPE) Clean-up centrifuge->spe_cleanup evaporation Evaporation and Reconstitution spe_cleanup->evaporation lcms LC-MS/MS Analysis (Separation and Detection) evaporation->lcms quantification Data Analysis and Quantification lcms->quantification

Caption: General experimental workflow for the analysis of this compound.

References

Evaluating the Genotoxicity of Lycopsamine N-oxide Relative to Other Pyrrolizidine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of Lycopsamine N-oxide and its parent compound, lycopsamine, in relation to other well-characterized pyrrolizidine alkaloids (PAs). The information is supported by experimental data from recent studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and risk assessment.

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large class of plant toxins that are of significant concern due to their potential hepatotoxicity and genotoxicity. Their presence as contaminants in herbal medicines, teas, and food products necessitates a thorough understanding of their relative potencies. This guide focuses on lycopsamine and its N-oxide, providing a comparative analysis of their genotoxic potential against other PAs.

Recent comprehensive studies utilizing metabolically competent human liver cell models have consistently demonstrated that lycopsamine is one of the least genotoxic PAs.[1][2] Its genotoxic potency is significantly lower than that of cyclic diester PAs like retrorsine and open diester PAs such as riddelliine and lasiocarpine.[1] While direct comparative genotoxicity data for this compound is limited, the general understanding for PAs is that their N-oxide forms are less toxic than the corresponding tertiary amines. However, N-oxides can be reduced back to the parent PA by intestinal microbiota and hepatic enzymes, thereby acting as a potential source of the genotoxic agent in vivo.

Data Presentation: Comparative Genotoxicity

The genotoxic potential of various PAs has been quantitatively assessed using benchmark dose (BMD) modeling. The BMDL (Lower Confidence Limit of the Benchmark Dose) represents the dose at which a predetermined benchmark response (e.g., a 50% or 100% increase in a genotoxicity marker) is observed. A lower BMDL value indicates higher genotoxic potency.

The following tables summarize the BMDL values for lycopsamine and other selected PAs from a key study by Haas et al. (2023) in metabolically competent human HepG2-CYP3A4 cells and primary human hepatocytes (PHH).[1]

Table 1: Genotoxic Potency (BMDL in µM) in HepG2-CYP3A4 Cells [1]

Pyrrolizidine AlkaloidγH2AX (BMDL₅₀)p53 (BMDL₁₀₀)Comet Assay (BMDL₅₀)
Retrorsine (High Potency)0.010.040.14
Riddelliine (Moderate Potency)0.932.11.1
Monocrotaline (Low Potency)No significant responseNo significant response6.2
Lycopsamine (Very Low Potency)No significant responseNo significant response62

Data extracted from Haas et al., 2023. "No significant response" indicates that a reliable BMDL could not be determined within the tested concentrations due to weak effects.

Table 2: Genotoxic Potency (BMDL in µM) in Primary Human Hepatocytes (PHH) [1]

Pyrrolizidine AlkaloidγH2AX (BMDL₅₀)p53 (BMDL₁₀₀)Comet Assay (BMDL₅₀)
Retrorsine 0.440.220.06
Riddelliine 0.300.410.18
Monocrotaline 0.910.880.69
Lycopsamine 4.46.86.7

Data extracted from Haas et al., 2023.

These data clearly position lycopsamine at the lower end of the genotoxicity spectrum for PAs. In HepG2-CYP3A4 cells, its genotoxicity was so low for the γH2AX and p53 endpoints that a BMDL could not be modeled.[1] In the more sensitive primary human hepatocytes, while a response was detected, the BMDL values for lycopsamine were consistently the highest among the tested PAs, indicating the lowest potency.[1]

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays cited in the comparative data.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay quantifies the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), which is an early cellular response to the formation of DNA double-strand breaks.

  • Cell Culture and Treatment: Plate human liver cells (e.g., HepG2-CYP3A4) in appropriate multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the test PAs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • Fixation and Permeabilization: After treatment, aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C. The following day, wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Imaging: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Use image analysis software to quantify the intensity of the γH2AX signal within the nuclei. The increase in fluorescence intensity relative to the vehicle control indicates the level of DNA double-strand breaks.

Alkaline Comet Assay for DNA Strand Breaks

The Comet assay (or single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: After treatment with PAs, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged, fragmented DNA will migrate from the nucleus towards the anode, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail and the tail moment using specialized software.

p53 Activation Assay

Activation of the tumor suppressor protein p53 is a key cellular response to DNA damage. Its levels can be assessed by Western blotting or immunofluorescence.

  • Cell Lysis: Following treatment with PAs, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour. Incubate the membrane with a primary antibody specific for total p53 or a phosphorylated, active form of p53 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p53 signal to a loading control such as β-actin or GAPDH.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PA_Genotoxicity_Pathway cluster_metabolism Metabolic Activation (in Liver) cluster_damage DNA Damage & Cellular Response PA_N_oxide This compound (Less Toxic) Tertiary_PA Lycopsamine (Tertiary Amine) CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4) Reactive_Metabolite Dehydropyrrolizidine (Electrophilic Pyrrolic Ester) DNA_Adducts DNA Adducts & Cross-links DSBs DNA Double-Strand Breaks (DSBs) ATM_ATR ATM/ATR Kinases (Sensors) p53 p53 Activation & Stabilization gH2AX γH2AX Foci Formation Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Apoptosis Apoptosis (High Damage)

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Genotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Plate Human Liver Cells (e.g., HepG2-CYP3A4) PA_Treatment 2. Treat with PAs (Lycopsamine, Retrorsine, etc.) Cell_Culture->PA_Treatment Comet Comet Assay (DNA Strand Breaks) PA_Treatment->Comet gH2AX_Assay γH2AX Staining (DNA Double-Strand Breaks) PA_Treatment->gH2AX_Assay p53_Assay p53 Western Blot (DNA Damage Response) PA_Treatment->p53_Assay Quantification 3. Image & Data Acquisition Comet->Quantification gH2AX_Assay->Quantification p53_Assay->Quantification BMD_Modeling 4. Benchmark Dose (BMD) Modeling Quantification->BMD_Modeling Potency_Ranking 5. Genotoxic Potency Ranking BMD_Modeling->Potency_Ranking

References

Unveiling Exposure: A Comparative Guide to Lycopsamine N-oxide and Pyrrole-Protein Adducts as Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of exposure to toxic compounds is paramount. Pyrrolizidine alkaloids (PAs), a group of natural toxins found in numerous plants, pose a significant health risk, with Lycopsamine N-oxide being a prominent example. This guide provides a comprehensive comparison of two key biomarkers for PA exposure: the parent compound this compound and its downstream metabolic consequence, pyrrole-protein adducts. This analysis is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate biomarker for specific research and development needs.

The toxicity of this compound, like other PAs, is not direct. Instead, it undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic metabolites. These electrophilic intermediates can then bind to cellular macromolecules, such as proteins and DNA, forming adducts that lead to cytotoxicity, genotoxicity, and organ damage, particularly liver injury.[1][2][3] This metabolic pathway is central to understanding the utility of different biomarkers.

Direct vs. Indirect Markers: A Head-to-Head Comparison

The choice of biomarker for PA exposure hinges on the specific question being addressed. Measuring the parent compound, this compound, provides a direct indication of ingestion. However, the measurement of pyrrole-protein adducts offers a more direct link to the toxicological effect, as their formation is a critical step in the mechanism of PA-induced liver injury.[2][4]

Quantitative Data Summary

The following tables summarize the analytical performance for the quantification of this compound and pyrrole-protein adducts in biological matrices.

Table 1: Analytical Method Validation for this compound Quantification

ParameterMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
UPLC-MS/MSHerbal Medicines0.1 ng/mL->0.99-[5]
UHPLC-MS/MSHoney0.06–0.25 µg/kg0.22–0.82 µg/kg-66.3–95.1[6]
UHPLC-MS/MSHoney, Milk, Tea0.015–0.75 µg/kg0.05–2.5 µg/kg-64.5–112.2[7]

Table 2: Analytical Method Validation for Pyrrole-Protein Adducts Quantification

ParameterMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
UHPLC-MS/MSHuman Plasma-----[4]
UPLC-MS/MSMouse Liver & Serum-----[8]
UHPLC-MS/MSHuman Urine (PAAAs)-----[9]

Note: PAAAs (pyrrole-amino acid adducts) are urinary metabolites derived from the breakdown of pyrrole-protein adducts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for the analysis of this compound and pyrrole-protein adducts.

Quantification of this compound in Herbal Medicines by UPLC-MS/MS

This method allows for the sensitive detection of various PAs, including this compound, in complex herbal matrices.

Sample Preparation:

  • Weigh 1.0 g of the homogenized herbal sample into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Vortex for 1 minute and then sonicate for 30 minutes.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Pass the supernatant through a 0.22 µm filter.

UPLC-MS/MS Analysis:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) methanol.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

Quantification of Pyrrole-Protein Adducts in Human Plasma by UHPLC-MS/MS

This method is designed to measure the products of PA metabolic activation, providing a marker of toxicological effect.

Sample Preparation:

  • To 100 µL of plasma, add 400 µL of ice-cold acetone to precipitate proteins.

  • Vortex and centrifuge at 14,000 g for 10 minutes.

  • Discard the supernatant and wash the protein pellet with 500 µL of methanol.

  • Centrifuge and discard the supernatant.

  • Dry the protein pellet under a stream of nitrogen.

  • Resuspend the pellet in 100 µL of 1 N NaOH and heat at 60°C for 1 hour to hydrolyze the protein.

  • Neutralize the sample with 100 µL of 1 N HCl.

  • Centrifuge and collect the supernatant for analysis.

UHPLC-MS/MS Analysis:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometry: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole instrument in positive ion mode with MRM.

Visualizing the Pathways

Understanding the biological processes and experimental workflows is enhanced through visualization.

metabolic_pathway cluster_ingestion Ingestion & Absorption cluster_liver Hepatic Metabolism cluster_adducts Adduct Formation & Biomarkers This compound This compound CYP450 CYP450 This compound->CYP450 Metabolic Activation Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive Pyrrolic Metabolites Pyrrole-Protein Adducts Pyrrole-Protein Adducts Reactive Pyrrolic Metabolites->Pyrrole-Protein Adducts Covalent Binding Cellular Proteins Cellular Proteins Cellular Proteins->Pyrrole-Protein Adducts Urinary PAAAs Urinary PAAAs Pyrrole-Protein Adducts->Urinary PAAAs Degradation

Caption: Metabolic activation of this compound to form pyrrole-protein adducts.

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Matrix (e.g., Plasma) Biological Matrix (e.g., Plasma) Protein Precipitation Protein Precipitation Biological Matrix (e.g., Plasma)->Protein Precipitation Hydrolysis (for Adducts) Hydrolysis (for Adducts) Protein Precipitation->Hydrolysis (for Adducts) Extraction Extraction Hydrolysis (for Adducts)->Extraction UHPLC-MS/MS UHPLC-MS/MS Extraction->UHPLC-MS/MS Quantification Quantification UHPLC-MS/MS->Quantification Validation Validation Quantification->Validation

Caption: General experimental workflow for biomarker quantification.

Conclusion: Selecting the Right Tool for the Job

The validation of this compound as a biomarker of exposure provides a direct measure of intake, which is valuable for food safety and contamination monitoring. However, for toxicological studies and clinical research aiming to understand the adverse effects of PA exposure, the quantification of pyrrole-protein adducts offers a more mechanistically relevant and specific biomarker. The formation of these adducts is a key event in the pathway to liver injury, and their levels have been shown to correlate with the severity of damage.

Ultimately, the choice between these biomarkers will depend on the specific objectives of the study. For a comprehensive assessment, the parallel analysis of both the parent compound and the downstream adducts may provide the most complete picture of exposure and potential risk. The methodologies and data presented in this guide offer a solid foundation for researchers to make informed decisions in their pursuit of understanding and mitigating the risks associated with pyrrolizidine alkaloid exposure.

References

Comparative Analysis of Lycopsamine N-oxide Levels in Various Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Lycopsamine N-oxide levels across different plant species, intended for researchers, scientists, and professionals in drug development. This guide includes quantitative data, detailed experimental methodologies, and a visual representation of the relevant biosynthetic pathway to support further research and development.

Executive Summary

This compound is a pyrrolizidine alkaloid (PA) synthesized by numerous plant species as a defense mechanism against herbivores. These compounds are of significant interest to the scientific community due to their potential biological activities. Understanding the distribution and concentration of this compound in various plants is crucial for toxicology studies, phytochemical research, and the development of novel therapeutics. This guide offers a comparative overview of this compound concentrations in several plant species, a standardized protocol for its quantification, and a schematic of its biosynthesis.

Data Presentation: this compound Levels in Selected Plant Species

The following table summarizes the quantitative data on this compound concentrations found in different plant species and tissues. The levels of this compound can vary significantly depending on the species, plant part, and environmental conditions.

Plant SpeciesFamilyPlant PartThis compound Concentration (µg/g dry weight)Analytical Method
Symphytum officinale (Comfrey)BoraginaceaeRoots370 - 1610[1]LC-MS/MS
Symphytum officinale (Comfrey)BoraginaceaeLeaves26 - 110[1]LC-MS/MS
Amsinckia intermediaBoraginaceaeLeaves~7600 (as lycopsamine/lycopsamine N-oxide)[2]HPLC-esiMS
Cryptantha crassipesBoraginaceaeMilled Leaves30,000 - 50,000 (as N-oxides of lycopsamine and intermedine)[3][4]HPLC-ESI-MS
Ageratum conyzoidesAsteraceaeMixed Parts0.2 (for lycopsamine, also present as N-oxide)[5]Not Specified

Note: The concentrations of this compound can exhibit considerable variability. The data presented here are based on published studies and should be considered as indicative ranges.

Experimental Protocols

A standardized and reliable methodology is essential for the accurate quantification of this compound in plant materials. The following protocol is a composite of established methods for the extraction and analysis of pyrrolizidine alkaloids.

Sample Preparation
  • Harvesting and Drying: Collect the desired plant material (e.g., leaves, roots). The plant material should be dried to a constant weight, either by air-drying in a well-ventilated area or by using a plant dryer at a controlled temperature (e.g., 40°C) to prevent degradation of the alkaloids.

  • Grinding: Homogenize the dried plant material by grinding it into a fine powder using a laboratory mill. A uniform particle size is crucial for efficient extraction.

Extraction of this compound
  • Weighing: Accurately weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.

  • Primary Extraction: Add 20 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in water) to the sample.

  • Sonication: Subject the mixture to ultrasonic agitation for 15 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at approximately 3800 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean collection tube.

  • Secondary Extraction: Resuspend the plant material pellet in another 20 mL of the acidic extraction solution and repeat the sonication and centrifugation steps.

  • Combine Supernatants: Combine the supernatants from both extraction steps.

Solid-Phase Extraction (SPE) for Sample Clean-up
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Load an aliquot (e.g., 10 mL) of the combined acidic extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the pyrrolizidine alkaloids, including this compound, from the cartridge using 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by HPLC-MS/MS
  • Chromatographic Separation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the components of the extract. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid, is commonly employed.

  • Mass Spectrometric Detection: Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Monitor the specific precursor-to-product ion transitions for this compound. Create a calibration curve using a certified reference standard of this compound to quantify its concentration in the samples.

Mandatory Visualization

Biosynthesis of this compound

The following diagram illustrates the postulated biosynthetic pathway of lycopsamine-type pyrrolizidine alkaloids, with this compound as a key example. The pathway begins with the formation of homospermidine, which is then converted through a series of enzymatic steps to the necine base. This base is subsequently esterified and N-oxidized to yield this compound.

Lycopsamine_N_Oxide_Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine Spermidine Spermidine->Homospermidine HSS Intermediate1 Oxidative Deamination Homospermidine->Intermediate1 HSO Intermediate2 Iminium Cation Intermediate1->Intermediate2 Trachelanthamidine Trachelanthamidine (Necine Base) Intermediate2->Trachelanthamidine Intramolecular Mannich Reaction Lycopsamine Lycopsamine Trachelanthamidine->Lycopsamine Lycopsamine_N_Oxide This compound Lycopsamine->Lycopsamine_N_Oxide N-oxidation Necic_Acid_Precursor Necic Acid Precursor (e.g., Valine/Isoleucine) Necic_Acid Trachelanthic Acid (Necic Acid) Necic_Acid_Precursor->Necic_Acid Necic_Acid->Lycopsamine Esterification HSS Homospermidine Synthase HSO Homospermidine Oxidase

Caption: Postulated biosynthetic pathway of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Lycopsamine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Lycopsamine N-oxide, a pyrrolizidine alkaloid. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Dermal Toxicity (Category 2): Potentially fatal in contact with skin.[2]

  • Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Pyrrolizidine alkaloids, as a class, are known for their potential hepatotoxicity, carcinogenicity, and toxicity to livestock and humans through contamination of food sources.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Impervious clothing (e.g., lab coat)Protects skin from accidental spills.
Respiratory Protection Suitable respiratorRequired when handling the powder form to avoid inhalation of dust and aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Gather all necessary PPE and handling equipment before commencing work.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols, particularly when handling the solid form.[1]

    • Prevent all contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the designated handling area.[1]

  • Storage:

    • Keep the container tightly sealed.[1]

    • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

    • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]

Emergency Procedures

  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth.[1]

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Seek medical attention.[1]

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]

  • Inhalation: Move the individual to fresh air. Seek medical attention.[1]

  • Spills: Evacuate the area and ensure adequate ventilation. Use full personal protective equipment. Absorb spills with an inert material (e.g., diatomite) and decontaminate surfaces with alcohol.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal:

    • Dispose of the contents and the container at an approved waste disposal facility.[1]

    • Avoid release to the environment to prevent harm to aquatic life.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials handle_compound Handle this compound (Avoid Dust/Aerosols) gather_materials->handle_compound storage Store Appropriately (-20°C or -80°C) handle_compound->storage Post-Experiment collect_waste Collect Contaminated Waste handle_compound->collect_waste Generate Waste spill Spill handle_compound->spill exposure Personal Exposure handle_compound->exposure dispose_waste Dispose via Approved Facility collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.